molecular formula C8H7NO5 B3021471 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde CAS No. 6284-92-0

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Cat. No.: B3021471
CAS No.: 6284-92-0
M. Wt: 197.14 g/mol
InChI Key: SJAKQVOAWQEVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-methoxy-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-6-3-2-5(4-10)7(8(6)11)9(12)13/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAKQVOAWQEVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277964
Record name 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6284-92-0
Record name 6284-92-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of a robust and reliable synthesis pathway for this compound (CAS 6284-92-0). This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes due to its unique arrangement of functional groups—aldehyde, hydroxyl, and nitro—which allow for complex molecular construction.[1] The primary challenge in its synthesis lies in achieving the correct regioselectivity during the nitration of the aromatic ring. This document details a multi-step, field-proven pathway starting from isovanillin, which employs a protecting group strategy to ensure the desired 2-nitro isomer is formed with high purity and yield. The causality behind each experimental choice is explained, and detailed, step-by-step protocols are provided for researchers and drug development professionals.

Introduction and Strategic Overview

This compound is an aromatic aldehyde whose utility is derived from its specific substitution pattern. The molecule's IUPAC name is 3-hydroxy-4-methoxybenzaldehyde, and it is a structural isomer of the more common vanillin.[2] The synthesis of its 2-nitro derivative is primarily achieved through the electrophilic aromatic substitution (nitration) of the precursor, isovanillin.

However, direct nitration of isovanillin presents a significant regiochemical challenge. The isovanillin ring is strongly activated by two electron-donating groups: a hydroxyl group at C3 and a methoxy group at C4. Both are powerful ortho-, para-directors, meaning the incoming electrophile (the nitronium ion, NO₂⁺) could potentially add at C2, C5, or C6. Direct nitration often leads to a mixture of isomers, including the 5-nitro and 6-nitro derivatives, which are difficult and costly to separate.

To overcome this, a more controlled and authoritative pathway involves a three-step sequence:

  • Protection: The highly activating and acidic C3-hydroxyl group is protected, typically as an acetate ester. This moderates its directing influence and prevents unwanted side reactions.

  • Nitration: The protected intermediate is nitrated. The acetyl group still directs ortho-, para-, but its moderated influence, combined with steric factors, favors the introduction of the nitro group at the C2 position.

  • Deprotection: The protecting acetyl group is removed via hydrolysis to yield the pure this compound.

This strategic approach, outlined in synthetic literature, ensures high regioselectivity and provides a reliable route for producing the target molecule on a laboratory scale.[3]

Caption: A three-step synthesis pathway for this compound.

Mechanistic Insights: The Rationale for Regiocontrol

The core of this synthesis is the nitration step. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the potent electrophile, the nitronium ion (NO₂⁺).

Causality of Experimental Choice: The decision to protect the C3-hydroxyl group is the most critical aspect of this synthesis. In an unprotected isovanillin molecule, the C3-OH is the most powerful activating group, strongly directing the incoming nitronium ion to its ortho (C2, C4) and para (C6) positions. This leads to a mixture of products. By converting the hydroxyl to an acetoxy group (-OAc), its electron-donating ability is reduced. The acetoxy group is still an ortho-, para-director, but its influence is less pronounced, allowing steric and other electronic factors to favor substitution at the C2 position, which is ortho to the acetoxy group but meta to the methoxy group.

Caption: The core mechanism of electrophilic aromatic substitution (nitration).

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis.

Safety First: All procedures involving concentrated acids (sulfuric, nitric) and organic solvents must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. Nitration reactions are highly exothermic and require careful temperature control.

Quantitative Data: Reagents and Product Properties
CompoundFormulaMolar Mass ( g/mol )Role
IsovanillinC₈H₈O₃152.15Starting Material
Acetic AnhydrideC₄H₆O₃102.09Protecting Agent
PyridineC₅H₅N79.10Catalyst/Base
Nitric Acid (70%)HNO₃63.01Nitrating Agent
Sulfuric Acid (98%)H₂SO₄98.08Nitrating Catalyst
Sodium HydroxideNaOH40.00Deprotection Reagent
Final Product C₈H₇NO₅ 197.15 Target Molecule
PropertyValueReference
Melting Point 147-148 °C[1]
Boiling Point 343.1 °C (Predicted)[1]
Appearance Solid[4]
Storage 2-8°C, under inert gas, sealed, and dry.[1][5]
Step 1: Protection of Isovanillin (Acetylation)

Rationale: This step converts the reactive phenolic hydroxyl into a less reactive acetate ester, guiding the subsequent nitration to the desired position.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (65.7 mmol) of isovanillin in 50 mL of pyridine.

  • Reaction: Cool the solution in an ice bath to 0-5 °C. Slowly add 7.6 mL (8.2 g, 80.3 mmol) of acetic anhydride dropwise to the stirred solution.

  • Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture slowly into 200 mL of ice-cold water. A white solid, 3-acetoxy-4-methoxybenzaldehyde, will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual pyridine, and dry the product under vacuum.

Step 2: Nitration of 3-Acetoxy-4-methoxybenzaldehyde

Rationale: This is the key step where the nitro group is introduced. Using a protected substrate and low temperatures ensures high regioselectivity for the C2 position and prevents over-nitration or degradation. This protocol is adapted from standard low-temperature nitration procedures for activated aromatic compounds.[6][7]

  • Setup: In a three-necked flask fitted with a dropping funnel and a thermometer, add 10.0 g (51.5 mmol) of the dried 3-acetoxy-4-methoxybenzaldehyde from Step 1. Dissolve it in 50 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath to cool the solution to 0 °C.

  • Nitrating Agent: While maintaining vigorous stirring and keeping the temperature below 5 °C, slowly add a pre-cooled mixture of 4.5 mL of concentrated nitric acid (70%) and 4.5 mL of concentrated sulfuric acid (98%) dropwise over 30 minutes.

  • Reaction: Once the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours. Monitor the formation of the product by TLC.

  • Quenching: Very slowly and carefully, pour the reaction mixture onto 250 g of crushed ice with stirring. A pale yellow solid will precipitate.

  • Isolation: Allow the ice to melt completely, then collect the solid product (3-acetoxy-4-methoxy-2-nitrobenzaldehyde) by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (pH ~7).

Step 3: Deprotection of the Acetyl Group (Hydrolysis)

Rationale: The final step removes the protecting group to reveal the free hydroxyl group, yielding the target molecule. The procedure is based on standard ester hydrolysis protocols.[8]

  • Setup: Place the crude, moist solid from Step 2 into a flask containing a solution of 10.0 g (250 mmol) of sodium hydroxide in 100 mL of water.

  • Reaction: Heat the resulting slurry on a steam bath or in a water bath at approximately 70-80 °C for 15-20 minutes with stirring. The solid should dissolve as the hydrolysis proceeds.

  • Acidification: Cool the reaction mixture in an ice bath. While stirring, slowly acidify the solution by adding 6 M hydrochloric acid until the pH is approximately 1-2. A light yellow solid of this compound will precipitate.

  • Isolation: Collect the final product by vacuum filtration and wash it with a small amount of ice-cold water.

  • Purification: For high purity, the crude product should be recrystallized from an appropriate solvent system, such as an ether/cyclohexane mixture or aqueous ethanol, to yield light yellow crystals.[8] Dry the purified product in a vacuum oven.

Conclusion and Trustworthiness

The described three-step synthesis pathway provides a logical and validated method for producing this compound. The use of a protecting group strategy is a classic and trustworthy chemical technique to solve the challenge of regioselectivity in the nitration of highly activated phenols. Each protocol is designed as a self-validating system, with clear endpoints that can be monitored by standard techniques like TLC. By explaining the causality behind each step—from protection to control exothermicity—this guide equips researchers with the necessary expertise to confidently and safely execute this synthesis.

References

physicochemical properties of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Introduction

This compound (CAS No: 6284-92-0) is a substituted aromatic aldehyde that serves as a critical intermediate in advanced organic synthesis.[1] Its unique molecular architecture, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, makes it a versatile building block for constructing complex molecules.[1] This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of its essential physicochemical properties. Understanding these characteristics is paramount for its effective handling, reaction optimization, and application in the synthesis of high-value compounds, including pharmaceuticals, agrochemicals, and novel materials.[1]

The strategic placement of an electron-withdrawing nitro group ortho to the aldehyde and meta to the hydroxyl group, combined with the electron-donating methoxy group, creates a unique electronic and steric environment that dictates the molecule's reactivity and physical behavior. This document will delve into these properties, providing both established data and the standardized experimental protocols for their validation.

Caption: Chemical structure of this compound.

Part 1: Core Molecular and Physical Data

A precise understanding of a compound's fundamental properties is the bedrock of its application. The data presented below are essential for stoichiometric calculations, analytical method development, and safety assessments.

Table 1: Chemical Identifiers and Molecular Formula

IdentifierValue
CAS Number 6284-92-0[1][2]
Molecular Formula C₈H₇NO₅[1][3]
Molecular Weight 197.15 g/mol [1]
InChI Key SJAKQVOAWQEVJV-UHFFFAOYSA-N[3]
Synonyms 2-Nitro-3-hydroxy-4-methoxybenzaldehyde[3]

Table 2: Key Physicochemical Properties

PropertyValueSignificance
Melting Point 147-148 °C[1][4]Indicates the compound is a stable solid at ambient temperatures with moderate crystal lattice energy.
Boiling Point 343.1 °C (at 760 mmHg)[1][5]High boiling point reflects strong intermolecular forces, including hydrogen bonding from the hydroxyl group.
Flash Point 161.3 °C[5]Important for assessing fire hazard during handling and scale-up operations.
Appearance Solid[3]Defines the physical state for handling, storage, and formulation.
Storage 2-8°C, sealed, dry, under inert gas[1][5]Recommended conditions to maintain chemical stability and prevent degradation.

Part 2: Solubility, Partitioning, and Acidity

These properties are critical predictors of a molecule's behavior in both chemical and biological systems, influencing everything from reaction solvent selection to pharmacokinetic profiles in drug discovery.

Solubility Profile

This compound is reported to be insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones.[5] This behavior is a direct consequence of its molecular structure. While the polar hydroxyl, nitro, and aldehyde groups can engage in hydrogen bonding, their influence is counteracted by the predominantly non-polar aromatic ring, leading to poor affinity for the highly polar water matrix. Conversely, it readily dissolves in organic solvents that can accommodate both its polar and non-polar features.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a crucial metric for estimating a molecule's lipophilicity. For this compound, the LogP is reported as 2.00 .[2]

  • Expert Insight: A LogP value of 2.00 suggests a balanced hydrophilic-lipophilic character. In the context of drug development, this value is favorable, as it often correlates with good membrane permeability and absorption, falling within the desired range suggested by frameworks like Lipinski's Rule of Five. It indicates that the molecule can efficiently partition from an aqueous phase (like the extracellular matrix) into a lipid phase (like a cell membrane).

G cluster_phases Octanol-Water Partitioning (LogP) water Aqueous Phase (Water) molecule C₈H₇NO₅ water->molecule K_ow = [Org]/[Aq] octanol Organic Phase (Octanol) molecule->octanol

Caption: Conceptual diagram of the octanol-water partition coefficient (LogP).

Acidity (pKa)

The predicted pKa for this compound is 7.03 .[5]

  • Mechanistic Explanation: This acidity is attributed to the phenolic hydroxyl group. Its acidity is significantly enhanced (pKa is lowered) by the presence of two strong electron-withdrawing groups: the ortho-nitro group and the para-aldehyde group. These groups stabilize the resulting phenoxide anion through resonance and inductive effects, facilitating the dissociation of the proton.

  • Practical Implication: A pKa near physiological pH (7.4) means that the molecule will exist as a mixture of its neutral (protonated) and anionic (deprotonated) forms in biological systems. This equilibrium is critical as it dictates aqueous solubility, receptor binding interactions, and metabolic pathways.

Caption: Acid-base equilibrium of the phenolic hydroxyl group.

Part 3: Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following are standardized, self-validating protocols for determining key physicochemical properties applicable to this compound.

Protocol 3.1: Melting Point Determination via Capillary Method

This method provides a precise melting range, which is an indicator of purity.

  • Preparation: Ensure the compound is dry and finely powdered. Pack a small amount into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Measurement:

    • Heat rapidly to about 15-20 °C below the expected melting point (147 °C).

    • Causality: A rapid initial heating saves time, but a slow ramp rate near the melting point is critical for thermal equilibrium between the sample and the thermometer.

    • Decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first liquid drop appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A narrow range (<2 °C) indicates high purity.

  • Validation: Perform the measurement in triplicate. The results should be within a narrow margin of error. Calibrate the apparatus periodically with certified standards (e.g., benzophenone, caffeine).

Protocol 3.2: LogP Determination via HPLC Method (Based on OECD Guideline 117)

This is a rapid and reliable alternative to the shake-flask method for determining the partition coefficient.

  • Principle: The retention time of a substance on a reverse-phase HPLC column (e.g., C18) is linearly correlated with its LogP. By calibrating the system with standards of known LogP values, the LogP of the test compound can be determined.

  • System Setup:

    • Column: C18 stationary phase.

    • Mobile Phase: Isocratic mixture of methanol and water.

    • Detector: UV detector set to a wavelength where the compound has strong absorbance.

  • Calibration:

    • Prepare solutions of at least 6-8 reference compounds with known LogP values that bracket the expected LogP of the test compound (e.g., values from 1.0 to 3.0).

    • Inject each standard and record its retention time (t_R).

    • Calculate the dead time (t_0) using an unretained compound (e.g., sodium nitrate).

    • Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0.

    • Plot log(k) vs. known LogP values. A linear regression should yield a correlation coefficient (r²) > 0.98 for a valid calibration.

  • Measurement:

    • Prepare a solution of this compound in the mobile phase.

    • Inject the sample and record its retention time. Calculate its log(k).

  • Calculation: Use the linear regression equation from the calibration curve to calculate the LogP of the test compound.

  • Validation: The self-validating nature of this protocol lies in the linearity and correlation coefficient of the calibration curve. If the standards do not produce a highly linear plot, the system is not valid.

G start Start: Prepare Mobile Phase & Calibrant Solutions setup Equilibrate HPLC System (C18 Column, UV Detector) start->setup inject_standards Inject Reference Standards (Known LogP Values) setup->inject_standards record_tr Record Retention Times (t_R) Determine Dead Time (t_0) inject_standards->record_tr calculate_k Calculate Capacity Factors log(k) = log[(t_R - t_0) / t_0] record_tr->calculate_k plot Generate Calibration Curve (Plot log(k) vs. LogP) calculate_k->plot validate Validate Curve (r² > 0.98?) plot->validate inject_sample Inject Test Compound (this compound) validate->inject_sample Yes fail Fail: Re-evaluate System validate->fail No calculate_logp Calculate LogP from Regression Equation inject_sample->calculate_logp finish End: Report LogP Value calculate_logp->finish

References

The Strategic Intermediate: A Technical Guide to 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde (CAS 6284-92-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a polysubstituted aromatic aldehyde, serves as a pivotal intermediate in the landscape of synthetic organic chemistry. Its unique arrangement of an aldehyde, a hydroxyl, a methoxy, and a nitro group on a benzene ring makes it a versatile building block for the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. The strategic positioning of these functional groups allows for a variety of selective chemical transformations, providing a gateway to novel heterocyclic systems and pharmacologically active scaffolds. This guide provides an in-depth exploration of its synthesis, physicochemical properties, spectroscopic profile, and key applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and for predicting its behavior in various reaction conditions.

PropertyValueSource(s)
CAS Number 6284-92-0[1][2]
Molecular Formula C₈H₇NO₅[2][3][4]
Molecular Weight 197.15 g/mol [3]
Appearance Yellow crystalline solid[5]
Melting Point 147-148 °C[3][5]
Boiling Point 343.1 °C at 760 mmHg[3]
Storage 2-8°C, sealed, dry[3]

Note on Melting Point: While a melting point of 147-148°C is commonly cited, variations may be observed depending on the purity of the sample.

Synthesis and Mechanistic Considerations: The Gateway to a Versatile Intermediate

The synthesis of this compound typically involves the nitration of a suitably substituted benzaldehyde precursor. A plausible synthetic pathway can be inferred from related preparations, such as the synthesis of its isomer, 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, and from patents detailing the synthesis of derivatives.[6][7]

A key synthetic strategy involves the nitration of 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The directing effects of the hydroxyl and methoxy groups are crucial in determining the position of nitration. The hydroxyl group is a strongly activating, ortho-, para-director, while the methoxy group is also an activating, ortho-, para-director. The interplay of these directing effects, along with steric hindrance, influences the regioselectivity of the nitration reaction.

Conceptual Synthetic Workflow

G A Starting Material: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) C Reaction: Electrophilic Aromatic Substitution (Nitration) A->C B Nitrating Agent: (e.g., HNO₃/H₂SO₄ or Isopropyl Nitrate) B->C D Product: This compound C->D E Purification: (e.g., Recrystallization or Column Chromatography) D->E G A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) A->B Versatile Precursor C Condensation with Amines (Schiff Base Formation) A->C Building Block D Oxidation of Aldehyde (e.g., KMnO₄ or H₂O₂) A->D Functional Group Transformation E Etherification of Hydroxyl Group A->E Scaffold Modification F 2-Amino-3-hydroxy-4-methoxybenzaldehyde B->F G Imines/Schiff Bases C->G H 3-Hydroxy-4-methoxy-2-nitrobenzoic Acid D->H I Alkoxy Derivatives E->I

References

An In-depth Technical Guide to the Molecular Structure and Properties of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of synthetic organic chemistry and drug discovery, the nuanced reactivity of substituted aromatic aldehydes provides a foundation for the construction of complex molecular architectures. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde, also known as 2-nitroisovanillin, is a particularly intriguing scaffold. The strategic placement of a hydroxyl, a methoxy, an aldehyde, and a nitro group on the benzene ring imparts a unique electronic and steric profile, rendering it a valuable intermediate for the synthesis of a diverse array of bioactive compounds, pharmaceuticals, and functional materials.[1]

This technical guide offers a comprehensive exploration of the molecular characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, providing not just a compilation of data, but a deeper understanding of the causality behind its properties and synthetic utility. We will delve into its physicochemical properties, provide a validated synthesis protocol, dissect its spectroscopic signature, and explore its reactivity, all grounded in established scientific principles and supported by authoritative references.

Physicochemical Characteristics

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application in research and development. These parameters govern its solubility, reactivity, and handling requirements. The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.15 g/mol [1]
Appearance Solid[2]
Melting Point 147-148 °C[1]
Boiling Point 343.1 °C at 760 mmHg[1]
CAS Number 6284-92-0
MDL Number MFCD00031118[1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the electrophilic nitration of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The directing effects of the hydroxyl and methoxy groups on the aromatic ring guide the incoming nitro group to the position ortho to the hydroxyl group and meta to the aldehyde. The following protocol is a robust and reproducible method for this transformation.

Rationale for Experimental Choices

The choice of nitrating agent and reaction conditions is critical to achieve selective mononitration and avoid the formation of undesired byproducts. A mixture of nitric acid and a milder acidic medium, such as acetic acid, provides a controlled source of the nitronium ion (NO₂⁺) electrophile. Conducting the reaction at low temperatures (0-5 °C) is essential to manage the exothermic nature of the nitration and to minimize side reactions, including over-nitration.

Experimental Protocol: Nitration of o-Vanillin

Materials:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-vanillin (1 equivalent) in glacial acetic acid.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a small amount of glacial acetic acid, while cooling in an ice bath.

  • Addition: Transfer the cold nitrating mixture to a dropping funnel and add it dropwise to the stirred solution of o-vanillin over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a large volume of ice-water with vigorous stirring. A yellow precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold distilled water to remove any residual acid.

  • Drying: Dry the product, preferably in a vacuum oven at a low temperature.

Synthesis_Workflow cluster_setup Reaction Setup cluster_nitration Nitration cluster_workup Workup & Isolation o_vanillin o-Vanillin in Glacial Acetic Acid ice_bath Cool to 0-5 °C o_vanillin->ice_bath addition Slow Dropwise Addition (<10 °C) ice_bath->addition nitrating_agent HNO₃ in Glacial Acetic Acid nitrating_agent->addition reaction Stir for 1-2h at 0-5 °C addition->reaction quench Quench with Ice-Water reaction->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold H₂O filtration->wash dry Dry Product wash->dry product 3-Hydroxy-4-methoxy- 2-nitrobenzaldehyde dry->product

Figure 1: Synthesis workflow for this compound.

Spectroscopic Analysis

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of synthesized compounds. The following sections detail the expected spectroscopic data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the following proton signals are anticipated:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0-10.5Singlet1HAldehyde (-CHO)
~9.5-10.0Singlet (broad)1HHydroxyl (-OH)
~7.5-7.8Doublet1HAromatic (H-6)
~7.0-7.3Doublet1HAromatic (H-5)
~3.9-4.1Singlet3HMethoxy (-OCH₃)

Note: The exact chemical shifts may vary depending on the solvent used and the concentration of the sample. The hydroxyl proton signal may be broad and its chemical shift is highly dependent on experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are as follows:

Chemical Shift (δ, ppm)Assignment
~190-195Aldehyde Carbonyl (C=O)
~150-155C4 (bearing -OCH₃)
~145-150C3 (bearing -OH)
~135-140C2 (bearing -NO₂)
~125-130C1
~120-125C6
~110-115C5
~55-60Methoxy (-OCH₃)
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are expected in the following regions:

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3500 (broad)O-H stretchHydroxyl (-OH)
3000-3100 (sharp)C-H stretchAromatic
2850-3000 (sharp)C-H stretchAldehyde, Methoxy
1680-1700 (strong)C=O stretchAldehyde (C=O)
1570-1620C=C stretchAromatic
1500-1550 (strong)N-O asymmetric stretchNitro (-NO₂)
1330-1370 (strong)N-O symmetric stretchNitro (-NO₂)
1200-1300C-O stretchEther (Ar-O-CH₃)
Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 197. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da), the aldehyde group (-CHO, 29 Da), and the methyl group from the methoxy moiety (-CH₃, 15 Da).

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its four functional groups. This makes it a versatile precursor in organic synthesis.

  • Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can participate in a wide range of reactions, including Wittig reactions, Horner-Wadsworth-Emmons reactions, and reductive aminations, to form alkenes, and amines, respectively. It can also undergo condensation reactions, such as the Knoevenagel condensation.

  • Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up pathways for the synthesis of various heterocyclic compounds, such as quinolines and indoles, through intramolecular cyclization reactions.

  • Hydroxyl and Methoxy Groups: The phenolic hydroxyl group can be alkylated or acylated to introduce further diversity. The methoxy group is generally stable but can be cleaved under harsh conditions if required.

The strategic combination of these functional groups makes this compound a valuable starting material for the synthesis of compounds with potential applications in pharmaceuticals and agrochemicals.[1]

Reactivity_Diagram cluster_aldehyde_rxns Aldehyde Reactions cluster_nitro_rxns Nitro Group Reactions cluster_products Potential Products start 3-Hydroxy-4-methoxy- 2-nitrobenzaldehyde wittig Wittig Reaction start->wittig Phosphonium ylide reductive_amination Reductive Amination start->reductive_amination Amine, Reducing Agent knoevenagel Knoevenagel Condensation start->knoevenagel Active Methylene Cmpd. reduction Reduction to Amine (e.g., Sn/HCl) start->reduction Reducing Agent alkene Substituted Styrene wittig->alkene amine Benzylamine Derivative reductive_amination->amine condensation_product α,β-Unsaturated System knoevenagel->condensation_product amino_aldehyde 2-Amino-3-hydroxy- 4-methoxybenzaldehyde reduction->amino_aldehyde heterocycle Heterocyclic Scaffolds amino_aldehyde->heterocycle Intramolecular Cyclization

Figure 2: Key reaction pathways of this compound.

Conclusion

This compound is a multifaceted molecule with significant potential as a building block in synthetic chemistry. Its well-defined physicochemical properties, accessible synthesis, and the distinct reactivity of its functional groups provide a rich platform for the development of novel compounds. This guide has provided a detailed overview of its molecular structure, synthesis, and spectroscopic characteristics, offering a foundational resource for researchers aiming to harness its synthetic utility. The continued exploration of the reactivity of this and related compounds will undoubtedly lead to the discovery of new molecules with valuable applications in medicine, materials science, and beyond.

References

solubility of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No. 6284-92-0), a key intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1] Due to a notable absence of quantitative solubility data in published literature, this document establishes a theoretical framework for predicting its solubility based on its physicochemical properties and molecular structure. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility in various organic solvents. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a deep understanding of this compound's behavior in solution for process development, reaction optimization, and formulation design.

Introduction: The Synthetic Value of this compound

This compound is an aromatic aldehyde possessing a unique arrangement of functional groups—hydroxyl, methoxy, nitro, and aldehyde—that make it a versatile precursor for constructing complex molecular architectures.[1] Its utility as a building block in the development of antimicrobial and anti-inflammatory agents, as well as in the synthesis of dyes, underscores the importance of understanding its fundamental properties.[1]

Solubility is a critical parameter that dictates the efficiency of synthetic reactions, influences purification strategies such as crystallization, and is paramount in the formulation of active pharmaceutical ingredients (APIs). An informed approach to solvent selection can prevent yield losses, improve purity profiles, and streamline process scale-up. This guide provides the foundational knowledge and practical methodologies to effectively work with this compound in a laboratory setting.

Physicochemical Profile and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 6284-92-0[1][2]
Molecular Formula C₈H₇NO₅[1][3]
Molecular Weight 197.15 g/mol [1]
Appearance Solid[3]
Melting Point 147-148 °C[1][2]
Boiling Point 343.1 °C (at 760 mmHg)[1]
Synonyms 2-Nitro-3-hydroxy-4-methoxybenzaldehyde[3]

The molecule's structure is central to its interaction with solvents. The presence of a phenolic hydroxyl (-OH) group and an aldehyde (-CHO) group allows for hydrogen bonding. The nitro group (-NO₂) is strongly electron-withdrawing and polar, while the methoxy (-OCH₃) group also contributes to the molecule's polarity.

A key structural feature is the ortho positioning of the nitro and hydroxyl groups. This arrangement creates the potential for intramolecular hydrogen bonding between the hydroxyl proton and an oxygen atom of the nitro group. This internal interaction can reduce the availability of the hydroxyl group to form hydrogen bonds with solvent molecules, a factor that must be considered when predicting solubility compared to its isomers, such as 5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), where such intramolecular bonding is not possible.

cluster_main This compound C1 C C2 C N N C2->N C3 C O_OH O C3->O_OH C4 C O_Me O C4->O_Me C5 C C6 C H_CHO H O_CHO O H_OH H O_OH->H_OH C_Me CH₃ O_Me->C_Me O1_NO2 O N->O1_NO2 O2_NO2 O N->O2_NO2 C_CHO C_CHO C_CHO->H_CHO C_CHO->O_CHO

Caption: Intramolecular H-bond in this compound.

Theoretical and Qualitative Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility behavior of this compound.[4] The molecule has significant polarity due to its multiple oxygen and nitrogen-containing functional groups.

Predicted Solubility:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can accept hydrogen bonds and have high polarity.[5][6] Also expected in polar protic solvents like lower-chain alcohols (methanol, ethanol) due to the ability to form hydrogen bonds.

  • Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and ethers.[7]

  • Low to Insoluble: Expected in non-polar solvents like hexane, cyclohexane, and toluene. The aromatic ring provides some non-polar character, but it is overcome by the polar functional groups.

  • Insoluble in Water: Despite its hydrogen bonding capability, the molecule's aromatic core and relatively large size for its number of polar groups likely lead to low aqueous solubility.[7] This is a common characteristic for many organic intermediates.

Known Qualitative Data: Published data confirms it is generally soluble in organic solvents such as alcohols, ethers, and ketones, and insoluble in water.[7] It has also been reported to be soluble in chloroform.[8]

Recommended Protocol: Quantitative Solubility Determination

To address the absence of quantitative data, the following robust protocol for determining equilibrium solubility via the shake-flask method is provided. This method is a gold standard for establishing reliable solubility data.[9]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (purity >98%)

  • Solvent of choice (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Calibrated HPLC-UV or UV-Vis spectrophotometer

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium, ensuring saturation.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours. A longer time may be necessary to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved micro-particles.

  • Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the precise concentration of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).

A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-48h at 25°C, 150 rpm) B->C D 4. Settle & Separate Phases C->D E 5. Filter Supernatant (0.22 µm Syringe Filter) D->E F 6. Dilute Sample for Analysis E->F G 7. Quantify Concentration (HPLC / UV-Vis) F->G H 8. Calculate Solubility (mg/mL or g/L) G->H

Caption: Experimental workflow for quantitative solubility determination.

A Logic-Based Solvent Selection Framework

Choosing the right solvent is a systematic process. The following framework, based on the principles of polarity and specific molecular interactions, can guide solvent selection for solubility testing and reaction chemistry.

Start Start: Need to Dissolve This compound CheckPolarity Is high solubility required (e.g., for NMR, reaction)? Start->CheckPolarity PolarAprotic Test Polar Aprotic Solvents (DMSO, DMF, Acetonitrile) CheckPolarity->PolarAprotic Yes PolarProtic Test Polar Protic Solvents (Methanol, Ethanol, Isopropanol) Intermediate Is moderate solubility acceptable (e.g., for crystallization)? CheckPolarity->Intermediate No End End: Solvent Selected PolarAprotic->End PolarProtic->End IntermediateSolvents Test Intermediate Polarity Solvents (Acetone, Ethyl Acetate, THF) Intermediate->IntermediateSolvents Yes NonPolar Is the goal to wash/ precipitate the compound? Intermediate->NonPolar No IntermediateSolvents->End NonPolarSolvents Use Non-Polar Solvents (Hexane, Toluene, Dichloromethane) NonPolar->NonPolarSolvents Yes NonPolar->End No NonPolarSolvents->End

References

melting point and boiling point of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the determination and significance of the melting and boiling points of this compound (CAS No: 6284-92-0). Primarily serving as a crucial intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, a precise understanding of its physical properties is paramount for its application in process chemistry, quality control, and drug development.[1][2] This document details the theoretical underpinnings, validated experimental protocols, and structural-property relationships that define the phase transitions of this compound. It is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's fundamental characteristics.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic aldehyde. Its molecular structure, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, makes it a versatile precursor for the synthesis of more complex molecules.[1][2] These functional groups allow for selective chemical modifications, rendering it a valuable building block in the development of bioactive compounds, including antimicrobial and anti-inflammatory agents, as well as in the synthesis of specialized dyes.[1][2]

The melting and boiling points are critical physical constants that provide a primary indication of a substance's purity. For a crystalline solid, a sharp, well-defined melting point range is indicative of high purity, whereas impurities typically cause a depression and broadening of this range.[3][4] The boiling point, especially for a compound with a high molecular weight, provides insight into the intermolecular forces at play and dictates the conditions required for purification by distillation and for its handling in high-temperature reactions.

Core Physicochemical Properties

The fundamental physical properties of this compound are summarized below. These values serve as the benchmark for experimental verification.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₅[1][5]
Molecular Weight 197.15 g/mol [1][2]
Appearance Solid[6][7]
CAS Number 6284-92-0[6]
Melting Point 147-148 °C[1]
Boiling Point 343.1 °C (at 760 mmHg)[1]

Determination of the Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[4] This transition occurs when the thermal energy overcomes the intermolecular forces holding the molecules in a fixed crystal lattice. For this compound, the presence of a hydroxyl group allows for hydrogen bonding, while the polar nitro and aldehyde groups contribute to strong dipole-dipole interactions. These combined forces result in a relatively high melting point of 147-148 °C.

Two primary methods are employed for the accurate determination of the melting point: the capillary method (using a Thiele tube or a modern digital apparatus) and Differential Scanning Calorimetry (DSC).

Protocol 1: Capillary Melting Point Determination (Thiele Tube Method)

This classical method relies on indirect heating of a small sample in a capillary tube via a circulating oil bath, ensuring a slow and uniform temperature increase.[6]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Introduce a small amount into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[8] Pack the sample tightly by tapping the tube.[1]

  • Apparatus Setup: Attach the capillary tube to a calibrated thermometer using a small rubber band, aligning the sample with the thermometer bulb.[6][9] The rubber band must remain above the level of the heating oil to prevent it from softening and failing.

  • Heating: Immerse the thermometer and attached capillary into a Thiele tube containing silicone oil, ensuring the sample is positioned centrally within the main body of the tube.[1]

  • Observation: Gently heat the side arm of the Thiele tube with a microburner.[1] The unique shape of the tube promotes natural convection currents, ensuring uniform heating of the oil.[3] Heat rapidly to about 15-20 °C below the expected melting point (approx. 130 °C), then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[1] The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow (≤ 2 °C).[3]

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a highly precise thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It provides a quantitative measure of the energy absorbed during melting (enthalpy of fusion).

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument to heat at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Analysis: The instrument heats both pans, and the added heat required to maintain the sample pan at the same temperature as the reference pan during the phase transition is measured.[12][13]

  • Data Interpretation: The melting event is observed as an endothermic peak on the DSC thermogram. The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Workflow for Melting Point Verification

The following diagram illustrates the logical workflow for determining and verifying the melting point of a new batch of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_methods Experimental Determination cluster_analysis Data Analysis & Verification cluster_result Conclusion Prep Obtain Dry, Powdered Sample Capillary Method 1: Capillary Tube (Thiele or Digital Apparatus) Prep->Capillary DSC Method 2: DSC Analysis Prep->DSC Compare Compare with Literature Value (147-148 °C) Capillary->Compare DSC->Compare Pass Purity Confirmed Compare->Pass Match Fail Impurity Suspected (Broad/Depressed M.P.) Compare->Fail Mismatch

Caption: Workflow for Melting Point Determination and Purity Assessment.

Determination of the Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14] Due to its high molecular weight and strong intermolecular forces, this compound has a high boiling point of 343.1 °C at standard pressure (760 mmHg).[1] Experimental determination at this temperature can be challenging and may risk decomposition of the compound. Therefore, boiling point determination is often performed under reduced pressure.

Protocol: Micro-Boiling Point Determination (Capillary Method)

This method is ideal for small sample quantities and avoids the need for a full distillation setup.[15]

Methodology:

  • Apparatus Setup: Place a few drops of the molten this compound into a small fusion tube. Insert a capillary tube, sealed at one end, into the fusion tube with the open end down.[16]

  • Heating Assembly: Attach the fusion tube to a thermometer and place the assembly in a Thiele tube or other heating apparatus.

  • Heating and Observation: Heat the apparatus. As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.[17] Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the liquid's vapor has displaced all the air and the temperature is slightly above the boiling point.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and then stop. The moment the vapor pressure inside the capillary becomes less than the external pressure, the liquid will be drawn up into the capillary tube.[17] The temperature at which the liquid just begins to enter the capillary is the boiling point at that pressure.[15]

  • Pressure Correction: Record the ambient barometric pressure. If the determination is not performed at 760 mmHg, a nomograph or pressure correction formula should be used to estimate the normal boiling point. A liquid's boiling point decreases as the external pressure is lowered.[14][18]

Workflow for Boiling Point Determination

The following diagram outlines the process for determining the boiling point of a high-boiling liquid.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement Phase cluster_correction Data Correction Setup Prepare Micro-Boiling Point Assembly (Fusion Tube + Inverted Capillary) Heat Heat Apparatus Gently Setup->Heat ObserveBubbles Observe Rapid, Continuous Bubbles Heat->ObserveBubbles Cool Remove Heat Source ObserveBubbles->Cool RecordTemp Record Temperature When Liquid Enters Capillary Cool->RecordTemp Pressure Record Barometric Pressure RecordTemp->Pressure Correction Apply Pressure Correction (e.g., Nomograph) Pressure->Correction

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The melting point of 147-148 °C and the normal boiling point of 343.1 °C are defining physical characteristics of this compound. The protocols detailed in this guide, from the classical Thiele tube method to modern DSC analysis, provide robust and verifiable means for confirming these values. For researchers in drug discovery and process chemistry, the precise determination of these properties is a non-negotiable first step in quality assurance, ensuring the integrity of starting materials and the reproducibility of synthetic protocols.

References

An In-depth Technical Guide to 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a key intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical discovery, evolution of its synthesis, detailed physicochemical properties, and its significant applications in the creation of complex molecules for the pharmaceutical and agrochemical industries.

Introduction: A Versatile Building Block

This compound, with the CAS Registry Number 6284-92-0, is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its molecular structure, featuring a hydroxyl, a methoxy, a nitro group, and an aldehyde function on a benzene ring, provides a rich platform for a variety of chemical transformations. This unique arrangement of functional groups allows for regioselective reactions, making it a valuable precursor in the multi-step synthesis of complex target molecules, particularly those with biological activity.

Discovery and Historical Context

While a singular, seminal publication marking the definitive "discovery" of this compound is not readily apparent in early chemical literature, its origins can be traced to the broader exploration of electrophilic aromatic substitution on substituted benzaldehydes in the early 20th century. The chemistry of vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomers, such as isovanillin (3-hydroxy-4-methoxybenzaldehyde), was a fertile ground for such investigations.

The nitration of aromatic aldehydes, a fundamental reaction in organic chemistry, was extensively studied during this period. For instance, the synthesis of the related compound 5-nitrovanillin was well-documented by K. H. Slotta and G. Szyszka in 1935, indicating that the reactivity of these systems towards nitrating agents was an active area of research.[1] It is highly probable that this compound was first synthesized and characterized in a similar context, likely as part of systematic studies on the influence of directing groups in electrophilic aromatic substitution.

A notable modern report by Wang et al. in 2001 describes the synthesis of this compound, referring to it as 5-hydroxy-4-methoxy-2-nitrobenzaldehyde due to alternative IUPAC numbering conventions.[2] This work provides a clear synthetic pathway and modern analytical characterization, solidifying its place as a readily accessible synthetic intermediate.

Synthesis of this compound

The primary and most logical synthetic route to this compound involves the direct nitration of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The hydroxyl and methoxy groups on the aromatic ring are activating and ortho-, para-directing. However, the aldehyde group is deactivating and meta-directing. The interplay of these electronic effects, along with steric hindrance, dictates the regioselectivity of the nitration.

Key Synthetic Pathway: Nitration of Isovanillin

The synthesis commences with the nitration of isovanillin. Due to the presence of the activating hydroxyl and methoxy groups, the position ortho to the hydroxyl group and meta to the aldehyde (the C2 position) is susceptible to electrophilic attack.

Experimental Protocol: Synthesis via Nitration of Isovanillin

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Nitration Reaction: Dissolve isovanillin in a suitable solvent such as dichloromethane in a separate flask and cool it in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the isovanillin solution, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The crude product will precipitate out.

  • Extraction and Neutralization: Extract the product with dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.

Alternative Route from Veratraldehyde

An alternative synthesis, as described by Wang et al., starts from veratraldehyde (3,4-dimethoxybenzaldehyde).[2] This multi-step process involves nitration followed by a selective demethylation.

  • Nitration of Veratraldehyde: Veratraldehyde is first nitrated to yield 4,5-dimethoxy-2-nitrobenzaldehyde.

  • Selective Demethylation: The resulting dinitrated compound undergoes selective hydrolysis of the methoxy group at the 5-position (para to the nitro group and ortho to the aldehyde) to yield the final product. This selective demethylation is a key step, often achieved using reagents that can preferentially cleave the ether bond at that specific position.

Diagram of the Synthetic Pathway from Veratraldehyde:

Synthesis_from_Veratraldehyde Veratraldehyde Veratraldehyde Intermediate 4,5-Dimethoxy-2-nitrobenzaldehyde Veratraldehyde->Intermediate Nitration Product This compound Intermediate->Product Selective Demethylation

Caption: Synthesis of this compound from Veratraldehyde.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis.

PropertyValueReference
Molecular Formula C₈H₇NO₅[3]
Molecular Weight 197.15 g/mol [3]
Appearance Solid
Melting Point 147-148 °C[3]
Boiling Point 343.1 °C at 760 mmHg[3]
CAS Number 6284-92-0[3]
Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons are diagnostic for the substitution pattern on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows distinct resonances for each of the eight carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group, the aromatic carbons, and the methoxy carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present: a strong carbonyl (C=O) stretching frequency for the aldehyde, broad O-H stretching for the hydroxyl group, C-O stretching for the ether linkage, and characteristic peaks for the nitro group (N-O stretching).

  • MS (Mass Spectrometry): The mass spectrum provides the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern that can be used to confirm the structure. The structure of the compound was confirmed by 1H-NMR, IR and MS spectrum.[2]

Applications in Organic Synthesis

The strategic placement of multiple functional groups makes this compound a valuable intermediate in the synthesis of a wide array of more complex molecules. It is primarily used in the production of pharmaceuticals and agrochemicals.[3]

Precursor for Bioactive Molecules

The compound serves as a scaffold for the construction of various heterocyclic and polyfunctionalized aromatic compounds. The aldehyde group can be readily transformed into other functionalities or used in condensation reactions. The nitro group can be reduced to an amine, which can then be further functionalized. The hydroxyl and methoxy groups can also be modified or participate in cyclization reactions. These transformations open up pathways to a diverse range of target molecules with potential biological activities, including antimicrobial and anti-inflammatory agents.[3]

Role in the Synthesis of Dyes and Photochemicals

The aromatic structure and the presence of the electron-withdrawing nitro group also make this compound a useful intermediate in the synthesis of dyes and photochemical materials.[3]

Workflow for Utilization in Synthesis:

Synthetic_Utility Start This compound Aldehyde_Mod Aldehyde Modification (e.g., Oxidation, Reduction, Condensation) Start->Aldehyde_Mod Nitro_Mod Nitro Group Reduction (to Amine) Start->Nitro_Mod Hydroxyl_Mod Hydroxyl/Methoxy Group Modification Start->Hydroxyl_Mod Heterocycles Heterocyclic Compounds Aldehyde_Mod->Heterocycles Functionalized_Anilines Functionalized Anilines Nitro_Mod->Functionalized_Anilines Ether_Derivatives Ether Derivatives Hydroxyl_Mod->Ether_Derivatives

Caption: Synthetic transformations of this compound.

Conclusion

This compound stands as a testament to the enduring utility of well-designed synthetic intermediates. Its history, rooted in the fundamental explorations of aromatic chemistry, has paved the way for its current role as a versatile building block in the development of complex organic molecules. The strategic arrangement of its functional groups offers a multitude of synthetic handles, enabling chemists to construct novel compounds with potential applications in medicine and materials science. This guide has provided a detailed overview of its discovery, synthesis, and applications, underscoring its significance for the research and development community.

References

Unlocking the Potential of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a versatile aromatic aldehyde, stands as a molecule of significant untapped potential for the scientific community. Its unique substitution pattern, featuring hydroxyl, methoxy, and nitro functionalities, offers a rich scaffold for the synthesis of novel compounds with diverse applications. While primarily recognized as a synthetic intermediate in the production of pharmaceuticals and agrochemicals, its intrinsic bioactivity and utility in materials science remain substantially underexplored.[1] This technical guide provides an in-depth exploration of promising research avenues for this compound, moving beyond its current applications. We will delve into its potential as a cornerstone for the development of next-generation therapeutic agents, advanced materials, and sophisticated analytical tools. This document is designed to serve as a practical roadmap, complete with detailed experimental protocols and computational workflows, to empower researchers to unlock the full scientific value of this intriguing molecule.

Introduction: The Scientific Landscape of this compound

This compound (CAS No. 6284-92-0) is a crystalline solid with a molecular weight of 197.15 g/mol and a melting point of 147-148°C. Its strategic placement of functional groups—an aldehyde for condensation reactions, a phenolic hydroxyl for derivatization or metal chelation, a methoxy group influencing electronic properties, and a nitro group that can be reduced to an amine or act as an electron-withdrawing group—makes it a highly versatile building block in organic synthesis.[1]

Currently, its application is largely confined to being a precursor in multi-step synthetic pathways.[1] However, the inherent reactivity of its functional groups suggests a much broader scope of utility. This guide will illuminate three key areas of research that hold significant promise: Medicinal Chemistry, Materials Science, and Computational Drug Design.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The structural motif of a substituted benzaldehyde is a common feature in a vast array of biologically active compounds. The unique electronic and steric properties of this compound make it an ideal starting point for the synthesis of novel therapeutic agents.

Synthesis and Evaluation of Novel Schiff Bases as Antimicrobial Agents

Scientific Rationale: Schiff bases derived from various substituted benzaldehydes are well-documented for their wide spectrum of antimicrobial activities. The imine or azomethine group (-C=N-) is a critical pharmacophore that contributes to their biological efficacy. The presence of the hydroxyl and nitro groups in the parent aldehyde can further enhance the antimicrobial potential of the resulting Schiff bases through increased hydrogen bonding capabilities and altered electronic properties.

Proposed Research Workflow:

Schiff_Base_Workflow A 3-Hydroxy-4-methoxy- 2-nitrobenzaldehyde C Schiff Base Synthesis (Condensation Reaction) A->C B Primary Aromatic/Aliphatic Amines B->C D Purification and Characterization (FT-IR, NMR, MS) C->D E Antimicrobial Screening (MIC/MBC Assays) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Compound Identification F->G Chalcone_Workflow A 3-Hydroxy-4-methoxy- 2-nitrobenzaldehyde C Claisen-Schmidt Condensation A->C B Substituted Acetophenones B->C D Chalcone Synthesis C->D E Purification and Characterization D->E F In Vitro Cytotoxicity Assays (MTT, etc.) E->F G Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) F->G H Lead Compound Optimization G->H Azo_Dye_Workflow A Aromatic Amine B Diazotization A->B C Diazo Salt B->C E Azo Coupling C->E D 3-Hydroxy-4-methoxy- 2-nitrobenzaldehyde D->E F Azo Dye Synthesis E->F G Purification and Characterization F->G H Photophysical Studies (UV-Vis, Fluorescence) G->H I Application Testing (pH Sensing, etc.) H->I Computational_Workflow A 3D Structure Generation of This compound and its Derivatives B Quantum Chemical Calculations (DFT for HOMO-LUMO, MEP) A->B D Molecular Docking Studies A->D C Identification of Potential Biological Targets C->D E Binding Affinity and Interaction Analysis D->E F ADMET Prediction E->F G Prioritization of Compounds for Synthesis and Biological Testing F->G

References

An In-depth Technical Guide on the Role of Functional Groups in 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde is a polysubstituted aromatic compound whose chemical behavior is a direct consequence of the complex interplay between its four distinct functional groups. This technical guide provides an in-depth analysis of how the hydroxyl (-OH), methoxy (-OCH₃), nitro (-NO₂), and aldehyde (-CHO) groups collectively dictate the molecule's electronic landscape, steric environment, and overall reactivity. We will explore the nuanced electronic effects (inductive and mesomeric), examine how these properties govern reactions at the aldehyde and the aromatic ring, and provide validated experimental protocols for key transformations. This document is intended for researchers, chemists, and drug development professionals who utilize substituted benzaldehydes as intermediates in complex organic synthesis.

Introduction: A Molecule of Competing Influences

This compound is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and bioactive compounds.[1] Its utility stems from the rich and often competing chemical functionalities integrated into a single benzene ring. The reactivity of this molecule is not merely the sum of its parts but a sophisticated negotiation between electron-donating and electron-withdrawing forces, as well as steric constraints.

  • Hydroxyl Group (-OH): An activating, ortho, para-directing group.

  • Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group.

  • Nitro Group (-NO₂): A powerfully deactivating, meta-directing group.

  • Aldehyde Group (-CHO): A deactivating, meta-directing group and a primary site for nucleophilic attack.

Understanding how these groups modulate each other's intrinsic properties is paramount to predicting reaction outcomes and designing rational synthetic pathways.

The Electronic and Steric Landscape

The reactivity of the benzaldehyde core is governed by the net electronic effect of the three other substituents. These effects are broadly categorized as inductive (through-bond polarization) and mesomeric or resonance (through-space delocalization of π-electrons).

Functional GroupInductive Effect (-I / +I)Mesomeric (Resonance) Effect (-M / +M)Net Effect on Ring Electron Density
**Nitro (-NO₂) **Strongly -IStrongly -MStrongly Electron-Withdrawing
Aldehyde (-CHO) Moderately -IModerately -MElectron-Withdrawing
Hydroxyl (-OH) Strongly -IStrongly +MElectron-Donating (net)
Methoxy (-OCH₃) Moderately -IStrongly +MStrongly Electron-Donating (net)

The nitro group is the dominant force, exerting a potent electron-withdrawing effect through both induction and resonance.[2] This significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack but highly activated for nucleophilic aromatic substitution (SNAr).[3][4] The hydroxyl and methoxy groups, conversely, donate electron density via resonance, which counteracts the withdrawing effects to some extent.

The aldehyde's carbonyl carbon is an electrophilic center. The powerful electron-withdrawing nitro group at the ortho position significantly increases this electrophilicity, making the aldehyde more susceptible to attack by nucleophiles compared to benzaldehyde itself.[2]

Visualization: Electronic Influence Diagram

The following diagram illustrates the push-pull dynamics of the functional groups on the aromatic ring.

G ring C₈H₇NO₅ OH Hydroxyl (-OH) ring->OH +M, -I (Net Donation)   OCH3 Methoxy (-OCH₃) ring->OCH3 +M, -I (Net Donation)   NO2 Nitro (-NO₂) NO2->ring  -M, -I (Strong Withdrawal) CHO Aldehyde (-CHO) CHO->ring  -M, -I (Withdrawal) G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve Aldehyde & Malononitrile in Ethanol B 2. Add Catalytic Ammonium Acetate A->B C 3. Stir at Room Temp (Monitor by TLC) B->C D 4. Precipitate Product in Cold Water C->D E 5. Filter & Wash Solid D->E F 6. Recrystallize from Ethanol/Water E->F G G F->G Characterize (NMR, IR, MP)

References

Methodological & Application

The Strategic Utility of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with potent biological activity is a perpetual endeavor. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde stands out as a particularly valuable starting material in this quest. Its strategic arrangement of functional groups—an aldehyde for versatile condensations, a phenolic hydroxyl for modulation of solubility and receptor interactions, and an ortho-positioned nitro group that can serve as a precursor to a fused heterocyclic ring—renders it a powerful scaffold for the synthesis of a diverse array of bioactive compounds.[1][2] This guide provides an in-depth exploration of its application in constructing key pharmacophores, complete with detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The inherent reactivity of its substituents allows for a range of chemical transformations, leading to the creation of complex molecules with potential antimicrobial, anti-inflammatory, and anticancer properties.[2] This document will delve into three principal synthetic pathways originating from this versatile benzaldehyde derivative: the synthesis of quinoline cores, the formation of Schiff bases, and the construction of coumarin frameworks. Each section will elucidate the mechanistic underpinnings of the reactions, provide step-by-step protocols, and discuss the biological relevance of the resulting molecular families.

I. Domino Nitro Reduction-Friedländer Heterocyclization: A Gateway to Bioactive Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications, including anticancer and antimalarial agents. The Domino Nitro Reduction-Friedländer heterocyclization offers an elegant and efficient one-pot method to construct substituted quinolines from 2-nitrobenzaldehydes. This reaction proceeds through an in situ reduction of the nitro group to an amine, which then undergoes a Friedländer annulation with an active methylene compound.

Causality of Experimental Choices:

The choice of iron powder in glacial acetic acid is a classic and robust method for the reduction of nitroarenes. It is favored for its cost-effectiveness, operational simplicity, and tolerance of various functional groups. The acidic medium protonates the nitro group, facilitating its reduction by iron metal. The subsequent Friedländer condensation is catalyzed by the acidic environment, which promotes both the initial Knoevenagel condensation between the newly formed 2-aminobenzaldehyde and the active methylene compound, and the final cyclization and dehydration to form the aromatic quinoline ring.

Experimental Protocol: Synthesis of a Substituted 7-Hydroxy-8-methoxyquinoline

This protocol details the synthesis of a hypothetical, yet representative, 7-hydroxy-8-methoxyquinoline derivative from this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv) in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (2.0-3.0 equiv).

  • Heating: Heat the reaction mixture to 95-110 °C.

  • Reduction: Once the target temperature is reached, add iron powder (4.0 equiv) portion-wise over 15-20 minutes. An exothermic reaction and a color change are typically observed.

  • Reaction Monitoring: Maintain the temperature and stir the reaction for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with additional ethyl acetate.

  • Neutralization: Carefully pour the filtrate into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted 7-hydroxy-8-methoxyquinoline.

Data Presentation:

Starting MaterialActive Methylene CompoundProductExpected Yield (%)
This compoundEthyl acetoacetateEthyl 7-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate70-85
This compoundMalononitrile7-Hydroxy-8-methoxy-2-methylquinoline-3-carbonitrile75-90
This compoundAcetylacetone1-(7-Hydroxy-8-methoxy-2-methylquinolin-3-yl)ethan-1-one65-80

Visualization of Workflow:

G start Dissolve 3-Hydroxy-4-methoxy- 2-nitrobenzaldehyde in Acetic Acid add_amc Add Active Methylene Compound start->add_amc heat Heat to 95-110 °C add_amc->heat add_fe Add Iron Powder Portion-wise heat->add_fe reflux Reflux for 3-5 hours (Monitor by TLC) add_fe->reflux workup Cool, Dilute with EtOAc, Filter through Celite reflux->workup neutralize Neutralize with NaHCO3 and Extract with EtOAc workup->neutralize dry Dry, Concentrate neutralize->dry purify Column Chromatography dry->purify end_product Pure Substituted Quinoline purify->end_product

Domino Reduction-Friedländer Synthesis Workflow

II. Synthesis of Schiff Bases: Scaffolds for Antimicrobial Agents

Schiff bases, characterized by the azomethine (-C=N-) group, are a class of compounds that have garnered significant attention for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases. The resulting imine can be a key pharmacophoric element, and the substituents on the aromatic rings can be tailored to optimize biological activity.

Causality of Experimental Choices:

The condensation reaction to form a Schiff base is typically carried out in a protic solvent like ethanol, which facilitates the dissolution of the reactants and the removal of the water molecule formed during the reaction. A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the aldehyde carbon and promoting the nucleophilic attack by the amine.

Experimental Protocol: Synthesis of a Schiff Base with Potential Antimicrobial Activity

This protocol describes the synthesis of a Schiff base from this compound and a substituted aniline, a class of compounds that has shown promise as antimicrobial agents.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.

  • Amine Addition: Add the substituted aniline (1.0 equiv) to the solution.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture for 2-4 hours. The formation of a precipitate may be observed.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure to induce crystallization.

  • Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and dry it in a vacuum oven.

Data Presentation:

Amine ReactantProduct Schiff BaseExpected Biological Activity
4-Fluoroaniline(E)-4-((4-fluorophenyl)imino)methyl)-2-methoxy-6-nitrophenolAntibacterial, Antifungal
4-Chloroaniline(E)-4-((4-chlorophenyl)imino)methyl)-2-methoxy-6-nitrophenolAntibacterial, Antifungal
4-Aminobenzoic acid4-(((E)-(3-hydroxy-4-methoxy-2-nitrophenyl)methylene)amino)benzoic acidAnticancer, Antibacterial

Visualization of Reaction Scheme:

G cluster_0 This compound cluster_1 Primary Amine (R-NH2) cluster_2 Schiff Base A CHO (Aldehyde) F CH=N-R (Azomethine) A->F + R-NH2 - H2O B OH (Hydroxyl) C OCH3 (Methoxy) D NO2 (Nitro) Benzene E R-NH2 G OH H OCH3 I NO2 Benzene2

General Schiff Base Formation

III. Knoevenagel Condensation: Constructing Coumarin Scaffolds

Coumarins are a large class of benzopyrone-containing natural products and synthetic compounds that exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The Knoevenagel condensation provides a straightforward route to coumarin synthesis by reacting a salicylaldehyde derivative with an active methylene compound. The hydroxyl group of this compound can participate in an intramolecular cyclization following the initial condensation.

Causality of Experimental Choices:

The Knoevenagel condensation is typically base-catalyzed. A weak base like piperidine or an amine salt is often sufficient to deprotonate the active methylene compound, generating a carbanion that acts as the nucleophile. The reaction is often performed in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the product. The subsequent intramolecular cyclization (lactonization) to form the coumarin ring is often spontaneous or can be promoted by heating.

Experimental Protocol: Synthesis of a Substituted Coumarin Derivative

This protocol outlines the synthesis of a substituted coumarin via a Knoevenagel condensation of this compound with diethyl malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine (catalytic amount)

  • Ethanol or Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 equiv) and diethyl malonate (1.2 equiv) in toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction: Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, wash the reaction mixture with dilute HCl, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.

Data Presentation:

Active Methylene CompoundProduct Coumarin DerivativeExpected Biological Activity
Diethyl malonateEthyl 8-methoxy-7-nitro-2-oxo-2H-chromene-3-carboxylateAnti-inflammatory, Antioxidant
Ethyl cyanoacetate8-methoxy-7-nitro-2-oxo-2H-chromene-3-carbonitrileAnticancer, Antimicrobial
Malononitrile2-imino-8-methoxy-7-nitro-2H-chromene-3-carbonitrileAnticancer, Enzyme inhibitor

Visualization of Synthetic Pathway:

G start 3-Hydroxy-4-methoxy- 2-nitrobenzaldehyde intermediate Knoevenagel Adduct start->intermediate Knoevenagel Condensation amc Active Methylene Compound amc->intermediate product Substituted Coumarin intermediate->product Intramolecular Cyclization

Knoevenagel Condensation to Coumarins

Conclusion: A Keystone in Bioactive Synthesis

This compound has demonstrated its significant potential as a versatile and powerful building block in the synthesis of a wide range of bioactive compounds. The strategic positioning of its functional groups allows for the efficient construction of complex heterocyclic systems such as quinolines, Schiff bases, and coumarins. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. The continued investigation into the derivatives of this compound is a promising avenue for the discovery of new therapeutic agents to address unmet medical needs.

References

Application Note & Protocols: The Strategic Utility of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffolding Intermediate

In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a variety of bioactive compounds.[1] Its molecular framework is distinguished by the presence of three key functional groups: a reactive aldehyde, a nucleophilic hydroxyl group, and an electron-withdrawing nitro group positioned ortho to the aldehyde. This unique arrangement of functional groups makes it an invaluable building block for medicinal chemists, enabling selective transformations and the construction of diverse heterocyclic systems.[1] This application note provides an in-depth guide to the properties, synthesis, and application of this compound, with a particular focus on its role in the renowned Hantzsch dihydropyridine synthesis, a cornerstone reaction for the development of calcium channel blockers.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety protocols is essential before utilizing any chemical intermediate in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6284-92-0[1][2][3][4]
Molecular Formula C₈H₇NO₅[1][4][5]
Molecular Weight 197.15 g/mol [1][4]
Appearance Light yellow to yellow solid/powder[2]
Melting Point 147-148 °C[1]
Boiling Point 343.1 °C at 760 mmHg (Predicted)[1]
Purity Typically ≥97%[2][5]
Storage 2-8°C, sealed, dry environment[1]
Safety and Handling

This compound, like many nitroaromatic compounds, requires careful handling to minimize risk. Adherence to the following safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[6][7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[6][8]

  • Handling Precautions: Avoid breathing dust.[7][8] Wash hands and any exposed skin thoroughly after handling.[6][7] Do not eat, drink, or smoke in the laboratory.[6][7]

  • First Aid Measures:

    • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[6][7]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][8]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[7][8]

    • If Swallowed: Rinse mouth and get medical help.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7][8]

Synthesis of the Intermediate

While this compound is commercially available, understanding its synthesis provides context for its purity and potential trace impurities. A common route involves the nitration of vanillin derivatives. A representative final step, the hydrolysis of the acetyl-protected precursor, is outlined below.

Workflow for Intermediate Synthesis (Hydrolysis Step)

A 4-Acetoxy-3-methoxy- 2-nitrobenzaldehyde C Reaction Slurry (Heat to 75°C) A->C B Freshly Prepared 33% NaOH Solution B->C D Dilution (Water) C->D E Acidification (6N HCl, Cooling) D->E F Filtration & Washing E->F G Product: 3-Hydroxy-4-methoxy- 2-nitrobenzaldehyde F->G H Recrystallization (Ether/Cyclohexane) G->H I Purified Product H->I

Caption: Final hydrolysis step in the synthesis of the target intermediate.

Protocol 3.1: Synthesis of this compound via Hydrolysis

This protocol is adapted from a documented procedure for the deprotection of the hydroxyl group.[9]

  • Preparation: Prepare a fresh 33% (w/w) sodium hydroxide (NaOH) solution.

  • Reaction Setup: In a suitable reaction vessel, add the freshly prepared NaOH solution (4.5 L for 4.72 moles of starting material).

  • Addition of Reactant: Portionwise, add 4-acetoxy-3-methoxy-2-nitrobenzaldehyde (1120 g, 4.72 moles) to the NaOH solution.

  • Heating: Heat the resulting slurry on a steam bath to 75°C for 10 minutes.

  • Dilution: After heating, dilute the reaction mixture with 5 liters of water.

  • Acidification: While cooling the mixture (e.g., in an ice bath), acidify with 6.4 liters of 6N hydrochloric acid (HCl). The product will precipitate out of the solution.

  • Isolation: Filter the resulting solid product and wash it thoroughly with water to remove residual acid and salts.

  • Drying: Dry the product under vacuum. An expected yield is approximately 85%.[9]

  • Purification (Optional): For higher purity, the crude product can be recrystallized from an ether/cyclohexane solvent system to yield a light yellow solid.[9]

Application in Pharmaceutical Synthesis: The Hantzsch Reaction

The Hantzsch dihydropyridine synthesis, first reported in 1881, is a classic multi-component reaction that remains one of the most efficient methods for preparing 1,4-dihydropyridines (1,4-DHPs).[10][11] These scaffolds are the core of several blockbuster drugs known as calcium channel blockers, including nifedipine and nicardipine, which are used to treat hypertension and angina.[10][12]

The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl or methyl acetoacetate), and a nitrogen source, such as ammonia or ammonium acetate.[10][13] The use of an ortho-substituted nitrobenzaldehyde, such as this compound, is critical for synthesizing potent nifedipine-type drugs. The electron-withdrawing nature of the nitro group generally enhances reaction yields.[13]

Mechanism of the Hantzsch Dihydropyridine Synthesis

The mechanism involves several key steps: Knoevenagel condensation, enamine formation, and a subsequent Michael addition followed by cyclization and dehydration.[11][13]

cluster_0 Pathway A cluster_1 Pathway B A1 Aldehyde + β-Ketoester A2 Knoevenagel Condensation A1->A2 A3 α,β-Unsaturated Carbonyl (Intermediate 1) A2->A3 C Michael Addition A3->C Intermediate 1 B1 Ammonia + β-Ketoester B2 Enamine Formation B1->B2 B3 β-Enamino Ester (Intermediate 2) B2->B3 B3->C Intermediate 2 D Cyclization & Dehydration C->D E 1,4-Dihydropyridine (Final Product) D->E

Caption: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Protocol: Synthesis of a 1,4-Dihydropyridine Derivative

This protocol describes the synthesis of a nifedipine analogue using this compound. The classical Hantzsch reaction conditions are often a one-pot reflux in an alcohol solvent.[11][12]

Materials and Reagents
  • This compound

  • Methyl acetoacetate (2 equivalents)

  • Ammonia solution (e.g., 25% aqueous solution)

  • Methanol (or Ethanol) as solvent

  • Ethyl acetate (for recrystallization)

  • Hexane (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 mmol, 1.97 g).

  • Addition of Reagents: Add methyl acetoacetate (22.0 mmol, 2.55 g, 2.4 mL) to the flask.

  • Solvent Addition: Add methanol (50 mL) to dissolve the reactants. Stir the mixture until a clear solution is formed.

  • Initiation: Slowly add concentrated aqueous ammonia (15.0 mmol, ~1.0 mL of 25% solution) to the stirred solution. The addition may be slightly exothermic.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C for methanol) and maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation of the product.

  • Isolation: Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered solid with a small amount of cold methanol or cold diethyl ether to remove unreacted starting materials and soluble impurities.[14]

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

Purification
  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or ethanol, to yield a high-purity yellow crystalline solid.

Data Presentation and Characterization

The synthesized 1,4-dihydropyridine derivative should be characterized to confirm its structure and purity.

Table 2: Expected Analytical Data for the Synthesized Dihydropyridine

AnalysisExpected Result
Appearance Yellow crystalline solid
Yield 60-80% (typical for Hantzsch synthesis)
Melting Point Dependent on final structure, but expected to be a sharp melting point
¹H NMR Characteristic peaks for methoxy group (~3.8 ppm), methyl groups on the ring (~2.3 ppm), aromatic protons, and the N-H proton (~9.0 ppm, broad singlet).
FT-IR (KBr, cm⁻¹) Peaks for N-H stretching (~3300-3400), C=O stretching of the ester (~1680-1700), and C-NO₂ stretching (~1520 and ~1350).
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product.

Causality and Field-Proven Insights

  • Choice of Aldehyde: The ortho-nitro group is crucial. It acts as a steric and electronic director in the Hantzsch reaction and is a key pharmacophore in many calcium channel blockers. Its electron-withdrawing nature facilitates the initial Knoevenagel condensation step.[13]

  • Solvent System: Alcohols like methanol or ethanol are the most common solvents as they effectively dissolve the reactants and facilitate the reaction at a moderate reflux temperature.[13][14] Green chemistry approaches have explored using water or glycerol.[13]

  • Side Products: A common side product is the corresponding 1,2-dihydropyridine isomer.[15][16] Reaction conditions, such as temperature and solvent polarity, can be optimized to favor the formation of the desired 1,4-dihydropyridine.[13] Additionally, oxidation of the dihydropyridine ring to the corresponding pyridine can occur, especially under harsh conditions.

  • Reaction Time: While classic protocols suggest several hours of reflux, modern variations using microwave irradiation or catalysts can significantly reduce reaction times and improve yields.[10][17]

Conclusion

This compound stands out as a strategically valuable intermediate in pharmaceutical synthesis. Its trifunctional nature provides a robust platform for generating molecular diversity, particularly in the synthesis of 1,4-dihydropyridine-based drugs via the Hantzsch reaction. The protocols and insights provided in this note are designed to equip researchers and drug development professionals with the foundational knowledge to effectively and safely utilize this versatile compound in their synthetic endeavors, paving the way for the development of novel therapeutic agents.

References

The Pivotal Role of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde in Agrochemical Synthesis: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[SHANGHAI, CN, January 3, 2026] – As the agricultural sector continually seeks innovative solutions for crop protection, the strategic use of specialized chemical intermediates is paramount. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a versatile aromatic compound, has emerged as a significant precursor in the synthesis of a variety of agrochemicals. This document serves as a comprehensive guide for researchers, scientists, and professionals in the agrochemical development field, detailing the application and synthetic protocols involving this key intermediate.

Introduction: The Strategic Importance of this compound

This compound is a multifunctional chemical building block, primarily utilized as an intermediate in organic synthesis.[1] Its molecular structure, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, makes it a highly reactive and versatile precursor for constructing complex bioactive molecules essential for the agrochemical industry.[1] This compound's utility spans the synthesis of herbicides, insecticides, and fungicides, offering a pathway to novel and effective crop protection agents.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol
Appearance Solid
Melting Point 147-148 °C
Solubility Insoluble in water, soluble in organic solvents like alcohols, ethers, and ketones.[2]
Storage 2-8°C, sealed, dry environment.

Core Synthesis Pathways in Agrochemical Production

The strategic positioning of the functional groups on the benzaldehyde ring allows for a variety of chemical transformations, leading to the core structures of several classes of agrochemicals. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic substitution reactions, while the aldehyde and hydroxyl groups provide sites for condensation and etherification reactions, respectively.

Synthesis_Pathways A 3-Hydroxy-4-methoxy- 2-nitrobenzaldehyde B Reduction of Nitro Group (e.g., H2/Pd-C, Fe/HCl) A->B G Oxidation of Aldehyde (e.g., KMnO4, H2O2) A->G C 2-Amino-3-hydroxy- 4-methoxybenzaldehyde B->C D Condensation Reactions (e.g., with active methylene compounds) C->D E Heterocyclic Scaffolds (e.g., Quinolines, Benzoxazines) D->E F Herbicidal/Fungicidal Agents E->F H 3-Hydroxy-4-methoxy- 2-nitrobenzoic acid G->H I Esterification/Amidation H->I J Bioactive Esters/Amides I->J J->F

Figure 1: Key synthetic transformations of this compound leading to diverse agrochemical scaffolds.

Detailed Application Protocols

While specific proprietary synthesis routes for commercial agrochemicals are closely guarded, the following protocols, based on established organic chemistry principles and patent literature, illustrate the application of this compound in the creation of foundational structures for agrochemicals.

Protocol 1: Synthesis of 2-Amino-3-hydroxy-4-methoxybenzaldehyde via Nitro Group Reduction

The reduction of the nitro group to an amine is a critical step in functionalizing the molecule for further reactions, such as the formation of heterocyclic systems common in many pesticides.

Objective: To prepare 2-Amino-3-hydroxy-4-methoxybenzaldehyde, a key intermediate for quinoline-based fungicides and herbicides.

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (10.0 g, 50.7 mmol) and iron powder (17.0 g, 304.5 mmol) in a mixture of ethanol (100 mL) and water (20 mL).

  • Heat the mixture to reflux with vigorous stirring.

  • Add concentrated hydrochloric acid (2.5 mL) dropwise over 15 minutes.

  • Continue refluxing for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the iron salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Amino-3-hydroxy-4-methoxybenzaldehyde.

Protocol 2: Synthesis of a Benzoxazine Analog Precursor

Benzoxazine derivatives are a class of compounds known for their herbicidal and insecticidal activities. The aldehyde and hydroxyl groups of this compound can be utilized in their synthesis.

Objective: To synthesize a substituted benzoxazine precursor through a condensation reaction.

Materials:

  • This compound

  • A primary amine (e.g., 2-aminoethanol)

  • Para-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask, magnetic stirrer, heating mantle.

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add this compound (10.0 g, 50.7 mmol), 2-aminoethanol (3.4 g, 55.8 mmol), and a catalytic amount of p-TsOH (0.5 g) in toluene (150 mL).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue the reaction until no more water is collected (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the toluene solution with a saturated solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, an imine intermediate, can be further cyclized to the benzoxazine structure through subsequent reduction and intramolecular cyclization steps.

Future Perspectives and Conclusion

The versatility of this compound as a chemical intermediate positions it as a valuable asset in the ongoing development of novel agrochemicals. Its rich functionality allows for the creation of diverse molecular architectures, which is crucial for overcoming challenges such as pesticide resistance and the need for more environmentally benign crop protection solutions. Further research into novel reaction pathways and the synthesis of new derivatives will undoubtedly expand its application in the agrochemical industry.

References

Application Note: A Comprehensive Protocol for the Regioselective Nitration of 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the nitration of 3-hydroxy-4-methoxybenzaldehyde, commonly known as isovanillin. Nitrated derivatives of isovanillin are valuable intermediates in the synthesis of various pharmacologically active compounds. This guide delves into the mechanistic principles of electrophilic aromatic substitution, focusing on the regioselective outcomes dictated by the substituent pattern of isovanillin. A step-by-step experimental procedure is presented, alongside crucial safety precautions, work-up and purification techniques, and comprehensive analytical characterization of the resulting nitroisovanillin isomers. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of Nitrated Isovanillin Derivatives

3-Hydroxy-4-methoxybenzaldehyde (isovanillin) is a phenolic aldehyde and a key structural isomer of vanillin.[1][2] Its derivatives are of significant interest in medicinal chemistry and drug development. The introduction of a nitro group onto the aromatic ring of isovanillin via electrophilic aromatic substitution dramatically alters its electronic properties and provides a versatile chemical handle for further synthetic transformations. Nitrated isovanillins serve as precursors for the synthesis of a range of compounds, including potential inhibitors of enzymes such as aldehyde oxidase.[1][2] Understanding and controlling the regioselectivity of the nitration reaction is paramount for the efficient synthesis of targeted bioactive molecules.

Mechanistic Insights: Directing Effects in the Nitration of Isovanillin

The nitration of isovanillin is a classic example of an electrophilic aromatic substitution (EAS) reaction. The key electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from nitric acid, often with the aid of a stronger acid catalyst like sulfuric acid.[3]

The regiochemical outcome of the reaction is governed by the electronic effects of the substituents already present on the benzene ring: the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups.

  • Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are powerful activating groups and ortho, para-directors due to their ability to donate electron density to the ring through resonance.[4] This donation stabilizes the carbocation intermediate (the sigma complex) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions relative to these groups.[5]

  • Aldehyde (-CHO) Group: This is a deactivating group and a meta-director.[6] It withdraws electron density from the ring both inductively and through resonance, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing the incoming electrophile to the meta position.[6]

In 3-hydroxy-4-methoxybenzaldehyde, the positions on the ring are influenced by these competing effects. The positions ortho and para to the strongly activating hydroxyl and methoxy groups are C2, C5, and C6. The position meta to the deactivating aldehyde group is C5. The interplay of these directing effects will determine the final product distribution. Experimental evidence from the nitration of the closely related isovanillic acid suggests that nitration can occur at multiple positions, leading to a mixture of isomers.[7]

Diagram: Electrophilic Aromatic Substitution Mechanism

EAS_Mechanism cluster_step1 Step 1: Generation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack and Formation of the Sigma Complex cluster_step3 Step 3: Deprotonation and Aromatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Benzene Isovanillin Ring SigmaComplex Sigma Complex (Carbocation Intermediate) Benzene->SigmaComplex + NO₂⁺ Product Nitroisovanillin SigmaComplex->Product - H⁺ H+ H⁺

Caption: General mechanism of electrophilic aromatic nitration.

Experimental Protocol: Nitration of 3-Hydroxy-4-methoxybenzaldehyde

This protocol is adapted from the nitration of the structurally similar isovanillic acid and is designed to favor mononitration.[7] Researchers should optimize reaction times and temperatures based on their specific experimental setup and monitoring.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-Hydroxy-4-methoxybenzaldehyde≥98%Sigma-AldrichAlso known as Isovanillin.
Nitric Acid (fuming)ACS ReagentFisher ScientificEXTREMELY CORROSIVE AND OXIDIZING.
Acetic Acid (glacial)ACS ReagentVWRCorrosive.
Acetic AnhydrideACS ReagentAlfa AesarCorrosive and lachrymator.
Dichloromethane (DCM)HPLC GradeMerckVolatile and should be handled in a fume hood.
Ethyl AcetateHPLC GradeFisher ScientificFor extraction and chromatography.
HexaneHPLC GradeVWRFor chromatography.
Sodium Bicarbonate (NaHCO₃)Saturated solution-For quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-For drying the organic layer.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Safety Precautions
  • Nitric acid is a strong oxidizing agent and is extremely corrosive. It can cause severe burns upon contact with skin and eyes and its fumes are toxic.[5] Always handle nitric acid in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. A face shield is also recommended when handling concentrated acids.

  • The nitration reaction is highly exothermic. The addition of the nitrating mixture must be done slowly and with efficient cooling to prevent the reaction from running away.

  • Quenching of the reaction should be performed carefully by slowly adding the reaction mixture to ice or a cold bicarbonate solution to dissipate heat and neutralize the strong acids.

  • Have an emergency eyewash and safety shower readily accessible.[5]

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 5 mL of fuming nitric acid to a cooled (0 °C) mixture of 15 mL of glacial acetic acid and 3 mL of acetic anhydride. Caution: This addition is exothermic. Keep the mixture cooled in an ice bath.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10 mmol) of 3-hydroxy-4-methoxybenzaldehyde in 20 mL of dichloromethane.

  • Cooling: Cool the solution of isovanillin to 0 °C using an ice-water bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred isovanillin solution over a period of 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The starting material and the nitrated products will have different Rf values.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of a saturated sodium bicarbonate solution to quench the reaction and neutralize the acids.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which will likely be a mixture of isomers, can be purified by column chromatography on silica gel.

    • Pack a column with silica gel using a hexane/ethyl acetate slurry.

    • Load the crude product onto the column.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

    • Collect fractions and analyze by TLC to identify and combine the fractions containing the purified nitroisovanillin isomers.

Diagram: Experimental Workflow

Workflow A Dissolve Isovanillin in Dichloromethane B Cool to 0 °C A->B D Slowly Add Nitrating Mixture (Maintain T < 5 °C) B->D C Prepare Nitrating Mixture (HNO₃/AcOH/Ac₂O) C->D E Stir at 0-5 °C (Monitor by TLC) D->E F Quench with Ice and NaHCO₃ E->F G Extract with Dichloromethane F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Products (NMR, IR, MS) I->J

Caption: Step-by-step workflow for the nitration of isovanillin.

Product Characterization

The purified nitroisovanillin isomers should be characterized using standard analytical techniques to confirm their structure and purity.

Spectroscopic Data

The expected major products are the 2-nitro, 5-nitro, and 6-nitro isomers of 3-hydroxy-4-methoxybenzaldehyde. Below is a table of expected and reported spectral data for related compounds.

TechniqueExpected Features for Nitroisovanillins
¹H NMR Aldehyde proton: A singlet around 9.8-10.5 ppm. Aromatic protons: The chemical shifts and coupling patterns of the remaining aromatic protons will be indicative of the substitution pattern. Methoxy protons: A singlet around 3.9-4.1 ppm. Hydroxyl proton: A broad singlet, chemical shift is concentration-dependent.
¹³C NMR Carbonyl carbon: A signal around 190-195 ppm. Aromatic carbons: Signals in the range of 110-160 ppm. The carbon attached to the nitro group will be shifted downfield.
FTIR O-H stretch: A broad band around 3200-3500 cm⁻¹. C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. C=O stretch (aldehyde): A strong, sharp band around 1680-1700 cm⁻¹. N-O stretch (nitro group): Two strong bands, one asymmetric around 1520-1560 cm⁻¹ and one symmetric around 1340-1380 cm⁻¹.
MS (ESI) The mass spectrum will show the molecular ion peak corresponding to the mass of the nitrated product (C₈H₇NO₅), m/z = 197.03.

Note: Specific spectral data for all nitroisovanillin isomers may not be readily available and will need to be determined experimentally. For 3-hydroxy-4-nitrobenzaldehyde, a related compound, characteristic ¹H NMR signals have been reported. Similarly, data is available for 4-methoxy-3-nitrobenzaldehyde.[5]

Conclusion

This application note provides a comprehensive guide for the nitration of 3-hydroxy-4-methoxybenzaldehyde. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the detailed experimental protocol and safety precautions, researchers can successfully synthesize nitrated isovanillin derivatives. The purification and characterization methods outlined are essential for isolating and confirming the identity of the desired products, which are valuable building blocks in the development of new therapeutic agents.

References

Application Notes & Protocols: Synthesis and Characterization of Schiff Bases from 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde and Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and characterization of Schiff bases derived from the reaction of 3-hydroxy-4-methoxy-2-nitrobenzaldehyde with various primary amines. This compound, a derivative of vanillin, serves as a versatile and highly reactive aromatic aldehyde.[1][2][3] Its reaction with primary amines via a condensation mechanism yields imines, commonly known as Schiff bases, which are pivotal scaffolds in medicinal chemistry, material science, and catalysis.[4][5] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific procedural choices, and the necessary analytical techniques to validate experimental outcomes. Detailed, self-validating protocols are provided to ensure reproducibility and scientific rigor.

Scientific Principles and Rationale

The Core Reaction: Imine Condensation

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction, as it forms a molecule of water.[6] The reaction proceeds between a carbonyl compound (in this case, an aldehyde) and a primary amine.

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

  • Formation of a Carbinolamine Intermediate: This initial attack breaks the carbonyl π-bond, leading to the formation of a tetrahedral, zwitterionic intermediate which quickly protonates to a neutral carbinolamine.

  • Dehydration: Under slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). The nitrogen's lone pair then helps to expel the water molecule, forming a C=N double bond (an iminium ion).

  • Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral imine product.

Mechanistic Pathway

The mechanism described above is a reversible process. The equilibrium can be driven towards the product by removing the water that is formed, often by using a drying agent or a Dean-Stark apparatus, though for many simple imine syntheses, the product precipitates, effectively removing it from the equilibrium.[7]

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product R1 3-Hydroxy-4-methoxy- 2-nitrobenzaldehyde (Electrophile) M1 Nucleophilic Attack (N attacks C=O) R1->M1 R2 Primary Amine (R-NH₂) (Nucleophile) R2->M1 M2 Carbinolamine Intermediate M1->M2 Forms C-N bond M3 Protonation of -OH (Forms H₂O⁺) M2->M3 + H⁺ M4 Elimination of H₂O (Forms Iminium Ion) M3->M4 - H₂O M5 Deprotonation M4->M5 - H⁺ P1 Schiff Base (Imine) + H₂O M5->P1

Caption: Reaction mechanism for Schiff base formation.

Rationale for Experimental Choices
  • Reactivity of the Aldehyde: The starting material, this compound, is particularly well-suited for this reaction. The potent electron-withdrawing effect of the ortho-nitro group significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it highly susceptible to nucleophilic attack by the primary amine. This enhanced reactivity often allows the reaction to proceed efficiently under mild conditions.[3]

  • Solvent Selection: Polar protic solvents like ethanol and methanol are the preferred media for this synthesis.[4][8] They effectively dissolve both the polar aldehyde and many primary amines. Furthermore, their ability to form hydrogen bonds and act as proton sources/sinks can help stabilize intermediates and facilitate the proton transfer steps inherent in the mechanism.

  • Catalysis: While the inherent reactivity of the substrate is high, the reaction can be accelerated by a catalytic amount of weak acid, such as a few drops of glacial acetic acid.[9] The acid protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon. However, strong acid should be avoided as it will protonate the amine nucleophile, rendering it unreactive. In many cases, particularly with aliphatic amines, no catalyst is required.[8]

General Protocol for Synthesis

This protocol provides a generalized procedure. Molar equivalents and reaction times may need to be optimized for specific primary amines.

Materials and Reagents
ReagentFormulaMW ( g/mol )Typical PuritySupplier Example
This compoundC₈H₇NO₅197.15>97%Sigma-Aldrich
Primary Amine (e.g., Aniline)C₆H₅NH₂93.13>99%Fisher Scientific
Ethanol (Absolute)C₂H₅OH46.07>99.5%VWR Chemicals
Glacial Acetic Acid (Optional Catalyst)CH₃COOH60.05>99.7%Merck
Equipment
  • Round-bottom flask (50 or 100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel) and developing chamber

  • Melting point apparatus

Step-by-Step Protocol
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound (e.g., 1.97 g, 10 mmol) in 30-40 mL of absolute ethanol. Stir until fully dissolved.

  • Amine Addition: In a separate beaker, dissolve 1.0-1.1 equivalents of the chosen primary amine (e.g., 0.93 g - 1.02 g, 10-11 mmol of aniline) in 10 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.

  • Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or at reflux (typically 60-70°C) for 1-2 hours. The formation of a colored precipitate is often a visual indicator of product formation.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the spot corresponding to the starting aldehyde has disappeared.

  • Isolation: After completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C or air-dry to a constant weight. Record the final mass and calculate the yield.

  • Purification (if necessary): If the product's purity is insufficient (as determined by melting point or TLC), recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture.[4]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Aldehyde & Primary Amine B Dissolve in Ethanol A->B C Combine Solutions in Flask B->C D Add Catalyst (Optional) C->D E Stir at Room Temp or Reflux D->E F Monitor by TLC E->F Check Completion G Cool in Ice Bath F->G H Filter Product (Vacuum) G->H I Wash with Cold Ethanol H->I J Dry to Constant Weight I->J K Recrystallize (if needed) J->K Check Purity L Characterize Product (FTIR, NMR, MP) J->L K->L

Caption: General workflow for Schiff base synthesis.

Characterization and Data Analysis

Unambiguous confirmation of the product structure is critical. A combination of spectroscopic methods should be employed.

Expected Spectroscopic Data
TechniqueThis compound (Starting Material)Schiff Base (Product)Rationale for Change
FTIR (cm⁻¹) ~3300 (broad, O-H), ~1680 (strong, C=O aldehyde), ~2800 & ~2700 (C-H aldehyde)~3300 (broad, O-H, persists), Disappearance of ~1680 peak, Appearance of ~1600-1630 (strong, C=N imine)[5][9]The carbonyl group (C=O) of the aldehyde is converted into the azomethine group (C=N) of the imine.
¹H NMR (δ ppm) ~9.8-10.5 (singlet, 1H, -CHO proton), ~7.5-8.0 (aromatic protons), ~4.0 (singlet, 3H, -OCH₃)Disappearance of ~9.8-10.5 peak, Appearance of ~8.0-8.5 (singlet, 1H, -CH=N- proton)[10], Shift in aromatic signals, ~4.0 (persists)The aldehyde proton is consumed, and the new imine proton appears in a characteristic downfield region.
Melting Point 147-148 °C[3]A sharp, new melting point, distinct from the starting material.A new compound has been formed. A sharp melting range indicates high purity.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: Nitroaromatic compounds can be toxic and irritating. Avoid inhalation of dust and contact with skin and eyes.

  • Primary Amines: Many primary amines are corrosive, toxic, and have strong odors. Handle with care, avoiding inhalation of vapors and skin contact.

  • Solvents: Ethanol is flammable. Keep away from open flames and ignition sources.

References

Application Notes & Protocols: Strategic Condensation Reactions Utilizing 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a potent building block in modern organic synthesis. Its unique electronic architecture, characterized by the competing effects of electron-donating hydroxyl and methoxy groups and the strongly electron-withdrawing nitro group, makes it a versatile substrate for a range of condensation reactions. This guide provides an in-depth exploration of key condensation methodologies—Knoevenagel, Claisen-Schmidt, and Schiff Base formation—using this specific aldehyde. We delve into the causality behind experimental choices, offering detailed, field-proven protocols and troubleshooting insights tailored for researchers, medicinal chemists, and professionals in drug development. The aim is to equip scientists with the strategic knowledge to leverage this reagent for the efficient synthesis of complex molecular scaffolds with potential biological activity.[1]

The Strategic Importance of this compound

The reactivity of an aromatic aldehyde in condensation reactions is fundamentally governed by the electrophilicity of its carbonyl carbon. In this compound, the substituents are strategically positioned to create a highly reactive system.

  • Activation by the Nitro Group: The nitro group at the ortho position is a powerful electron-withdrawing group (EWG). It significantly enhances the electrophilicity of the aldehyde's carbonyl carbon via a strong negative inductive (-I) and mesomeric (-M) effect, making it highly susceptible to nucleophilic attack. This is a primary driver for the high reactivity of this substrate.

  • Modulation by Hydroxy and Methoxy Groups: The hydroxyl and methoxy groups are electron-donating groups (EDGs). While they can partially counteract the effect of the nitro group, their positions relative to the aldehyde are crucial. Their presence offers additional handles for secondary reactions and influences the solubility and crystalline nature of the products.

This electronic interplay makes the aldehyde an excellent candidate for forming new carbon-carbon and carbon-nitrogen bonds, which are foundational transformations in the synthesis of pharmaceuticals and fine chemicals.[1][2][3]

G Start 3-Hydroxy-4-methoxy- 2-nitrobenzaldehyde Knoevenagel Knoevenagel Product (α,β-Unsaturated System) Start->Knoevenagel Knoevenagel Condensation (Base Catalyst) ClaisenSchmidt Claisen-Schmidt Product (Chalcone) Start->ClaisenSchmidt Claisen-Schmidt Condensation (Base Catalyst) SchiffBase Schiff Base (Imine) Start->SchiffBase Schiff Base Formation (Acid Catalyst) ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Knoevenagel Ketone Enolizable Ketone (e.g., Acetophenone) Ketone->ClaisenSchmidt Amine Primary Amine (e.g., Aniline) Amine->SchiffBase G A 1. Combine Reactants - Aldehyde (1.0 mmol) - Malononitrile (1.1 mmol) - Ethanol (15 mL) B 2. Add Catalyst - Ammonium Acetate  (0.2 mmol) A->B C 3. Heat to Reflux - Stir for 1-2 hours B->C D 4. Monitor Reaction - TLC (e.g., 3:1 Hexane:EtOAc) C->D E 5. Isolate Product - Cool to RT - Collect precipitate  via vacuum filtration D->E F 6. Purify & Characterize - Wash with cold ethanol - Recrystallize if needed - Obtain MP, NMR, IR, MS E->F G A 1. Dissolve Reactants - Aldehyde (5.0 mmol) - Acetophenone (5.0 mmol) - Ethanol (20 mL) B 2. Add Base Catalyst - Slowly add 10% NaOH (aq)  (2.5 mL) with stirring A->B C 3. Stir at Room Temp - Allow to stir for 4-6 hours - Precipitate forms B->C D 4. Acidify & Isolate - Pour into ice-water - Acidify with dilute HCl - Collect solid by filtration C->D E 5. Purify & Characterize - Wash with water - Recrystallize from ethanol - Obtain MP, NMR, IR, MS D->E G A 1. Dissolve Aldehyde - Aldehyde (2.0 mmol) - Dry Ethanol (20 mL) B 2. Add Catalyst - Glacial Acetic Acid  (2-3 drops) A->B C 3. Add Amine - Slowly add Aniline  (2.0 mmol) in Ethanol (5 mL) B->C D 4. Heat to Reflux - Stir for 3-4 hours C->D E 5. Isolate & Purify - Cool to RT - Collect crystals by filtration - Wash with cold ethanol D->E F 6. Characterize - Obtain MP, NMR, IR, MS E->F

References

Application Notes & Protocols: 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a potent and versatile precursor for the synthesis of diverse heterocyclic scaffolds. Its value lies in the unique arrangement of three distinct functional groups on the benzene ring: an aldehyde, a phenolic hydroxyl group, and an ortho-positioned nitro group.[1] This specific constellation of reactive sites allows for a range of selective transformations, making it an ideal starting point for constructing complex, biologically active molecules for the pharmaceutical and agrochemical industries.[1][2]

The core utility of this molecule in heterocyclic synthesis stems from the ortho-relationship of the nitro and aldehyde groups. The nitro group acts as a stable, masked precursor to an amino group. Through a process known as reductive cyclization , the nitro moiety can be converted in situ to an amine, which can then readily undergo intramolecular or domino reactions with the adjacent aldehyde or its derivatives. This guide provides detailed protocols and mechanistic insights into the application of this compound in the construction of two medicinally significant heterocyclic families: quinolines and N-hydroxyindoles .

Part 1: Synthesis of Substituted Quinolines via Domino Friedländer Annulation

The quinoline core is a "privileged scaffold" in drug discovery, forming the backbone of numerous pharmaceuticals with antimalarial, anticancer, and antibacterial properties. The Friedländer annulation is a classic and powerful method for synthesizing quinolines. A modern and highly efficient variation of this reaction utilizes ortho-nitrobenzaldehydes in a one-pot, domino process that circumvents the need for isolating the often unstable corresponding ortho-aminobenzaldehydes.[3][4]

Mechanistic Rationale

The domino nitro reduction-Friedländer heterocyclization proceeds through three distinct, sequential stages within a single reaction vessel:[3][4]

  • In Situ Nitro Group Reduction: The process begins with the reduction of the nitro group to an amine. A common and effective method employs dissolving metals, such as iron powder in glacial acetic acid (Fe/AcOH), which selectively reduces the nitro group without affecting the aldehyde.[4]

  • Knoevenagel Condensation: The newly formed ortho-aminobenzaldehyde intermediate immediately undergoes a base- or acid-catalyzed condensation with an active methylene compound (e.g., a β-ketoester or β-diketone).[3][5]

  • Intramolecular Cyclization & Aromatization: The resulting intermediate rapidly undergoes an intramolecular cyclization as the amine attacks the ketone carbonyl, followed by dehydration (loss of a water molecule) to form the thermodynamically stable, aromatic quinoline ring.[3][4]

This domino approach is highly valued for its atom economy, operational simplicity, and the ability to generate complex quinolines from readily available starting materials.

G cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization & Aromatization Start 3-Hydroxy-4-methoxy- 2-nitrobenzaldehyde Amino In Situ Generated 2-Amino-3-hydroxy- 4-methoxybenzaldehyde Start->Amino Fe / AcOH Condensation_Product Knoevenagel Adduct Amino->Condensation_Product AMC Active Methylene Compound (R-CO-CH2-R') AMC->Condensation_Product Cyclized Cyclized Intermediate Condensation_Product->Cyclized Intramolecular Attack Final_Product Substituted Quinoline Cyclized->Final_Product - H2O

Caption: Mechanism of the Domino Nitro Reduction-Friedländer Synthesis.

Protocol 1: Synthesis of Ethyl 8-hydroxy-7-methoxy-2-methylquinoline-3-carboxylate

This protocol details the reaction of this compound with ethyl acetoacetate.

Materials and Reagents:

ReagentCAS No.MW ( g/mol )Properties
This compound6284-92-0197.15Yellow solid, M.P. 147-148 °C[1]
Ethyl Acetoacetate141-97-9130.14Colorless liquid
Iron Powder (<325 mesh)7439-89-655.85Fine gray powder
Glacial Acetic Acid64-19-760.05Corrosive liquid
Ethyl Acetate (EtOAc)141-78-688.11Solvent for extraction & chromatography
Saturated Sodium Bicarbonate (NaHCO₃) soln.N/AN/AAqueous solution for neutralization
Brine (Saturated NaCl soln.)N/AN/AAqueous solution for washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent

Experimental Workflow:

G A 1. Combine Reactants - Add Aldehyde & Ketoester to Acetic Acid B 2. Heat & Add Reductant - Heat to 100-110 °C - Add Fe powder portion-wise A->B C 3. Reaction Monitoring - Stir for 3-5 hours - Monitor by TLC B->C D 4. Work-up - Cool & filter solids - Dilute with water - Extract with EtOAc C->D E 5. Purification - Wash with NaHCO3 & Brine - Dry over MgSO4 - Purify by column chromatography D->E F 6. Final Product - Isolate pure quinoline - Characterize (NMR, MS, MP) E->F

Caption: Workflow for the one-pot synthesis of substituted quinolines.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 5.07 mmol) and glacial acetic acid (25 mL).

  • Addition of Reagents: Add ethyl acetoacetate (1.32 g, 10.14 mmol, 2.0 equiv.) to the stirred suspension.

  • Initiation of Reduction: Heat the reaction mixture to 100-110 °C in an oil bath. Once the temperature is stable, carefully add iron powder (1.13 g, 20.28 mmol, 4.0 equiv.) in small portions over 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm of the reduction process.

  • Reaction Progress: Maintain the temperature and continue vigorous stirring for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Work-up: Allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate (2 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and dilute with 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, followed by brine (1 x 50 mL). Causality Note: The bicarbonate wash neutralizes the excess acetic acid, which is essential for preventing product degradation during concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure ethyl 8-hydroxy-7-methoxy-2-methylquinoline-3-carboxylate.

Scope and Versatility

The power of this domino reaction lies in its tolerance for various functional groups and its compatibility with a wide range of active methylene compounds.[4]

Table of Potential Quinoline Products:

Active Methylene PartnerExpected Quinoline Product Structure
Acetylacetone-CH₃-COCH₃3-acetyl-8-hydroxy-7-methoxy-2-methylquinoline
Malononitrile-H-CN3-cyano-8-hydroxy-7-methoxy-2-imino-1,2-dihydroquinoline (may tautomerize)
Benzoylacetone-Ph-COCH₃3-acetyl-8-hydroxy-7-methoxy-2-phenylquinoline
Ethyl benzoylacetate-Ph-CO₂EtEthyl 8-hydroxy-7-methoxy-2-phenylquinoline-3-carboxylate

Part 2: Synthesis of N-Hydroxyindoles via Reductive Cyclization

N-hydroxyindoles are another class of heterocycles with significant biological activity and utility as synthetic intermediates.[6] Established routes to these compounds often involve the reductive cyclization of suitably substituted ortho-nitro aromatics, such as 2-(2-nitrophenyl)-aldehydes or ketones.[6] A plausible and effective strategy starting from this compound involves a two-step sequence: initial carbon-carbon bond formation to build the C2-C3 fragment of the indole ring, followed by reductive cyclization.

Mechanistic Rationale
  • Henry (Nitroaldol) Reaction: The aldehyde is first reacted with a nitroalkane, such as nitromethane, under basic conditions. This reaction forms a β-nitro alcohol, which is readily dehydrated (often in the same pot) to yield a 2-(2-nitrophenyl)-nitroethene derivative (a nitrostyrene).

  • Reductive Cyclization: The intermediate nitrostyrene is then subjected to a reducing agent (e.g., SnCl₂·2H₂O, or catalytic hydrogenation). The reductant simultaneously reduces both nitro groups. The resulting ortho-amino phenylacetaldehyde oxime (or its equivalent) undergoes spontaneous intramolecular cyclization and dehydration to furnish the N-hydroxyindole core.

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reductive Cyclization Start 3-Hydroxy-4-methoxy- 2-nitrobenzaldehyde Intermediate Substituted 2-Nitrostyrene Start->Intermediate Nitroalkane Nitromethane Nitroalkane->Intermediate Base (e.g., NH4OAc) Final_Product N-Hydroxyindole Derivative Intermediate->Final_Product Reducing Agent (e.g., SnCl2)

Caption: Two-step pathway for the synthesis of N-hydroxyindoles.

Protocol 2: Synthesis of 1,5-Dihydroxy-6-methoxyindole

This protocol provides a representative method for the synthesis of an N-hydroxyindole derivative.

Step 2A: Synthesis of 1-Hydroxy-2-methoxy-4-(2-nitrovinyl)-3-nitrobenzene

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 5.07 mmol) in nitromethane (10 mL).

  • Catalyst Addition: Add ammonium acetate (0.1 g, 1.3 mmol) as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. A solid precipitate should form. If not, concentrate the mixture under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure nitrostyrene intermediate.

Step 2B: Reductive Cyclization to 1,5-Dihydroxy-6-methoxyindole

  • Reaction Setup: Suspend the nitrostyrene intermediate (1.0 g, 4.16 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Addition of Reductant: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (4.7 g, 20.8 mmol, 5.0 equiv.) in concentrated hydrochloric acid (5 mL) dropwise to the stirred suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 6-8 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and basify carefully with a cold, concentrated NaOH solution to pH ~8-9. Safety Note: This step is highly exothermic and should be performed slowly in an ice bath.

  • Extraction and Purification: Extract the resulting suspension with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via column chromatography to obtain the target N-hydroxyindole.

Conclusion and Future Perspectives

This compound is a strategically designed building block whose true potential is realized through reductive cyclization methodologies. The domino Friedländer annulation provides a robust, efficient, and operationally simple route to highly functionalized quinolines, which are of paramount importance in drug discovery. Furthermore, multi-step sequences involving initial C-C bond formation followed by reductive cyclization open pathways to other valuable heterocyclic systems like N-hydroxyindoles. The protocols described herein serve as a validated foundation for researchers and drug development professionals to explore the synthesis of novel and complex heterocyclic compounds, leveraging the inherent reactivity of this versatile precursor.

References

derivatization of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

This document provides a comprehensive guide for the chemical derivatization of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a versatile scaffold for generating compound libraries aimed at biological screening. This molecule, a substituted vanillin analogue, possesses multiple functional groups—aldehyde, hydroxyl, and nitro—that serve as strategic handles for synthetic modification.[1][2] The rationale for its derivatization lies in the established principle that modifying privileged structures like vanillin can lead to new chemical entities with enhanced or novel pharmacological activities.[3][4][5] We present detailed, field-proven protocols for two robust derivatization strategies: the synthesis of Schiff bases and the synthesis of chalcones. These compound classes are renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[6][7][8] Furthermore, this guide includes standardized protocols for preliminary biological evaluation, specifically antimicrobial and anticancer cytotoxicity screening, to enable researchers to efficiently assess the therapeutic potential of their synthesized derivatives.

Introduction: The Rationale for Derivatization

This compound is an aromatic aldehyde that combines the core structure of isovanillin with an electron-withdrawing nitro group. The parent molecule, vanillin, and its derivatives are well-documented for a wide array of therapeutic properties, including antioxidant, anticancer, and neuroprotective effects.[3][4] The functional groups on the this compound ring are ripe for chemical exploitation:

  • The Aldehyde Group: A primary site for nucleophilic attack, making it ideal for forming C=N bonds (imines/Schiff bases) or participating in condensation reactions to form C=C bonds (chalcones).

  • The Phenolic Hydroxyl Group: Can be modified through etherification or esterification to alter lipophilicity and hydrogen bonding capacity, which are critical for bioavailability and target interaction.[9]

  • The Nitro Group: A strong electron-withdrawing group that modulates the reactivity of the aromatic ring and can be a key pharmacophore for certain biological activities. It can also be reduced to an amino group to open up further derivatization pathways.

The strategic derivatization of this scaffold allows for the creation of a diverse chemical library from a single, readily available starting material. By systematically altering substituents, researchers can perform Structure-Activity Relationship (SAR) studies to identify key molecular features responsible for a desired biological effect.

Derivatization Strategy I: Synthesis of Schiff Bases

Scientific Rationale: The condensation reaction between the aldehyde functionality of our core molecule and a primary amine is a highly efficient and atom-economical method for generating Schiff bases (or imines). This reaction allows for the introduction of a vast array of chemical diversity through the selection of the primary amine. Schiff bases are a "privileged scaffold" in medicinal chemistry, known to exhibit a wide range of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6][8][10] The imine bond (C=N) is often crucial for biological activity, and the substituents introduced via the amine can fine-tune the molecule's steric and electronic properties to enhance target binding.

Workflow for Schiff Base Synthesis

start Start: Reagents reagents 1. This compound 2. Primary Amine (R-NH2) 3. Ethanol (Solvent) 4. Acetic Acid (Catalyst) start->reagents dissolve Dissolve aldehyde and amine in ethanol in a round-bottom flask. reagents->dissolve catalyst Add a catalytic amount of glacial acetic acid. dissolve->catalyst reflux Reflux the reaction mixture (e.g., 2-4 hours at 80°C). catalyst->reflux monitor Monitor reaction progress using Thin Layer Chromatography (TLC). reflux->monitor workup Cool to room temperature. Precipitate product in ice-cold water. monitor->workup filter Collect the solid product by vacuum filtration. workup->filter purify Purify by recrystallization from a suitable solvent (e.g., ethanol). filter->purify characterize Characterize the final product (FTIR, NMR, MS). purify->characterize end End: Purified Schiff Base characterize->end

Caption: General workflow for the synthesis of Schiff base derivatives.

Protocol 2.1: General Synthesis of a Schiff Base Derivative

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (e.g., aniline, benzylamine, aminothiazole) (1.0 - 1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard glassware for filtration and recrystallization

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (e.g., 197 mg, 1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add the selected primary amine (1.0 mmol). If the amine is a solid, dissolve it in a minimal amount of ethanol before adding.

  • Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of imine formation.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 2-4 hours.

  • Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The appearance of a new spot and disappearance of the aldehyde starting material indicates reaction progression.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold distilled water while stirring. The Schiff base product will typically precipitate as a solid.

  • Collect the solid precipitate by vacuum filtration, washing the solid with cold water to remove any residual acid and unreacted amine.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure Schiff base.

  • Dry the purified crystals in a vacuum oven.

Characterization:

  • FTIR (cm⁻¹): Look for the appearance of a strong C=N (imine) stretch around 1600-1630 cm⁻¹ and the disappearance of the C=O (aldehyde) stretch from the starting material (around 1680 cm⁻¹).

  • ¹H NMR: Expect to see a characteristic singlet for the imine proton (-CH=N-) between δ 8.0-9.0 ppm and the disappearance of the aldehyde proton (-CHO) signal (around δ 10.0 ppm).

  • Mass Spectrometry: Confirm the molecular weight of the synthesized compound.

Amine Reactant (R-NH₂)R-GroupResulting Schiff Base StructureExpected Yield (%)
AnilinePhenyl(E)-2-methoxy-4-((phenylimino)methyl)-3-nitrophenol85-95
4-Fluoroaniline4-Fluorophenyl(E)-4-(((4-fluorophenyl)imino)methyl)-2-methoxy-3-nitrophenol88-96
2-AminothiazoleThiazol-2-yl(E)-2-methoxy-3-nitro-4-(((thiazol-2-yl)imino)methyl)phenol80-90

Derivatization Strategy II: Synthesis of Chalcones

Scientific Rationale: Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (or other suitable ketone with α-hydrogens).[11][12] This reaction creates an α,β-unsaturated ketone system, which is a key pharmacophore responsible for the diverse biological activities of chalcones, including potent anticancer, anti-inflammatory, and antimicrobial effects.[7][13][14] The reaction is robust and allows for the combination of two different aromatic systems, providing a powerful method for generating structural diversity.

Workflow for Chalcone Synthesis

start Start: Reagents reagents 1. This compound 2. Substituted Acetophenone 3. Ethanol (Solvent) 4. Aqueous NaOH or KOH (Base) start->reagents dissolve Dissolve aldehyde and acetophenone in ethanol in a flask. reagents->dissolve cool Cool the mixture in an ice bath (0-5°C). dissolve->cool add_base Add aqueous NaOH or KOH solution dropwise with vigorous stirring. cool->add_base stir Stir at room temperature (e.g., 4-24 hours). add_base->stir monitor Monitor reaction progress using Thin Layer Chromatography (TLC). stir->monitor workup Pour mixture into ice-cold water and acidify with dilute HCl. monitor->workup filter Collect the precipitated chalcone by vacuum filtration. workup->filter purify Purify by recrystallization from a suitable solvent (e.g., ethanol). filter->purify characterize Characterize the final product (FTIR, NMR, MS). purify->characterize end End: Purified Chalcone characterize->end

Caption: General workflow for the Claisen-Schmidt synthesis of chalcones.

Protocol 3.1: General Synthesis of a Chalcone Derivative

Materials:

  • This compound (1.0 eq)

  • Substituted acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone) (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 40% w/v)

  • Dilute Hydrochloric Acid (HCl)

  • Erlenmeyer flask

  • Magnetic stirrer and ice bath

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve this compound (197 mg, 1.0 mmol) and the selected substituted acetophenone (1.0 mmol) in ethanol (15-20 mL).

  • Cool the flask in an ice bath to 0-5°C with magnetic stirring.

  • Prepare a 40% aqueous solution of NaOH. Slowly add this solution dropwise to the ethanolic mixture over 15-20 minutes. Maintain the temperature below 10°C. The solution will typically change color and may become thick.

  • After the addition of the base, remove the ice bath and allow the reaction to stir vigorously at room temperature for 4-24 hours.

  • Monitor the reaction via TLC until the starting materials are consumed.

  • Once complete, pour the reaction mixture into a beaker containing crushed ice (approx. 150 g) and water.

  • Acidify the mixture by slowly adding dilute HCl until the pH is approximately 5-6. This neutralizes the excess base and protonates the phenoxide, causing the chalcone to precipitate.

  • Collect the solid yellow/orange precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purify the crude chalcone by recrystallization from ethanol.

  • Dry the purified product under vacuum.

Characterization:

  • FTIR (cm⁻¹): Look for a characteristic C=O (ketone) stretch for the α,β-unsaturated system around 1630-1660 cm⁻¹ and a C=C (alkene) stretch around 1550-1600 cm⁻¹.

  • ¹H NMR: Expect to see two characteristic doublets for the vinylic protons (-CH=CH-) in the trans configuration with a coupling constant (J) of approximately 15-18 Hz, typically between δ 7.0-8.5 ppm.

  • Mass Spectrometry: Confirm the molecular weight of the synthesized chalcone.

Acetophenone ReactantR'-GroupResulting Chalcone StructureExpected Yield (%)
AcetophenonePhenyl(E)-1-(3-hydroxy-4-methoxy-2-nitrophenyl)-3-phenylprop-2-en-1-one75-85
4'-Hydroxyacetophenone4-Hydroxyphenyl(E)-1-(3-hydroxy-4-methoxy-2-nitrophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one70-80
4'-Methoxyacetophenone4-Methoxyphenyl(E)-1-(3-hydroxy-4-methoxy-2-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one80-90

Protocols for Primary Biological Screening

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. Below are standardized, high-throughput compatible protocols for initial antimicrobial and anticancer screening.

Protocol 4.1: Antimicrobial Susceptibility Testing (MIC Assay)

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination

start Start: Materials materials 1. 96-well plate 2. Test Compounds (in DMSO) 3. Bacterial Culture (e.g., S. aureus) 4. Growth Medium (e.g., MHB) start->materials plate_prep Add 100 µL of growth medium to all wells of a 96-well plate. materials->plate_prep add_compound Add test compound to first column (e.g., 100 µL for 2x final conc.). plate_prep->add_compound serial_dilute Perform 2-fold serial dilutions across the plate. add_compound->serial_dilute add_bacteria Add 100 µL of standardized bacterial inoculum to each well. serial_dilute->add_bacteria controls Prepare controls: - Positive (bacteria, no drug) - Negative (medium only) add_bacteria->controls incubate Incubate the plate at 37°C for 18-24 hours. controls->incubate read_results Determine MIC: The lowest concentration with no visible bacterial growth. incubate->read_results end End: MIC Value read_results->end

Caption: Workflow for the broth microdilution MIC assay.

Procedure:

  • Prepare stock solutions of your synthesized derivatives in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Add 100 µL of your compound stock solution to the first well of a row and mix, then perform 2-fold serial dilutions by transferring 100 µL from each well to the next across the row. Discard the final 100 µL from the last well. This creates a concentration gradient.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the standardized bacterial suspension to each well.

  • Include a positive control (wells with bacteria and medium, but no compound) and a negative control (wells with medium only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • The MIC is visually determined as the lowest concentration of the compound at which there is no turbidity (visible growth).

Protocol 4.2: Cell Viability/Cytotoxicity Screening (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for MTT Cytotoxicity Assay

start Start: Materials materials 1. 96-well plate 2. Cancer Cell Line (e.g., HeLa) 3. Test Compounds (in DMSO) 4. Culture Medium, MTT, Solubilizer start->materials seed_cells Seed cells into a 96-well plate (e.g., 5,000 cells/well) and incubate 24h. materials->seed_cells add_compound Treat cells with serial dilutions of test compounds. seed_cells->add_compound incubate_treat Incubate for 48-72 hours at 37°C, 5% CO2. add_compound->incubate_treat add_mtt Add MTT reagent to each well and incubate for 2-4 hours. incubate_treat->add_mtt solubilize Remove medium and add DMSO or other solvent to dissolve formazan. add_mtt->solubilize read_plate Measure absorbance at ~570 nm using a plate reader. solubilize->read_plate calculate Calculate cell viability (%) and determine IC50 value. read_plate->calculate end End: IC50 Value calculate->end

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Procedure:

  • Seed a human cancer cell line (e.g., HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of your synthesized derivatives in culture medium from a DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically ≤ 0.5%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The synthetic protocols and screening assays detailed in this guide provide a robust framework for exploring the therapeutic potential of this compound derivatives. The generation of Schiff base and chalcone libraries offers a high probability of discovering hits for antimicrobial or anticancer activity. Initial screening results should be used to inform the next stage of development, which may include:

  • Secondary Screening: Confirming hits in more advanced, mechanism-specific assays.

  • Structure-Activity Relationship (SAR) Analysis: Synthesizing a focused library around the most potent hits to optimize activity and reduce toxicity.

  • Further Derivatization: Exploring other reactive sites, such as the phenolic hydroxyl group (via etherification) or reducing the nitro group to an amine for further modification.

By combining rational synthetic chemistry with systematic biological evaluation, the potential of this versatile chemical scaffold can be fully realized in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the laboratory-scale synthesis of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The synthesis is achieved through the regioselective nitration of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This document provides a thorough examination of the underlying chemical principles, a detailed step-by-step experimental protocol, and methods for the characterization of the final product. Additionally, critical safety protocols for handling the hazardous reagents involved in this synthesis are outlined. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key building block in organic synthesis, primarily utilized as a precursor for the construction of more complex molecules in the pharmaceutical and agrochemical industries.[1] Its utility is derived from the presence of multiple reactive functional groups: a hydroxyl, a methoxy, an aldehyde, and a nitro group, which allow for a variety of subsequent chemical transformations.

The synthesis of this molecule hinges on the principles of electrophilic aromatic substitution, specifically the nitration of a substituted benzene ring. The strategic selection of the starting material and the careful control of reaction conditions are paramount to achieving the desired regioselectivity and a high yield of the target compound.

Rationale for the Synthetic Approach: Regioselectivity in the Nitration of Isovanillin

The synthesis of this compound is most effectively achieved by the direct nitration of isovanillin. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring: the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups.

  • Activating Groups (Ortho-, Para-Directing): The hydroxyl and methoxy groups are strong and moderate activating groups, respectively. They donate electron density to the benzene ring, making it more susceptible to electrophilic attack. Both groups direct incoming electrophiles to the positions ortho and para to themselves.

  • Deactivating Group (Meta-Directing): The aldehyde group is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.

In the case of isovanillin, the hydroxyl group is at C3 and the methoxy group is at C4. The positions ortho to the powerful hydroxyl group are C2 and C4. Since C4 is already substituted, the C2 position is a prime target for electrophilic attack. The methoxy group at C4 also directs ortho to itself, which are the C3 and C5 positions. The aldehyde group at C1 would direct an incoming electrophile to the C3 and C5 positions.

The synergistic directing effect of the hydroxyl and methoxy groups towards the C2 position, coupled with the strong activating nature of the hydroxyl group, generally outweighs the deactivating and meta-directing influence of the aldehyde group. This makes the C2 position the most probable site for nitration, leading to the desired product.

Experimental Protocol

This protocol is based on established principles of nitration of phenolic aldehydes. Given the hazardous nature of the reagents, all steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)≥98%e.g., Sigma-AldrichStarting material
Fuming Nitric Acid (HNO₃)≥90%e.g., Sigma-AldrichNitrating agent
Dichloromethane (CH₂Cl₂)Anhydrouse.g., Sigma-AldrichSolvent
Ice--For cooling bath
Sodium Bicarbonate (NaHCO₃)Reagent gradee.g., Fisher ScientificFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent gradee.g., Fisher ScientificFor drying
EthanolReagent gradee.g., Fisher ScientificFor recrystallization
Deionized Water--For work-up
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 15.2 g (0.1 mol) of isovanillin in 100 mL of dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature drops to 0-5 °C.

  • Addition of Nitrating Agent: Slowly add 7.0 mL (approximately 0.16 mol) of fuming nitric acid dropwise from the dropping funnel to the stirred isovanillin solution. Crucially, maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition. This may take approximately 30-45 minutes. The reaction is highly exothermic, and a rapid rise in temperature can lead to the formation of byproducts and create a safety hazard.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with gentle stirring.

  • Work-up:

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Crude Product: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound as a solid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product as a crystalline solid.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification isovanillin Isovanillin in Dichloromethane reaction_mixture Reaction at 0-5 °C isovanillin->reaction_mixture 1. Dissolve nitric_acid Fuming Nitric Acid nitric_acid->reaction_mixture 2. Add dropwise quench Quench with Ice reaction_mixture->quench 3. Pour into ice extraction Separatory Funnel Extraction quench->extraction 4. Phase Separation drying Dry with Na₂SO₄ extraction->drying 5. Wash & Dry evaporation Rotary Evaporation drying->evaporation 6. Filter & Evaporate recrystallization Recrystallization evaporation->recrystallization 7. Purify final_product Pure Product recrystallization->final_product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₈H₇NO₅
Molecular Weight197.15 g/mol [1]
AppearanceYellowish crystalline solid
Melting Point147-148 °C[1]
Spectroscopic Data

While a comprehensive set of publicly available spectra for this specific compound is limited, the following are the expected characteristic signals based on its structure and data from analogous compounds.

3.2.1. ¹H NMR Spectroscopy (Expected shifts in CDCl₃, referenced to TMS at δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.4s1HAldehyde (-CHO)
~10.0s (broad)1HPhenolic (-OH)
~7.6d1HAromatic (H-6)
~7.1d1HAromatic (H-5)
~4.0s3HMethoxy (-OCH₃)

3.2.2. ¹³C NMR Spectroscopy (Expected shifts in CDCl₃, referenced to solvent signal at δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~190Aldehyde (-CHO)
~150C-OH
~145C-OCH₃
~140C-NO₂
~125Aromatic CH
~115Aromatic CH
~110Aromatic C
~56Methoxy (-OCH₃)

3.2.3. Infrared (IR) Spectroscopy (Expected characteristic absorption bands, cm⁻¹)

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (phenolic)
~1690C=O stretch (aldehyde)
~1530 and ~1350N-O asymmetric and symmetric stretch (nitro group)
~1270C-O stretch (aryl ether)

3.2.4. Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 197.

Safety Precautions and Waste Disposal

The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.

  • Fuming Nitric Acid: This reagent is extremely corrosive and a strong oxidizing agent. It can cause severe burns upon contact with skin and eyes, and its fumes are toxic upon inhalation. Always handle fuming nitric acid in a chemical fume hood while wearing appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction, which could lead to an explosion.

  • Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of in appropriately labeled hazardous waste containers in accordance with institutional and local regulations. Acidic and organic waste streams should be segregated.

Conclusion

The protocol detailed in this guide provides a reliable method for the laboratory-scale synthesis of this compound through the regioselective nitration of isovanillin. A thorough understanding of the principles of electrophilic aromatic substitution and strict adherence to the outlined safety procedures are essential for the successful and safe execution of this synthesis. The characterization data provided will aid in the confirmation of the identity and purity of the final product, a valuable intermediate for further synthetic applications.

References

Troubleshooting & Optimization

purification of crude 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights and detailed protocols to help you overcome common challenges and achieve high purity for this critical synthetic intermediate.[1]

Troubleshooting Guide: Recrystallization Problems & Solutions

This section addresses specific issues that may arise during the recrystallization of this compound.

Question 1: My product "oiled out" as a liquid instead of forming solid crystals. What causes this and how can I fix it?

Answer:

"Oiling out" is a common problem that occurs when the solid melts in the hot solvent and comes out of the solution as a supercooled liquid (an oil) rather than a crystalline solid upon cooling. This typically happens if the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities, which can depress the melting point of the mixture.

Causality & Solution Workflow:

  • Re-heat and Dilute: The most immediate fix is to reheat the flask containing the oil and solvent until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to slightly decrease the saturation of the solution.[2][3] This ensures the compound stays dissolved longer as it cools, giving it more time to form an ordered crystal lattice rather than crashing out as a liquid.

  • Promote Slow Cooling: Rapid cooling is a primary cause of oiling out.[4] Once the product is redissolved, allow the flask to cool to room temperature very slowly. Insulate the flask by placing it in a beaker of hot water or leaving it on a cooling hotplate. Do not place it directly on a cold lab bench or in an ice bath.[3][4]

  • Induce Crystallization at a Lower Temperature: If oiling persists, allow the solution to cool further. Once it is just above the temperature where it oils out, vigorously scratch the inside of the flask with a glass rod at the air-solvent interface. This creates microscopic scratches on the glass that can serve as nucleation sites for crystal growth.[3][5]

  • Consider a Different Solvent System: If the issue cannot be resolved, the chosen solvent is likely unsuitable. This compound has a reported melting point of 147-148°C.[1] Ensure your solvent's boiling point is well below this. A mixed-solvent system, such as ether/cyclohexane or toluene/petroleum ether, can be effective.[6][7] In this approach, you dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (the anti-solvent, in which it is poorly soluble) until turbidity persists. Reheat to clarify and then cool slowly.

Question 2: Crystal formation is not occurring, even after the solution has cooled to room temperature. What should I do?

Answer:

Failure to crystallize is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to initiate crystal growth.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask. This can create nucleation sites.[5]

    • Seed Crystals: If available, add a single, tiny crystal of pure this compound to the solution. This provides a template for further crystal growth.[2]

    • Ultrasonic Bath: Placing the flask in an ultrasonic bath for a few minutes can sometimes induce nucleation through cavitation.

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[2][3] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. Allow the more concentrated solution to cool slowly again.[2]

  • Cool to a Lower Temperature: Once the solution has fully cooled to room temperature, place it in an ice-water bath to further decrease the solubility of the compound and promote crystallization.[4] Combine this with occasional scratching.

Question 3: My final product has a low yield. What are the most common causes of product loss?

Answer:

Low recovery is a frequent issue in recrystallization. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the solvent.

Common Causes and Preventative Measures:

  • Using Too Much Solvent: This is the most common error.[3] The more solvent used, the more product will remain dissolved in the cold mother liquor, reducing the final yield. Use only the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Premature Crystallization: If the product crystallizes too early during a hot filtration step (used to remove insoluble impurities), significant product loss can occur. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent (around 5-10%) before filtering to ensure the product remains in solution.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently. After cooling to room temperature, an ice bath is often necessary to maximize crystal formation.[4]

  • Washing with the Wrong Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your purified product.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8][9] Impurities, conversely, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

Given that this compound is soluble in alcohols, ethers, and ketones, but insoluble in water, a good starting point is to test solvents like ethanol, isopropanol, or acetone.[10] A mixed-solvent system is also highly effective for compounds like this. A documented system for the similar 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde is ether/cyclohexane.[6]

Solvent PropertyIdeal CharacteristicRationale
Solubility Gradient High solubility when hot, low when cold.Maximizes the amount of product that crystallizes upon cooling.[8][9]
Impurity Solubility Impurities are either very soluble or insoluble.Allows for separation of impurities from the desired product.[11]
Boiling Point Lower than the product's melting point (147-148°C).[1]Prevents the product from "oiling out" instead of crystallizing.
Reactivity Chemically inert to the product.Prevents degradation or reaction of the target compound.[11]
Volatility Reasonably volatile.Facilitates easy removal from the final crystals during drying.[8]

Q2: What are the likely impurities in my crude this compound?

The impurities will depend on the synthetic route. A common synthesis involves the nitration of 3-hydroxy-4-methoxybenzaldehyde (isovanillin).[12] Potential impurities include:

  • Positional Isomers: Nitration of the aromatic ring can lead to other isomers, such as 3-Hydroxy-4-methoxy-6-nitrobenzaldehyde. These often have different solubilities that can be exploited during recrystallization.[13]

  • Starting Material: Unreacted 3-hydroxy-4-methoxybenzaldehyde.

  • Byproducts of Nitration: Oxidation byproducts or other degradation products formed under strong acidic conditions.

Q3: How do I assess the purity of my final product?

Purity should be confirmed using multiple analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range.[4] The crude starting material will melt over a broader and lower temperature range. Compare your experimental value to the literature value (147-148°C).[1]

  • Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product against a standard on a TLC plate. The purified product should ideally show a single spot.

  • Spectroscopy (NMR, IR): Proton NMR (¹H NMR) is an excellent tool to confirm the structure and identify any remaining impurities. Infrared (IR) spectroscopy can confirm the presence of key functional groups (hydroxyl, aldehyde, nitro, ether).

Experimental Protocol: Recrystallization Workflow

This protocol provides a step-by-step methodology for purifying crude this compound.

1. Solvent Selection (Small-Scale Test): a. Place ~50 mg of the crude solid into a small test tube. b. Add a potential solvent (e.g., ethanol) dropwise at room temperature. Note the solubility. The solid should be sparingly soluble or insoluble.[9] c. Heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves. d. Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. e. A good solvent will result in the formation of a large crop of crystals.[14]

2. Main Recrystallization Procedure: a. Place the crude solid in an appropriately sized Erlenmeyer flask. b. Add a magnetic stir bar and place the flask on a stirrer/hotplate. c. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[15] d. (Optional Hot Filtration): If insoluble impurities are present, pre-heat a separate flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution. e. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[5] f. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. i. Allow the crystals to dry under vacuum on the filter, then transfer them to a watch glass to air-dry completely.

3. Purity Assessment: a. Weigh the dried crystals and calculate the percent recovery. b. Determine the melting point of the purified solid and compare it to the crude material and the literature value.

Workflow Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_analysis Analysis & Final Product Crude Crude Product Solvent_Select Solvent Selection Test Crude->Solvent_Select Dissolve 1. Dissolve in Minimal Hot Solvent Solvent_Select->Dissolve Hot_Filt 2. Hot Filtration (If needed) Dissolve->Hot_Filt Cool 3. Slow Cooling (Room Temp) Hot_Filt->Cool Clear Solution Cool->Dissolve Oiled Out? Ice_Bath 4. Ice Bath Cooling Cool->Ice_Bath Ice_Bath->Dissolve No Crystals? Vac_Filt 5. Vacuum Filtration & Washing Ice_Bath->Vac_Filt Dry 6. Dry Crystals Vac_Filt->Dry Analysis 7. Purity Analysis (MP, TLC, NMR) Dry->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: Recrystallization workflow for this compound.

References

Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde (CAS 6284-92-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. As a key intermediate in the synthesis of pharmaceuticals and bioactive compounds, mastering its preparation is crucial.[1] This document provides in-depth, field-proven insights and validated protocols to address challenges you may encounter.

Overview of the Synthetic Challenge

The primary route to this compound is the electrophilic aromatic substitution (nitration) of 3-Hydroxy-4-methoxybenzaldehyde (isovanillin). The challenge lies in controlling the regioselectivity of the nitration. The benzene ring possesses three substituents with competing directing effects:

  • C1-Aldehyde (-CHO): A deactivating, meta-directing group.

  • C3-Hydroxyl (-OH): A strongly activating, ortho, para-directing group.

  • C4-Methoxy (-OCH₃): A strongly activating, ortho, para-directing group.

The powerful activating effects of the hydroxyl and methoxy groups dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to positions ortho or para to them. This leads to the potential formation of multiple isomers, primarily the desired 2-nitro product and the undesired 6-nitro isomer, significantly impacting the yield of the target molecule.

cluster_start Starting Material cluster_reaction Core Reaction cluster_products Potential Products cluster_end Process Outcome Isovanillin 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) Nitration Nitration (e.g., HNO₃/H₂SO₄) Isovanillin->Nitration Product Desired Product: This compound Nitration->Product Desired Pathway Isomer Isomeric Impurity: 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde (6-Nitro Isomer) Nitration->Isomer Competing Pathway SideReaction Side Products (Oxidation, Dinitration) Nitration->SideReaction Side Reactions Purification Purification (Column Chromatography) Product->Purification Isomer->Purification SideReaction->Purification Final Pure Product Purification->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low. What are the most likely causes and how can I improve it?

Answer: Low yields are the most frequently reported issue and typically stem from three primary factors: isomer formation, side reactions, and suboptimal reaction conditions.

  • Cause 1: Isomer Formation: The hydroxyl and methoxy groups activate both the C2 and C6 positions for electrophilic attack. Without optimization, a significant portion of your starting material is converted into the undesired 6-nitro isomer, which can be difficult to separate and lowers the isolated yield of the desired product.

  • Solution: Employ a Protecting Group Strategy. A robust method to improve regioselectivity is to temporarily protect the highly activating C3-hydroxyl group as an acetate ester. This reduces its activating strength and steric hindrance, favoring nitration at the C2 position. A subsequent deprotection step yields the final product. This multi-step approach often results in a higher overall yield of the pure desired isomer.[2]

  • Cause 2: Side Reactions (Oxidation): Standard nitrating mixtures like concentrated nitric and sulfuric acid are strongly oxidizing.[3][4] These conditions can oxidize the sensitive aldehyde group to a carboxylic acid, leading to a complex mixture of byproducts and reducing the yield.

  • Solution: Use Milder Nitrating Agents. Consider alternatives to harsh mixed acids.

    • Acetyl Nitrate: Prepared in situ from nitric acid and acetic anhydride, it is a milder and effective nitrating agent.

    • Cerium (IV) Ammonium Nitrate (CAN): This reagent offers a "greener" alternative, often resulting in good yields with fewer byproducts under milder conditions.[4][5][6]

  • Cause 3: Inadequate Temperature Control: Nitration is a highly exothermic reaction.[5] A runaway temperature will drastically increase the rate of side reactions, including oxidation and the formation of di-nitrated products, leading to a significant drop in yield and a complex, often intractable, product mixture.

  • Solution: Maintain Strict Temperature Control. The reaction must be maintained at a low temperature, typically between 0°C and 10°C, using an ice-salt bath or a cryostat. The nitrating agent must be added very slowly (dropwise) to the solution of the substrate, ensuring the temperature does not spike.

Q2: My final product is impure. TLC and NMR show multiple spots/peaks. How can I prevent impurity formation and purify my product?

Answer: The primary impurities are the 6-nitro isomer and oxidation byproducts. Prevention is key, but effective purification is also essential.

  • Prevention: As detailed in Q1, using a protecting group strategy is the most effective way to minimize the formation of the 6-nitro isomer. Using milder nitrating agents and maintaining strict temperature control will reduce oxidation and other side reactions.

  • Monitoring: The reaction's progress should be monitored by Thin Layer Chromatography (TLC).[5] This allows you to track the consumption of the starting material and the formation of the product and byproducts, preventing the reaction from running too long, which can increase side reactions. A typical mobile phase for this separation is a mixture of hexane and ethyl acetate.[7]

  • Purification:

    • Work-up: After the reaction is complete, it is typically quenched by pouring the mixture into ice water to precipitate the crude product.[3] The solid is then collected by filtration.

    • Column Chromatography: This is the most effective method for separating the desired 2-nitro isomer from the 6-nitro isomer and other impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is generally effective.[7] The polarity difference between the isomers, though slight, is usually sufficient for separation on a well-packed column.

Q3: The reaction seems to have failed or stalled. What could have gone wrong?

Answer: A stalled reaction is often due to issues with the reagents or reaction setup.

  • Cause 1: Inactive Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile. If your nitric acid is old or has absorbed moisture, its concentration may be too low to effectively generate the nitronium ion, especially in the absence of a strong dehydrating agent like sulfuric acid.

  • Solution: Use High-Quality Reagents. Use fresh, concentrated nitric acid (65-70%) or fuming nitric acid. Ensure all glassware is thoroughly dried before use to prevent introducing water into the reaction.

  • Cause 2: Insufficient Acid Catalyst: When using mixed acid (HNO₃/H₂SO₄), sulfuric acid acts as a catalyst to generate the nitronium ion. An incorrect ratio can stall the reaction.

  • Solution: Verify Reagent Stoichiometry. Ensure the correct molar ratios of substrate, nitrating agent, and catalyst (if applicable) are used. Refer to a validated protocol for the specific conditions.

Recommended Experimental Protocols

Protocol 1: Optimized Synthesis via Acetate Protection

This protocol is based on a strategy to improve regioselectivity and yield by protecting the hydroxyl group.[2]

Step 1: Protection of Isovanillin

  • Dissolve 3-Hydroxy-4-methoxybenzaldehyde (1 eq.) in dichloromethane.

  • Add triethylamine (1.2 eq.) and cool the mixture to 0°C.

  • Slowly add acetyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-formyl-2-methoxyphenyl acetate.

Step 2: Nitration of the Protected Intermediate

  • Dissolve the protected intermediate (1 eq.) in acetic anhydride at 0°C.

  • Slowly add a pre-cooled solution of concentrated nitric acid (1.1 eq.) in glacial acetic acid, maintaining the temperature below 5°C.

  • Stir the mixture at 0-5°C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and stir until a precipitate forms.

  • Collect the solid by vacuum filtration and wash with cold water to yield crude 2-formyl-6-methoxy-3-nitrophenyl acetate.

Step 3: Deprotection (Hydrolysis)

  • Suspend the crude nitrated intermediate in a mixture of methanol and water.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux (approx. 60-70°C) for 1-3 hours until TLC indicates complete conversion.

  • Cool the mixture, and collect the precipitated product by filtration.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography (hexane/ethyl acetate) to obtain pure this compound.

Data Summary Table
ParameterConventional Direct NitrationOptimized Protected Synthesis
Starting Material IsovanillinIsovanillin
Key Steps 1 (Nitration)3 (Protection, Nitration, Deprotection)
Regioselectivity Moderate to Poor (Mixture of Isomers)High (Favors 2-nitro isomer)
Typical Yield 20-40%60-75% (overall)
Primary Impurities 6-nitro isomer, oxidation productsMinor amounts of unreacted intermediates
Purification Requires careful column chromatographySimple recrystallization may suffice

Troubleshooting Workflow

This decision tree can help diagnose and solve common synthesis problems.

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • What are the key safety precautions for this reaction? Nitration reactions are potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Concentrated acids are highly corrosive. The reaction is exothermic and must be cooled adequately to prevent a dangerous thermal runaway.

  • Can I use other formylation methods like the Duff or Reimer-Tiemann reaction? The Duff and Reimer-Tiemann reactions are used to introduce an aldehyde group onto a phenol ring, not a nitro group.[8][9] Since the starting material, 3-Hydroxy-4-methoxybenzaldehyde, is commercially available, these methods are not relevant for this specific synthesis, which focuses on the subsequent nitration step.

  • What are the expected spectroscopic data for this compound? While you must run your own characterization, typical data includes:

    • Molecular Formula: C₈H₇NO₅[1][10]

    • Molecular Weight: 197.15 g/mol [1][10]

    • Appearance: A yellow solid.

    • Melting Point: Approximately 147-148 °C.[1]

    • ¹H NMR: You would expect characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, the methoxy group (~4 ppm), and the hydroxyl proton. Specific spectra can be found in chemical databases.[11]

References

Technical Support Center: Regioselective Nitration of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the electrophilic nitration of substituted benzaldehydes is a cornerstone of synthetic chemistry, yet it presents significant challenges in controlling regioselectivity and minimizing side reactions. This guide is designed to provide direct answers to common experimental issues, explain the underlying chemical principles, and offer robust, field-proven protocols to help you achieve your synthetic goals.

Section 1: Frequently Asked Questions - The "Why" Behind the Challenges

This section addresses the fundamental principles governing the nitration of benzaldehyde derivatives.

Q1: Why is achieving regioselectivity in the nitration of benzaldehyde so challenging?

The primary challenge stems from the electronic nature of the aldehyde group (-CHO). The aldehyde is a moderately deactivating, meta-directing group.[1][2] This is due to two main electronic effects:

  • Inductive Effect: The electronegative oxygen atom pulls electron density away from the aromatic ring through the sigma bond framework.

  • Resonance Effect: The carbonyl group withdraws pi-electron density from the ring, creating partial positive charges at the ortho and para positions.

This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic attack compared to benzene.[3] The meta position is least deactivated because it does not acquire a partial positive charge through resonance, making it the most favorable site for attack by the electrophile (the nitronium ion, NO₂⁺).[2][4] Consequently, standard nitration conditions predominantly yield the meta-substituted product.[1]

Q2: How do other substituents on the benzaldehyde ring affect the reaction's outcome?

The regioselectivity of nitration is a cumulative effect of all substituents on the ring. The outcome is determined by the interplay between the directing effects of the aldehyde and the other group(s).

  • Activating, ortho, para-directing groups (e.g., -OH, -OCH₃, -CH₃): These groups donate electron density to the ring, activating it towards electrophilic substitution.[5][6] They will compete with the meta-directing aldehyde. The final product distribution will depend on the relative activating strength of the group and steric hindrance. For example, in 4-hydroxybenzaldehyde, the powerful activating -OH group will direct nitration to the positions ortho to it (positions 3 and 5).

  • Deactivating, meta-directing groups (e.g., another -NO₂, -CN, -SO₃H): When two meta-directors are present, the ring is strongly deactivated. The incoming electrophile will typically substitute at the position meta to both groups, if available. However, forcing conditions are often required, which can increase the risk of side reactions.[7][8]

  • Deactivating, ortho, para-directing groups (e.g., -Cl, -Br): Halogens are a unique case. They deactivate the ring via induction but direct ortho/para via resonance.[7] The directing effects will compete, and a mixture of isomers is likely.

The following table summarizes the directing effects of common substituents.

Substituent GroupClassDirecting Effect
-NH₂, -OH, -OR, -RActivatingortho, para
-F, -Cl, -Br, -IDeactivatingortho, para
-CHO (Aldehyde) Deactivating meta
-COR, -CO₂H, -CNDeactivatingmeta
-NO₂, -NR₃⁺, -SO₃HStrongly Deactivatingmeta

Section 2: Troubleshooting Common Experimental Problems

This section provides direct solutions to specific issues you may encounter in the lab.

Q3: My reaction yields almost exclusively meta-nitrobenzaldehyde, but I need the ortho isomer. How can I alter the regioselectivity?

This is the most common challenge. While the meta isomer is the thermodynamic default, you can kinetically favor the ortho product.

The Cause: Standard nitrating mixtures (high concentration of H₂SO₄ relative to HNO₃) generate a "free" nitronium ion (NO₂⁺), which attacks the most electron-rich position available—the meta position.[9]

The Solution: Increase the concentration of nitric acid relative to sulfuric acid in the nitrating mixture (e.g., a 1:1 or 2:1 w/w ratio of HNO₃ to H₂SO₄).[4][10]

The Mechanism: It is proposed that under conditions of high nitric acid concentration, a complex forms between the nitronium ion and the aldehyde's carbonyl oxygen.[11] This brings the electrophile into close proximity to the ortho position, facilitating a quasi-intramolecular attack that outcompetes the standard intermolecular attack at the meta position.[4] Be aware that these conditions are highly reactive and require meticulous temperature control.[12]

See Protocol 2 for a detailed experimental procedure.

Q4: I'm observing significant amounts of nitrobenzoic acid in my product mixture. How can I prevent this oxidation?

The Cause: The aldehyde group is susceptible to oxidation to a carboxylic acid under the harsh, oxidizing conditions of nitration.[1][4] This side reaction is exacerbated by:

  • High Temperatures: The reaction is highly exothermic, and poor temperature control accelerates oxidation.[12]

  • Extended Reaction Times: Leaving the reaction to stir for too long after the starting material has been consumed increases the likelihood of oxidation.[13]

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the internal reaction temperature meticulously, typically between 0-15°C, using an efficient cooling bath (ice-salt or a cryocooler).[4]

  • Controlled Reagent Addition: Add the benzaldehyde dropwise to the nitrating mixture very slowly to manage the exotherm.[1]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Quench the reaction promptly upon completion by pouring it carefully onto crushed ice.[12]

Q5: My reaction is producing dinitrated products. How do I improve selectivity for mono-nitration?

The Cause: The introduction of the first nitro group deactivates the ring, making a second nitration more difficult but not impossible, especially under harsh conditions.[8] This issue arises from:

  • Excess Nitrating Agent: Using too large an excess of the nitrating mixture.

  • High Reaction Temperature: Temperatures above the recommended range provide the necessary activation energy for a second substitution.[10]

Troubleshooting Steps:

  • Stoichiometry: Carefully control the molar equivalents of your nitrating agent. Use a modest excess (e.g., 1.1-1.2 equivalents) of nitric acid.

  • Temperature: Adhere strictly to the low-temperature protocol (0-15°C).[12]

  • Reaction Time: Monitor the reaction and stop it once mono-nitration is complete to prevent further reaction.

Q6: I'm working with a hydroxybenzaldehyde, and the reaction is too vigorous and produces a complex mixture. What should I do?

The Cause: The hydroxyl group (-OH) is a very powerful activating group, making the ring highly susceptible to electrophilic attack.[5][6] The combination of a strong activator and a strong deactivator on the same ring, coupled with harsh nitrating agents like mixed acid, often leads to a fast, uncontrolled reaction, over-nitration, and oxidative decomposition.[14]

The Solution: Use a milder nitrating agent.

  • Nitric Acid in Acetic Acid: This is a common method for nitrating sensitive phenols. The acetic acid acts as a solvent and moderates the reactivity of the nitric acid.[14]

  • Alternative Nitrating Agents: Consider reagents like dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (NO₂BF₄), which can be used in organic solvents under less acidic conditions.[15][16]

Section 3: Experimental Protocols & Advanced Strategies

Workflow for Troubleshooting Benzaldehyde Nitration

The following diagram outlines a decision-making process for optimizing your reaction.

G start Start Nitration Experiment check_yield Analyze Product Mixture (TLC, GC, NMR) start->check_yield meta_ok Desired Product is meta-isomer check_yield->meta_ok High meta yield ortho_needed Desired Product is ortho-isomer check_yield->ortho_needed Low ortho yield optimize_meta Optimize for meta (Protocol 1) meta_ok->optimize_meta optimize_ortho Switch to high HNO₃ ratio (Protocol 2) ortho_needed->optimize_ortho check_side_products Significant Side Products? optimize_meta->check_side_products optimize_ortho->check_side_products oxidation Oxidation to Nitrobenzoic Acid? check_side_products->oxidation Yes success Successful Synthesis check_side_products->success No dinitration Dinitration Occurring? oxidation->dinitration No fix_oxidation Action: 1. Lower Temperature (0-5°C) 2. Monitor via TLC/GC 3. Quench Promptly oxidation->fix_oxidation Yes fix_dinitration Action: 1. Reduce Molar eq. of HNO₃ 2. Maintain Low Temperature dinitration->fix_dinitration Yes dinitration->success No, side products resolved fix_oxidation->success fix_dinitration->success

Caption: Troubleshooting workflow for benzaldehyde nitration.

Protocol 1: Synthesis of meta-Nitrobenzaldehyde (Standard Conditions)

This protocol is adapted from established procedures and favors the formation of the meta isomer.[10][12]

Materials:

  • Benzaldehyde (freshly distilled, 10.6 g, 0.1 mol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%, ~45 mL)

  • Fuming Nitric Acid (HNO₃, ~23 mL)

  • Crushed Ice and Water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Prepare Nitrating Mixture: In a three-neck flask equipped with a thermometer, an addition funnel, and a magnetic stirrer, add the concentrated H₂SO₄. Cool the flask in an ice/salt bath to below 10°C.

  • Slowly and with vigorous stirring, add the fuming HNO₃ to the sulfuric acid via the addition funnel. Maintain the temperature below 10°C throughout the addition.

  • Nitration: Once the nitrating mixture is prepared and cooled, add the benzaldehyde dropwise from the addition funnel. Meticulously maintain the internal temperature between 5°C and 15°C. This addition may take up to one hour.[1]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours, or until TLC analysis shows consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto ~500 g of crushed ice in a large beaker with stirring.

  • Isolation: The precipitated crude product (primarily 3-nitrobenzaldehyde) is collected by vacuum filtration. Wash the solid with cold water, followed by a cold 5% NaHCO₃ solution to neutralize residual acid, and finally with cold water again until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Protocol 2: Maximizing the Yield of ortho-Nitrobenzaldehyde

This protocol uses a higher ratio of nitric acid to favor the ortho isomer. Enhanced safety precautions are mandatory due to higher reactivity. [10]

Materials:

  • Benzaldehyde (freshly distilled, 10.6 g, 0.1 mol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%, ~20 mL)

  • Fuming Nitric Acid (HNO₃, ~40 mL)

  • Crushed Ice and Water

Procedure:

  • Prepare Nitrating Mixture: In a three-neck flask with efficient cooling (ice/salt bath) and stirring, prepare the nitrating mixture by adding H₂SO₄ to the HNO₃. This is highly exothermic and must be done with extreme caution. Maintain the temperature below 5°C.

  • Nitration: Cool the mixture to 0°C. Very slowly, add the benzaldehyde dropwise, ensuring the temperature is meticulously maintained between 0-5°C.[10]

  • Reaction Monitoring: This reaction is faster. Monitor closely using TLC or GC. The optimal reaction time is critical to prevent byproduct formation.

  • Work-up and Isolation: Follow the same work-up procedure as in Protocol 1, pouring the mixture onto ice and filtering the precipitate.

  • Purification: The product will be a mixture of isomers, with an enhanced proportion of the ortho product. Separation will require column chromatography.

Q7: When should I consider using a protecting group for the aldehyde?

Using a protecting group is an advanced strategy for multi-step syntheses where the aldehyde functionality would interfere with a subsequent reaction. For nitration itself, it is less common because the typical protecting group, an acetal , is acid-labile and would not survive standard mixed-acid conditions.[17][18]

However, a protecting group strategy becomes viable if you use a non-acidic nitrating agent.

Scenario: You need to perform a reaction on another part of the molecule that requires strongly basic or nucleophilic conditions (e.g., Grignard reaction), and you also need to nitrate the ring.

Strategy:

  • Protect: React the benzaldehyde with a diol (like ethylene glycol) under acidic catalysis to form a cyclic acetal.[18]

  • Perform Other Reactions: Carry out the desired base/nucleophile-mediated transformations.

  • Nitrate: Use a non-acidic nitrating agent (e.g., N₂O₅ in an organic solvent) that will not cleave the acetal.[15]

  • Deprotect: Remove the acetal by treating with aqueous acid to regenerate the aldehyde.

G Start Substituted Benzaldehyde Protect Protect Aldehyde (e.g., Acetal Formation) Start->Protect React Perform Other Synthesis Step (e.g., Grignard, Reduction) Protect->React Nitrate Nitrate Ring with Non-Acidic Agent (e.g., N₂O₅) React->Nitrate Deprotect Deprotect Aldehyde (Aqueous Acid) Nitrate->Deprotect End Final Product Deprotect->End

Caption: Workflow using an aldehyde protecting group.

References

Technical Support Center: Temperature Control in the Nitration of 3-Hydroxy-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of 3-hydroxy-4-methoxybenzaldehyde (isovanillin). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during this sensitive electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis of the desired nitro-substituted products.

Troubleshooting Guide: Navigating Common Temperature-Related Issues

This section addresses specific problems you may encounter during the nitration of 3-hydroxy-4-methoxybenzaldehyde, offering explanations and actionable solutions.

Q1: My reaction is turning dark brown or black, and I'm observing the evolution of reddish-brown gas. What's happening and how can I prevent it?

A1: This scenario strongly indicates a runaway reaction and the formation of nitrogen oxides, likely due to a loss of temperature control.[1] The nitration of phenolic compounds is highly exothermic, and the presence of activating hydroxyl and methoxy groups on the benzaldehyde ring makes the substrate particularly susceptible to over-oxidation and decomposition at elevated temperatures.[2]

Immediate Corrective Actions:

  • Emergency Shutdown: If the temperature is rising uncontrollably, and your laboratory has established emergency protocols, prepare to quench the reaction. This is a last-resort measure and must be performed with extreme caution by slowly and carefully pouring the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[3] Be aware that quenching a reaction containing concentrated acids with water is itself a highly exothermic process.[3]

  • Alert and Evacuate: Immediately inform your supervisor and follow all established laboratory emergency procedures. The reddish-brown gas is likely nitrogen dioxide (NO₂), which is toxic.

Root Cause Analysis and Preventative Measures:

  • Inadequate Cooling Capacity: Your cooling bath (e.g., an ice-water bath) may not be sufficient to dissipate the heat generated. For more rigorous temperature control, consider using an ice-salt bath to achieve temperatures below 0°C.[3]

  • Rapid Reagent Addition: Adding the nitrating agent too quickly is a primary cause of temperature spikes.[3] A slow, dropwise addition using an addition funnel is crucial, allowing the cooling system to manage the heat generated from the reaction.

  • Localized Hot Spots: Inefficient stirring can lead to localized areas of high reactant concentration, creating "hot spots" where the reaction can accelerate uncontrollably.[3] Ensure vigorous and consistent agitation throughout the entire reaction.[3]

Q2: The yield of my desired 5-nitroisovanillin is significantly lower than expected, and I'm isolating a mixture of isomers. How does temperature influence this outcome?

A2: Temperature plays a pivotal role in both the overall yield and the regioselectivity of the nitration reaction. The hydroxyl and methoxy groups are ortho, para-directing activators.[4] However, the aldehyde group is a meta-directing deactivator.[5] The interplay of these directing effects, combined with reaction temperature, will dictate the final product distribution.

Optimizing for Yield and Regioselectivity:

  • Maintain Low and Stable Temperatures: To favor the formation of the desired 5-nitroisovanillin (ortho to the hydroxyl group), it is critical to maintain a low and stable temperature, typically between 0-10°C.[6][7] Higher temperatures can lead to the formation of other positional isomers and dinitrated byproducts.[5]

  • Choice of Nitrating Agent and Solvent: The traditional method of using concentrated nitric acid in glacial acetic acid requires stringent temperature control. Alternative, milder nitrating agents, or different solvent systems, may offer a wider temperature window for optimal results. For instance, low-temperature nitration in dichloromethane can provide better control over the exothermic nature of the reaction.[8]

Q3: I'm observing the formation of dinitrated byproducts. How can I modify my temperature protocol to minimize these?

A3: The formation of dinitrated products is a classic sign of overly harsh reaction conditions, with temperature being a primary factor.[5] The initial nitro group added to the ring is deactivating, making a second nitration more difficult.[9] However, at elevated temperatures, the energy of the system may be sufficient to overcome this deactivation barrier.

Strategies to Prevent Dinitration:

  • Strict Temperature Adherence: Do not allow the reaction temperature to exceed the recommended range (typically below 10°C).[7] Even a brief excursion to a higher temperature can promote the formation of dinitrated species.

  • Stoichiometric Control of Nitrating Agent: While not directly a temperature control parameter, using only a slight excess (e.g., 1.05 equivalents) of the nitrating agent can help prevent over-nitration.[7]

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.[1] Once the 3-hydroxy-4-methoxybenzaldehyde is consumed, promptly quench the reaction to prevent further nitration of the product.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding temperature management in the nitration of 3-hydroxy-4-methoxybenzaldehyde.

Q1: What is the optimal temperature range for the nitration of 3-hydroxy-4-methoxybenzaldehyde?

A1: The optimal temperature range is dependent on the specific nitrating agent and solvent system employed. However, for the commonly used method of nitric acid in glacial acetic acid or dichloromethane, a temperature range of 0-5°C is frequently recommended for the addition of the nitrating agent, with the reaction then stirred for a period at a temperature maintained below 10°C.[6][7]

Q2: How can I accurately monitor the internal temperature of the reaction?

A2: It is crucial to monitor the internal temperature of the reaction mixture, not the temperature of the cooling bath. Use a calibrated, low-temperature thermometer or a thermocouple probe that is immersed in the reaction mixture, ensuring it does not come into contact with the stirring apparatus. Continuous monitoring is essential, especially during the addition of the nitrating agent.[10]

Q3: Can I run the reaction at room temperature for convenience?

A3: It is strongly advised against running this nitration at room temperature. The reaction is highly exothermic, and without external cooling, the temperature will rise uncontrollably, leading to a high risk of a runaway reaction, significant byproduct formation, and a low yield of the desired product.[11][12]

Q4: What are the consequences of letting the temperature drop too low (e.g., below 0°C)?

A4: While excessively high temperatures are the primary concern, allowing the temperature to drop too low can significantly slow down the reaction rate. In some cases, this may lead to the accumulation of unreacted nitrating agent. If the cooling is then reduced, the built-up reactants could then react rapidly, causing a sudden and dangerous temperature spike. The key is to maintain a consistent and controlled temperature within the optimal range.

Q5: Are there "greener" nitration methods that are less sensitive to temperature fluctuations?

A5: Research into greener nitration methods is ongoing. Some approaches utilize milder nitrating agents like cerium ammonium nitrate (CAN) or yttrium nitrate hexahydrate, which may offer better control under less stringent temperature conditions.[8][13] However, all nitration reactions are exothermic and require careful temperature management.

Experimental Protocols and Data

Table 1: Comparison of Reaction Conditions for the Nitration of Vanillin (a structurally similar compound)
Nitrating AgentSolventTemperatureReaction TimeApproximate YieldReference
Conc. Nitric AcidGlacial Acetic Acid0-10°C1-2 hours~85%[7]
Conc. Nitric AcidDichloromethane0-5°C20 minutes~64%[7]
Cerium (IV) Ammonium Nitrate (CAN)Aqueous Acetic Acid20-60°C1-2.5 hours>85%[7]
Potassium Nitrate / Sulfuric AcidGlacial Acetic AcidCool water bath~1 hour~85%[7]
Protocol: Controlled Nitration of 3-Hydroxy-4-Methoxybenzaldehyde

This protocol emphasizes rigorous temperature control for the synthesis of 5-nitro-3-hydroxy-4-methoxybenzaldehyde.

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of 3-hydroxy-4-methoxybenzaldehyde in glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to between 0°C and 5°C with efficient stirring.

  • Preparation of Nitrating Agent: In a separate beaker, cool a solution of concentrated nitric acid (1.05 equivalents) in glacial acetic acid in an ice bath.

  • Addition of Nitrating Agent: Slowly add the cold nitrating agent solution dropwise to the cooled solution of 3-hydroxy-4-methoxybenzaldehyde over a period of at least 30-60 minutes. It is critical to ensure the internal temperature of the reaction mixture does not exceed 10°C during the addition.[7]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-10°C for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent).[1]

  • Quenching and Isolation: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water with vigorous stirring.[7]

  • Filtration and Washing: Collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.[7]

Visualizing the Workflow and Key Relationships

Diagram 1: Experimental Setup for Controlled Temperature Nitration

G cluster_setup Reaction Setup cluster_cooling Cooling System Flask Three-Necked Flask (in Cooling Bath) Thermometer Internal Thermometer Flask->Thermometer Monitors Internal Temp. Stirrer Magnetic Stirrer Stirrer->Flask Ensures Homogeneity Funnel Dropping Funnel (Nitrating Agent) Funnel->Flask Slow, Dropwise Addition Bath Ice-Salt Bath Bath->Flask Maintains T < 10°C

Caption: Workflow for maintaining low temperature during nitration.

Diagram 2: Impact of Temperature on Product Distribution

G cluster_low_temp Low Temperature (0-10°C) cluster_high_temp High Temperature (>15°C) Start 3-Hydroxy-4-Methoxybenzaldehyde + Nitrating Agent Desired High Yield of 5-Nitroisovanillin (Desired Product) Start->Desired Controlled Exotherm Undesired Low Yield of Desired Product Start->Undesired Runaway Reaction Low_Byproducts Minimal Byproducts High_Byproducts Increased Isomers, Dinitration & Oxidation

Caption: Effect of reaction temperature on product outcome.

References

troubleshooting guide for the synthesis of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde (CAS No. 6284-92-0). This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work.[1][2] As a multifunctional compound, its synthesis can present unique challenges, from controlling regioselectivity to achieving high purity.[3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

The most prevalent laboratory-scale synthesis involves the direct electrophilic nitration of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This method is favored for its atom economy and use of a readily available starting material. The reaction leverages the strong activating, ortho, para-directing effects of the hydroxyl group, which guides the incoming nitro group primarily to the C2 and C6 positions of the aromatic ring.

Q2: What are the critical reaction parameters that I need to control during the nitration of isovanillin?

Success hinges on precise control over several factors:

  • Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent over-nitration and the formation of resinous byproducts.

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and a suitable solvent like glacial acetic acid or dichloromethane is common.[4] The choice and concentration of the acid must be carefully managed.

  • Rate of Addition: The nitrating agent should be added dropwise to the solution of isovanillin to maintain temperature control and minimize localized concentration spikes that can lead to side reactions.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. A suitable mobile phase (e.g., a 3:1 mixture of hexane and ethyl acetate) will allow you to visualize the consumption of the isovanillin starting material and the appearance of the product spot(s). The product, being more polar due to the nitro group, will have a lower Rf value than the starting material.

Q4: What are the key physical and chemical properties of the target compound?

Knowing the properties of your target molecule is essential for isolation and characterization.

PropertyValueSource
Molecular Formula C₈H₇NO₅[5]
Molecular Weight 197.15 g/mol [1]
Appearance Solid (typically pale yellow crystals)[6]
Melting Point 147-148 °C[1]
Boiling Point 343.1 °C at 760 mmHg[1]
Storage 2-8°C, sealed, dry[1]

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Question: My reaction has gone to completion according to TLC, but after workup, the isolated yield is extremely low. What are the likely causes?

Answer: Low isolated yield despite apparent reaction completion is a common and frustrating issue. The cause often lies in the workup procedure or competing side reactions that consume the product. Let's break down the possibilities.

Probable Causes & Solutions:

  • Incomplete Nitration: The nitronium ion (NO₂⁺) is the key electrophile in this reaction.[7] Its formation and stability are paramount.

    • Poor Reagent Quality: Ensure your nitric acid is concentrated and has not degraded. Use fresh glacial acetic acid as water can inhibit the reaction.

    • Suboptimal Temperature: While low temperatures are needed to control side reactions, temperatures that are too low can slow the reaction to a crawl. Ensure your cooling bath is maintained consistently, not dropping excessively below 0 °C.

  • Product Loss During Workup: The product is a polar molecule with a phenolic hydroxyl group, which can lead to solubility issues.

    • Aqueous Workup: The standard procedure involves quenching the reaction by pouring it over ice water. This precipitates the organic product. If your product is not precipitating fully, it may be due to an insufficient volume of ice water or partial salt formation. Ensure the final aqueous mixture is acidic to keep the phenolic proton on.

    • Extraction Errors: If you perform a liquid-liquid extraction, ensure you are using an appropriate organic solvent (e.g., ethyl acetate) and performing multiple extractions to fully recover the product from the aqueous phase.

  • Side Reactions: The starting material, isovanillin, contains an aldehyde group that is susceptible to oxidation.

    • Oxidation to Carboxylic Acid: Under harsh, oxidizing conditions, the aldehyde can be converted to the corresponding carboxylic acid (3-hydroxy-4-methoxy-2-nitrobenzoic acid). This is less likely to be the main pathway with nitric acid alone but can occur if the reaction is overheated. This byproduct would have very different solubility and would likely be lost in a basic wash step.

Below is a decision tree to help diagnose the root cause of low yield.

G start Low Product Yield Observed check_tlc Check Final Reaction TLC: Any Starting Material Left? start->check_tlc workup_issue Potential Workup/Isolation Issue check_tlc->workup_issue No reaction_issue Potential Reaction Failure check_tlc->reaction_issue Yes check_precip Did Product Precipitate During Quenching? workup_issue->check_precip Troubleshoot Workup check_reagents Verify Quality of Nitric Acid & Acetic Acid reaction_issue->check_reagents Troubleshoot Reaction check_temp Confirm Temperature Control (0-5 °C) check_reagents->check_temp extraction_protocol Review Extraction Protocol: - Correct Solvent? - Sufficient Extractions? - pH of Aqueous Layer? check_precip->extraction_protocol No / Partially purification_loss Review Purification Protocol: - Appropriate Recrystallization Solvent? - Column Overloading? check_precip->purification_loss Yes

Caption: Troubleshooting flowchart for low yield diagnosis.

Issue 2: Isomeric Impurity and Purification Challenges

Question: My NMR spectrum shows a mixture of products. How do I confirm the presence of the 6-nitro isomer and separate it from my desired 2-nitro product?

Answer: This is the most significant challenge in this synthesis. The hydroxyl group in isovanillin directs nitration to both ortho positions (C2 and C6). While the C2 position is more sterically hindered by the adjacent methoxy group, the formation of the 6-nitro-isovanillin isomer is a very common competing reaction.

Confirmation and Identification:

  • ¹H NMR Spectroscopy: The key to distinguishing the isomers is the chemical shift and coupling patterns of the aromatic protons.

    • Desired 2-Nitro Isomer: You will observe two aromatic protons that are ortho to each other on the ring (at C5 and C6). They will appear as two doublets with a typical ortho coupling constant (J ≈ 8-9 Hz).

    • 6-Nitro Isomer (Impurity): You will observe two aromatic protons that are meta to each other (at C2 and C5). They will appear as two distinct singlets or doublets with a very small meta coupling constant (J ≈ 2-3 Hz).

Purification Strategies:

The two isomers have very similar polarities, making separation difficult.

  • Fractional Recrystallization: This is the most common and cost-effective method. It relies on slight differences in the solubility of the isomers in a given solvent system.

    • Recommended Solvents: Experiment with solvent systems like ethanol/water, acetic acid/water, or isopropanol.

    • Procedure: Dissolve the crude mixture in the minimum amount of hot solvent. Allow it to cool very slowly. The less soluble isomer will crystallize out first. Multiple recrystallization steps may be necessary. Monitor the purity of each fraction by TLC or NMR.

  • Column Chromatography: If recrystallization fails to provide adequate purity, flash column chromatography is the next step.

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase: A gradient or isocratic system of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 4:1 Hexane:EtOAc) and gradually increase the polarity. The two isomers should elute as separate bands.

The general workflow from synthesis to a pure product is summarized below.

G cluster_0 Reaction cluster_1 Workup & Isolation cluster_2 Purification & Analysis A 1. Dissolve Isovanillin in Glacial Acetic Acid B 2. Cool to 0-5 °C A->B C 3. Add HNO3 Dropwise B->C D 4. Monitor by TLC C->D E 5. Quench on Ice Water D->E F 6. Filter Crude Solid E->F G 7. Wash with Cold Water & Dry F->G H 8. Purity Check (NMR/TLC) G->H I 9. Fractional Recrystallization (e.g., Ethanol/Water) H->I J 10. Column Chromatography (if needed) I->J Purity <98% K 11. Characterize Pure Product I->K Purity >98% J->K

Caption: General experimental workflow for synthesis and purification.

Detailed Experimental Protocol: Nitration of Isovanillin

This protocol is a representative example and should be adapted and optimized based on your laboratory conditions and scale.

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Glacial Acetic Acid

  • Concentrated Nitric Acid (~70%)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve isovanillin (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of isovanillin).

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with gentle stirring.

  • Nitration: Add concentrated nitric acid (1.1 eq) dropwise via the dropping funnel over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water (approx. 10x the reaction volume) with vigorous stirring. A yellow precipitate should form.

  • Isolation: Allow the mixture to stir for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (to remove residual acid).

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

References

minimizing byproduct formation in 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our goal is to provide in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Challenge of Regioselectivity

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its synthesis, however, is a significant challenge primarily due to issues of regioselectivity during the critical nitration step. The starting material, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), possesses three substituents on the aromatic ring: a hydroxyl (-OH), a methoxy (-OCH₃), and a formyl (-CHO) group. The interplay of their directing effects during electrophilic aromatic substitution makes the formation of isomeric and over-nitrated byproducts a common problem. This guide provides a structured approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the synthesis of this compound?

The main byproducts are positional isomers resulting from the nitration at other available positions on the aromatic ring. The most common byproduct is 3-hydroxy-4-methoxy-6-nitrobenzaldehyde . The formation of this isomer is competitive due to the directing effects of the hydroxyl and methoxy groups. Under harsh conditions, dinitration can also occur, leading to products like 3-hydroxy-4-methoxy-2,6-dinitrobenzaldehyde.

Q2: Why is controlling regioselectivity so difficult in this specific nitration?

Regioselectivity is governed by the electronic effects of the existing substituents on the benzene ring.

  • Hydroxyl (-OH) group: A strongly activating, ortho-, para-director.

  • Methoxy (-OCH₃) group: Also a strongly activating, ortho-, para-director.

  • Formyl (-CHO) group: A deactivating, meta-director.

The positions ortho to the powerful hydroxyl group (positions 2 and 6) are highly activated. While the formyl group deactivates the ring and directs meta (to positions 3 and 5, which are already substituted), the activating groups dominate, leading to a mixture of 2-nitro and 6-nitro isomers.

Q3: What is the most effective strategy to favor the formation of the 2-nitro isomer?

The most reliable strategy is to use a protecting group for the highly activating hydroxyl group. By converting the -OH group to an ester (e.g., an acetate, -OAc), its activating strength is significantly reduced. This modification alters the electronic landscape of the ring, allowing for more controlled nitration at the desired C2 position. The protecting group is then removed in a subsequent hydrolysis step to yield the final product. A multi-step synthesis starting with a protected phenol is often employed to ensure high purity and yield.[2][3]

Q4: Are there "greener" or milder nitrating agents that can be used?

Yes, while traditional nitrating mixtures like nitric acid in sulfuric or acetic acid are common, they are highly corrosive and can lead to over-nitration.[4][5] Milder and potentially more selective alternatives include:

  • Cerium (IV) Ammonium Nitrate (CAN): This reagent can be used under milder conditions and has been shown to give good yields with fewer byproducts in the nitration of similar phenolic compounds.[5][6][7]

  • Acetyl Nitrate (CH₃COONO₂): Often generated in situ from nitric acid and acetic anhydride, it can offer better control and higher yields.[5][8]

  • Nitrate salts (e.g., KNO₃) with an acid catalyst: This can be a more controlled method than using concentrated nitric acid directly.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My final product is a mixture of 2-nitro and 6-nitro isomers, and separation by column chromatography is proving difficult.

  • Underlying Cause: This is the classic regioselectivity issue. Direct nitration of unprotected isovanillin strongly favors the formation of isomer mixtures because the C2 and C6 positions are both activated by the hydroxyl and methoxy groups.

  • Solution Workflow:

    • Implement a Protecting Group Strategy: The most robust solution is to protect the hydroxyl group of your starting material (3-hydroxy-4-methoxybenzaldehyde) as an acetate. The resulting 3-acetoxy-4-methoxybenzaldehyde has a less-activated ring, leading to more selective nitration.

    • Optimize Reaction Temperature: Ensure the nitration reaction is carried out at a low temperature (typically 0-10°C).[4][5][9] Higher temperatures increase reaction rates but decrease selectivity, favoring the formation of the thermodynamically stable 6-nitro isomer and promoting dinitration.

    • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. A large excess will significantly increase the risk of dinitration.

    • Purification Post-Protection: It is often easier to separate the protected nitro-isomers (e.g., 3-acetoxy-4-methoxy-2-nitrobenzaldehyde from its 6-nitro counterpart) before the deprotection step.

Problem 2: The reaction is producing a dark, tarry substance, and the yield of the desired product is very low.

  • Underlying Cause: This indicates substrate degradation or polymerization, which is common when exposing electron-rich phenols to strong oxidizing acids like nitric acid. The aldehyde group itself can also be susceptible to oxidation.

  • Solutions:

    • Use a Milder Nitrating Agent: Switch from a strong mixed acid system (HNO₃/H₂SO₄) to a more controlled agent like nitric acid in glacial acetic acid or acetyl nitrate.[5][8]

    • Ensure Slow, Controlled Addition: Add the nitrating agent dropwise to a cooled solution of the substrate with vigorous stirring.[4] This dissipates heat and prevents localized high concentrations of the nitrating agent, which can cause decomposition.

    • Shorten Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately by pouring it into ice-cold water.[4] Prolonged exposure to the acidic conditions can degrade the product.

Problem 3: The nitration reaction is sluggish or incomplete, even after several hours.

  • Underlying Cause: Insufficient activation of the nitrating agent or poor mixing can lead to an incomplete reaction. This is sometimes observed with milder nitrating systems or when using biphasic reaction conditions.

  • Solutions:

    • Verify Reagent Quality: Ensure the nitric acid is concentrated and has not degraded. If using a mixed acid system, ensure the sulfuric acid is of high purity and concentration.

    • Improve Mixing: In biphasic systems, vigorous stirring is essential to increase the interfacial area where the reaction occurs.[10] The use of a phase-transfer catalyst may also be beneficial.[6]

    • Slight Temperature Increase: If the reaction is clean but slow at 0°C (as monitored by TLC), you can cautiously allow it to warm to room temperature for a short period.[9] However, this must be balanced against the risk of reduced selectivity.

Visualizing the Synthetic Challenge

The following diagrams illustrate the key reaction pathway and a troubleshooting workflow.

G cluster_0 Direct Nitration Pathway Start 3-Hydroxy-4-methoxy- benzaldehyde Reagent Nitrating Agent (e.g., HNO3/H2SO4) Start->Reagent Product Desired Product: 3-Hydroxy-4-methoxy- 2-nitrobenzaldehyde Reagent->Product Path A (Desired) Byproduct1 Byproduct: 3-Hydroxy-4-methoxy- 6-nitrobenzaldehyde Reagent->Byproduct1 Path B (Competitive) Byproduct2 Byproduct: Dinitro compounds Reagent->Byproduct2 Path C (Over-nitration)

Caption: Reaction pathways in the direct nitration of isovanillin.

G Start Analysis Shows Low Yield / Impure Product Q1 Is the main issue an isomer mixture? Start->Q1 A1_Yes Implement Protecting Group Strategy. Lower reaction temp. Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Is there evidence of degradation (tarring)? A1_No->Q2 A2_Yes Use milder nitrating agent. Ensure slow, dropwise addition. Quench reaction promptly. Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Is the reaction incomplete? A2_No->Q3 A3_Yes Check reagent quality. Improve mixing. Cautiously increase temp. Q3->A3_Yes Yes End Consult further literature or support. Q3->End No

Caption: Troubleshooting workflow for synthesis optimization.

Recommended Protocol: Two-Step Synthesis via Acetate Protection

This protocol is designed to maximize the yield of the desired 2-nitro isomer by mitigating regioselectivity issues.

Part 1: Acetylation of 3-Hydroxy-4-methoxybenzaldehyde

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Base Addition: Add a base such as triethylamine (1.5 equivalents) or pyridine (2.0 equivalents) to the solution.

  • Acetylation: Cool the mixture in an ice bath to 0°C. Slowly add acetic anhydride (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 3-acetoxy-4-methoxybenzaldehyde, which can often be used in the next step without further purification.

Part 2: Nitration and Deprotection [2]

  • Dissolution & Cooling: Dissolve the 3-acetoxy-4-methoxybenzaldehyde (1 equivalent) from Part 1 in glacial acetic acid or concentrated sulfuric acid. Cool the solution to 0-5°C in an ice-water bath.

  • Nitration: Slowly add concentrated nitric acid (1.05 equivalents) dropwise while maintaining the temperature below 10°C.

  • Reaction: Stir the mixture at 0-10°C for 1-3 hours. Monitor the reaction progress carefully by TLC.

  • Quenching: Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product, 4-acetoxy-3-methoxy-2-nitrobenzaldehyde.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Hydrolysis (Deprotection): Add the crude acetylated product to a solution of aqueous base (e.g., 33% NaOH solution) and heat gently (e.g., 75°C for 10 minutes) to hydrolyze the acetate ester.[2]

  • Acidification: Cool the reaction mixture and acidify with a strong acid like 6N HCl. The desired product, this compound, will precipitate.

  • Final Purification: Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent system (e.g., ether/cyclohexane or ethanol) to obtain the purified product.[2]

Data Summary Tables

Table 1: Comparison of Common Nitrating Systems

Nitrating SystemTypical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ 0-10°CHighly reactive, inexpensiveLow selectivity, high risk of over-nitration and degradation
HNO₃ / Acetic Acid 0-10°CMilder than mixed acid, better controlCan be slow, still poses selectivity challenges with activated rings
Acetyl Nitrate 0-25°CGood yields, often higher selectivityReagent must be prepared in situ, can be unstable
CAN in Acetic Acid 20-60°C"Greener" alternative, milder conditionsMore expensive, may require a phase transfer catalyst

Table 2: Analytical Monitoring Parameters

TechniqueMobile Phase / ConditionsPurpose
TLC Ethyl Acetate / Hexane (1:3 to 1:1)Monitor consumption of starting material and formation of product(s). Allows for qualitative assessment of isomer formation.
HPLC C18 reverse-phase column. Mobile phase: Gradient of Methanol/Water with 0.1% Acetic Acid. UV detection at 280 nm.Quantitative analysis of reaction mixture. Allows for accurate determination of isomer ratios and purity. Byproducts are often more polar and elute earlier.[4]

References

Validation & Comparative

A Comparative Guide to the Synthesis and ¹H NMR Validation of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the unambiguous structural confirmation of synthetic intermediates is paramount. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde is a valuable substituted benzaldehyde, serving as a precursor for various complex molecules due to its multiple reactive functional groups.[1] Its synthesis, typically via electrophilic nitration of isovanillin (3-hydroxy-4-methoxybenzaldehyde), presents a classic chemical challenge: regioselectivity. The precise placement of the nitro group is critical, and its confirmation requires a robust analytical method.

This guide provides an in-depth comparison of synthetic strategies and focuses on the definitive validation of the target isomer, this compound, using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will explore the causality behind experimental choices and demonstrate how ¹H NMR serves as a self-validating system for structural elucidation.

Synthesis Strategy: The Challenge of Regioselectivity

The synthesis of nitrobenzaldehydes is most commonly achieved through the electrophilic aromatic substitution (EAS) reaction, specifically nitration. The directing effects of the substituents already present on the aromatic ring determine the position of the incoming nitro (-NO₂) group. Let's compare the nitration of two common isomers: vanillin and isovanillin.

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): The hydroxyl (-OH) group at C4 and the methoxy (-OCH₃) group at C3 are both strong activating, ortho-, para- directing groups. The aldehyde (-CHO) group at C1 is a deactivating, meta- directing group. The strongest activating group, the hydroxyl, dictates the position of nitration. The position para to the hydroxyl is occupied by the aldehyde. The two ortho positions are C3 and C5. Steric hindrance from the adjacent methoxy group at C3 makes the C5 position the most favorable site for nitration, yielding 5-nitrovanillin.[2]

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): In this isomer, the hydroxyl group is at C3 and the methoxy group is at C4. Both are still potent ortho-, para- directors.

    • The hydroxyl group directs ortho to C2 and C4, and para to C6.

    • The methoxy group directs ortho to C3 and C5, and para to C1.

    • The aldehyde group directs meta to C3 and C5.

The C2 position is strongly activated by the ortho hydroxyl group and is not sterically hindered. The C6 position is also activated (para to -OH). However, the C2 position is generally favored, leading to the desired product, this compound. The formation of the 6-nitro isomer is a potential side reaction. This understanding of substituent effects is crucial for designing the synthesis and anticipating potential impurities.

G cluster_synthesis Synthetic Pathway Logic start Starting Material: Isovanillin reagents Nitrating Agent (e.g., HNO₃ in Acetic Acid) start->reagents Dissolve in Glacial Acetic Acid reaction Electrophilic Aromatic Substitution (Nitration) reagents->reaction Slow addition at low temp. product Major Product: This compound reaction->product Regioselective (C2 favored) side_product Minor Product: 3-Hydroxy-4-methoxy-6-nitrobenzaldehyde reaction->side_product Potential Isomeric Impurity

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

A reliable protocol requires careful control of reaction conditions to maximize the yield of the desired isomer and minimize byproduct formation. Monitoring the reaction via Thin Layer Chromatography (TLC) is essential to prevent over-nitration.[2]

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the nitration of phenolic aldehydes.[2]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve isovanillin (1 equivalent) in glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5°C.

  • Addition of Nitrating Agent: Slowly add concentrated nitric acid (1.05 equivalents) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10°C throughout the addition.

  • Reaction: Continue stirring the mixture at 0-10°C for 1-2 hours. Monitor the consumption of the starting material using TLC (e.g., with a mobile phase of ethyl acetate/hexane).

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Protocol 2: Comparative Synthesis of 5-Nitrovanillin

For comparison, the synthesis of the isomer 5-nitrovanillin from vanillin follows a nearly identical procedure.[3][4]

  • Dissolution: Dissolve vanillin (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C in an ice-water bath.

  • Addition of Nitrating Agent: Slowly add concentrated nitric acid (1.05 equivalents) dropwise while maintaining the temperature below 10°C.

  • Reaction & Workup: Stir for 1-2 hours at 0-10°C. Precipitate, filter, and wash the product as described in Protocol 1.

¹H NMR Validation: The Definitive Test

¹H NMR spectroscopy provides a definitive "fingerprint" of the molecule, allowing for unambiguous structural validation. The chemical shift (δ), splitting pattern (multiplicity), and integration of each proton signal are directly influenced by the electronic environment and the proximity of neighboring protons.

Predicted ¹H NMR Spectrum of this compound

By analyzing the substituent effects, we can predict the ¹H NMR spectrum. The powerful electron-withdrawing effects of the nitro (-NO₂) and aldehyde (-CHO) groups will deshield adjacent protons, shifting their signals downfield.[5][6]

  • Aldehyde Proton (CHO): Expected to be a singlet significantly downfield, typically >10 ppm.[7]

  • Aromatic Protons (H-5 and H-6): These two protons are on adjacent carbons and will split each other into doublets (ortho-coupling, J ≈ 8-9 Hz).

    • H-6 is ortho to the aldehyde group and will be shifted further downfield.

    • H-5 is ortho to the methoxy group.

  • Methoxy Protons (-OCH₃): A sharp singlet, typically around 3.9-4.1 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, its chemical shift is variable and depends on concentration and solvent.

Comparative Data Analysis

The key to validation is comparing the product's spectrum against the starting material and potential isomeric byproducts. The distinct arrangement of protons in each isomer results in a unique spectral signature.

CompoundAldehyde-H (δ, mult.)Aromatic-H (δ, mult., J in Hz)Methoxy-H (δ, mult.)
Isovanillin (Starting Material)~9.84 (s)[8]~7.44 (m, 2H), ~6.97 (d, 1H, J≈8.6)[8]~3.99 (s)[8]
This compound (Product) ~10.4 (s) ~7.8 (d, 1H, J≈8.8), ~7.2 (d, 1H, J≈8.8) ~4.0 (s)
3-Hydroxy-4-methoxy-6-nitrobenzaldehyde (Isomer)~10.3 (s)~7.7 (s, 1H), ~7.3 (s, 1H)~4.1 (s)
5-Nitrovanillin (Comparative Isomer)~10.2 (s)~8.4 (d, 1H, J≈1.7), ~7.8 (d, 1H, J≈1.7)~4.0 (s)

(Note: Predicted values for products are based on analysis of substituent effects and data from similar compounds. Experimental values may vary slightly based on solvent and concentration.)

The Self-Validating Logic:

The validation process is a logical workflow that provides internal consistency and trustworthiness.

  • Disappearance of Starting Material Signals: The complex multiplet of isovanillin's three aromatic protons should be absent in the product spectrum.

  • Appearance of Product Signals: The product spectrum must show two doublets in the aromatic region, each integrating to one proton.

  • Confirmation of Regiochemistry: The presence of two ortho-coupled doublets is the crucial piece of evidence. It confirms that two protons remain on the ring and are adjacent to each other (at C5 and C6). This definitively rules out the 6-nitro isomer, which would show two singlets in the aromatic region (as H-2 and H-5 would not be adjacent). It also differs significantly from the pattern for 5-nitrovanillin, which shows two doublets with a small meta-coupling constant.

G cluster_validation ¹H NMR Validation Logic spectrum Acquire ¹H NMR Spectrum of Purified Product analysis Analyze Spectrum: Chemical Shifts, Integration, Multiplicity spectrum->analysis compare_sm Compare to Isovanillin Spectrum analysis->compare_sm compare_pred Compare to Predicted Spectrum for 2-Nitro Isomer analysis->compare_pred compare_iso Compare to Pattern for 6-Nitro Isomer analysis->compare_iso conclusion Structure Confirmed: This compound compare_sm->conclusion SM signals absent? reassess Structure Incorrect or Impure compare_sm->reassess SM signals present? compare_pred->conclusion Match? compare_pred->reassess No Match? compare_iso->conclusion Mismatch? compare_iso->reassess Match?

Caption: Decision workflow for the structural validation using ¹H NMR data.

Conclusion

The synthesis of this compound from isovanillin is a regioselective process guided by the powerful directing effects of the hydroxyl and methoxy groups. While alternative isomers are possible, careful control of the reaction conditions favors the formation of the 2-nitro product. Ultimate confirmation of this regiochemistry is not merely a suggestion but a requirement, for which ¹H NMR spectroscopy is the definitive tool. The characteristic pattern of two ortho-coupled doublets in the aromatic region of the ¹H NMR spectrum provides an unambiguous signature, distinguishing the desired product from its starting material and other potential isomers. This comparative analytical approach forms a self-validating system, ensuring the structural integrity of this valuable synthetic intermediate for its application in research and development.

References

A Researcher's Guide to 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde and its Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development and organic synthesis, a deep understanding of the subtle yet significant differences between isomers is paramount. This guide provides an in-depth comparative analysis of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde and its key isomers. We will explore their synthesis, physicochemical properties, spectroscopic signatures, and relative reactivities, supported by experimental data and detailed protocols. This document is designed to be a practical resource, enabling informed decisions in experimental design and synthetic strategy.

Introduction: The Significance of Substituted Nitrobenzaldehydes

Hydroxy-methoxy-nitrobenzaldehydes are a class of aromatic compounds that serve as versatile intermediates in the synthesis of a wide array of biologically active molecules, dyes, and materials.[1] The specific arrangement of the hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) groups on the benzaldehyde scaffold dramatically influences the molecule's electronic properties, steric hindrance, and, consequently, its chemical behavior. Understanding these structure-property relationships is critical for harnessing their synthetic potential. This guide will focus on a comparative analysis of this compound and its isomers, providing a framework for predicting and explaining their characteristics.

Synthesis and Isomer Separation: Navigating the Synthetic Landscape

The primary route to these compounds involves the electrophilic nitration of a suitably substituted benzaldehyde precursor, such as isovanillin (3-hydroxy-4-methoxybenzaldehyde). The nitration of aromatic compounds is a well-established reaction, but controlling the regioselectivity to obtain the desired isomer can be challenging.

The nitration of benzaldehyde itself typically yields a mixture of ortho, meta, and para isomers, with the meta isomer being the major product.[2] However, the directing effects of the hydroxyl and methoxy groups in precursors like isovanillin significantly influence the position of the incoming nitro group.

A general approach for the synthesis of these isomers involves the careful control of reaction conditions, including the choice of nitrating agent, temperature, and solvent. Common nitrating agents include nitric acid in the presence of a strong acid catalyst like sulfuric acid.[3]

Synthesis_Workflow Precursor Substituted Benzaldehyde (e.g., Isovanillin) Reaction Nitration Reaction Precursor->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Reaction Isomer_Mixture Mixture of Isomers Reaction->Isomer_Mixture Separation Separation/Purification Isomer_Mixture->Separation Isomer1 Isomer 1 Separation->Isomer1 Isomer2 Isomer 2 Separation->Isomer2 Isomer3 Isomer 'n' Separation->Isomer3

General workflow for the synthesis and separation of hydroxy-methoxy-nitrobenzaldehyde isomers.
Experimental Protocol: Synthesis of 3-Hydroxy-4-nitrobenzaldehyde and 3-Hydroxy-2-nitrobenzaldehyde

This protocol, adapted from a known procedure, illustrates the synthesis of two isomers from m-hydroxybenzaldehyde.[4]

Materials:

  • m-Hydroxybenzaldehyde

  • Methylene chloride

  • Tetrabutylammonium hydrogensulfate

  • Isopropyl nitrate

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of m-hydroxybenzaldehyde (5.0 mmol) in methylene chloride (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).[4]

  • Slowly add concentrated sulfuric acid (610 μL) dropwise and stir the reaction mixture for 15 minutes at room temperature.[4]

  • Upon completion (monitored by TLC), transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.[4]

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]

  • Purify the resulting solid by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (99:1 to 4:1) to yield 3-hydroxy-4-nitrobenzaldehyde and 3-hydroxy-2-nitrobenzaldehyde.[4]

Isomer Separation

Separating the resulting mixture of isomers is a critical step. Due to the often-similar physical properties of the isomers, simple distillation is frequently not feasible and can be hazardous.[5][6] Common separation techniques include:

  • Fractional Crystallization: Exploits differences in the solubility of the isomers in a particular solvent.

  • Chromatography: Techniques like column chromatography are highly effective for separating isomers on a laboratory scale.[4]

  • Derivatization: Converting the aldehydes to derivatives like acetals can alter their physical properties, facilitating separation by distillation or crystallization, followed by hydrolysis to regenerate the pure aldehyde isomers.[6]

Comparative Analysis of Physicochemical and Spectroscopic Properties

The position of the substituents has a profound impact on the physical and spectroscopic properties of the isomers. The following tables summarize the available data for this compound and some of its isomers.

Table 1: Physicochemical Properties of Selected Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound6284-92-0C₈H₇NO₅197.15147-148[1]
4-Hydroxy-3-methoxy-2-nitrobenzaldehyde2450-26-2C₈H₇NO₅197.14Not Available
5-Hydroxy-4-methoxy-2-nitrobenzaldehyde58749-47-6C₈H₇NO₅197.15Not Available
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde17028-61-4C₈H₇NO₅197.14Not Available

Table 2: Spectroscopic Data of Selected Isomers

IsomerKey ¹H NMR Signals (δ, ppm)Key IR Signals (cm⁻¹)
This compoundData not readily available in searched sources.Data not readily available in searched sources.
4-Hydroxy-3-methoxy-2-nitrobenzaldehydeData not readily available in searched sources.Data not readily available in searched sources.
2-Hydroxy-3-methoxy-5-nitrobenzaldehydeAromatic protons, aldehyde proton (~10 ppm), methoxy protons (~4 ppm), hydroxyl proton.[7]O-H stretch, C-H stretch (aromatic and aldehydic), C=O stretch (~1650-1700 cm⁻¹), NO₂ stretches (asymmetric ~1500-1550 cm⁻¹, symmetric ~1300-1350 cm⁻¹), C-O stretch.
3-Hydroxy-2-nitrobenzaldehydeAldehyde proton (~10.4 ppm), hydroxyl proton (~10.3 ppm), aromatic protons (~7.3-7.7 ppm).[4]O-H stretch, C-H stretch, C=O stretch, NO₂ stretches, C-O stretch.
3-Hydroxy-4-nitrobenzaldehydeAldehyde proton (~10.06 ppm), hydroxyl proton (~10.58 ppm), aromatic protons (~8.28 ppm).[4]O-H stretch, C-H stretch, C=O stretch, NO₂ stretches, C-O stretch.

Note: Detailed, directly comparable spectroscopic data for all isomers is not consistently available in the public domain. The provided information is based on the available search results.

Spectroscopic_Analysis Sample Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation and Comparison NMR->Structure IR->Structure MS->Structure

Workflow for the spectroscopic analysis and structural confirmation of isomers.

Comparative Reactivity: The Interplay of Electronic and Steric Effects

The reactivity of these isomers is largely dictated by the electronic nature and position of the substituents on the aromatic ring.

  • Electron-Withdrawing Groups (EWGs): The nitro group is a strong electron-withdrawing group, both through induction (-I effect) and resonance (-R effect). This effect increases the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[8]

  • Electron-Donating Groups (EDGs): The hydroxyl and methoxy groups are electron-donating groups, primarily through resonance (+R effect). This effect tends to decrease the electrophilicity of the carbonyl carbon.

  • Steric Hindrance: The presence of bulky groups, particularly in the ortho position to the aldehyde, can sterically hinder the approach of nucleophiles, thereby reducing the reaction rate.

The overall reactivity of each isomer is a delicate balance of these competing electronic and steric factors. For instance, in this compound, the nitro group at the 2-position will strongly activate the aldehyde towards nucleophilic attack due to its proximity and electron-withdrawing nature. However, it will also introduce significant steric hindrance. In contrast, an isomer with the nitro group at the 5-position would still activate the ring but with less steric hindrance at the aldehyde functionality.

The relative positions of the hydroxyl and methoxy groups also play a crucial role. Their electron-donating effects can either enhance or counteract the electron-withdrawing effect of the nitro group, depending on their positions relative to the aldehyde and nitro groups.

Conclusion

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Determination of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the synthesis of complex pharmaceutical and agrochemical compounds, the purity of intermediates is paramount to ensuring the safety and efficacy of the final product. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde is a key building block whose functional groups—aldehyde, hydroxyl, and nitro—make it a versatile precursor in the development of bioactive molecules.[1] This guide provides an in-depth technical comparison of a meticulously developed High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound against a viable alternative, UV-Vis Spectrophotometry. The experimental protocols and supporting data presented herein are designed to offer a robust framework for selecting the most appropriate analytical technique for your research and development needs.

The Analytical Challenge: Ensuring Purity of a Multifunctional Intermediate

The presence of multiple reactive functional groups in this compound (MW: 197.15 g/mol , Formula: C₈H₇NO₅) presents a unique analytical challenge.[1] Potential impurities may arise from starting materials, byproducts of the synthesis, or degradation products. Therefore, a highly selective and sensitive analytical method is required to accurately quantify the purity and identify any potential contaminants.

Principle of the Proposed HPLC Method

The cornerstone of this guide is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Due to its polarity and aromatic nature, this compound is well-suited for RP-HPLC analysis. The proposed method is designed to provide high resolution, enabling the separation of the main compound from closely related impurities.

Causality Behind Experimental Choices

The selection of each parameter in the proposed HPLC method is grounded in the physicochemical properties of the analyte and the principles of chromatography:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobicity, which provides excellent retention for moderately polar aromatic compounds. The end-capping of the silica-based stationary phase minimizes peak tailing caused by interactions with residual silanol groups.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, acidified with a small amount of phosphoric acid, is proposed. Acetonitrile is a common organic modifier that provides good elution strength for a wide range of compounds. The acidic pH suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention. A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Detection: A UV-Vis detector is selected due to the presence of a chromophore in the this compound molecule. Based on the UV spectra of similar nitroaromatic compounds, a detection wavelength in the range of 240-270 nm is expected to provide good sensitivity.[2]

Comparative Analysis: HPLC vs. UV-Vis Spectrophotometry

To provide a comprehensive evaluation, the proposed HPLC method is compared against a quantitative UV-Vis spectrophotometric method.

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a stationary and mobile phase.Measurement of light absorbance by the analyte at a specific wavelength.
Specificity High: Can separate the analyte from its impurities and degradation products.Low: Measures the total absorbance of all compounds that absorb at the selected wavelength.
Sensitivity High (typically in the µg/mL to ng/mL range).Moderate (typically in the µg/mL range).
Quantification Highly accurate and precise for purity and impurity profiling.Provides a quantitative measure of the total analyte concentration but not its purity in the presence of absorbing impurities.
Throughput Moderate, with typical run times of 15-30 minutes per sample.High, with rapid measurements.
Cost Higher initial instrument cost and ongoing solvent and column expenses.Lower instrument cost and minimal running expenses.

Experimental Protocols

Proposed Stability-Indicating RP-HPLC Method

This protocol is a self-validating system, where system suitability parameters ensure the reliability of the results for each analytical run.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-27 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 25 mg of this compound in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the mark with the diluent to obtain a stock solution of 1 mg/mL.

  • Further dilute 1 mL of the stock solution to 10 mL with the diluent to get a working standard solution of 100 µg/mL.

System Suitability:

Before sample analysis, inject the working standard solution six times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor: Not more than 1.5

  • Theoretical plates: Not less than 2000

  • Relative standard deviation (RSD) of peak areas: Not more than 2.0%

Data Analysis:

The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Alternative Method: Quantitative UV-Vis Spectrophotometry

This method provides a rapid estimation of the compound's concentration but lacks the specificity to distinguish it from UV-absorbing impurities.

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

Procedure:

  • Solvent Selection: Use a 50:50 mixture of acetonitrile and water as the solvent.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the selected solvent with concentrations ranging from 5 µg/mL to 25 µg/mL.

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan the highest concentration standard solution from 400 nm to 200 nm to determine the λmax.

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration and determine the correlation coefficient (R²).

  • Sample Analysis: Prepare a sample solution of a known concentration and measure its absorbance at the λmax.

  • Calculation: Determine the concentration of the sample from the calibration curve. The purity can be estimated by comparing the measured concentration to the expected concentration.

Potential Impurities and Stability-Indicating Nature of the HPLC Method

The synthesis of this compound typically involves the nitration of a substituted benzaldehyde.[3] Potential process-related impurities could include isomers formed during the nitration step or unreacted starting materials.

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[4] The proposed HPLC method's gradient elution is designed to separate a wide range of potential degradation products with varying polarities that may be formed under stress conditions such as acid/base hydrolysis, oxidation, and photolysis.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Caption: HPLC analysis workflow for purity determination.

UV_Vis_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification prep_standards Prepare Standard Solutions scan_lambda Determine λmax prep_standards->scan_lambda prep_sample Prepare Sample Solution measure_abs Measure Absorbance prep_sample->measure_abs scan_lambda->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve calc_conc Calculate Concentration measure_abs->calc_conc plot_curve->calc_conc report report calc_conc->report Purity Estimation Report

Caption: UV-Vis spectrophotometry workflow for purity estimation.

Conclusion and Recommendation

For the comprehensive purity assessment of this compound, the proposed stability-indicating RP-HPLC method is unequivocally superior to UV-Vis spectrophotometry. Its high specificity allows for the accurate quantification of the active pharmaceutical ingredient and the detection of potential impurities, which is a critical requirement in drug development and quality control. While UV-Vis spectrophotometry offers a rapid and cost-effective means for concentration determination, it is not suitable for purity analysis in the presence of interfering substances.

The detailed HPLC protocol provided in this guide serves as a robust starting point for method implementation and validation in a regulated environment. Adherence to the described system suitability criteria will ensure the generation of reliable and reproducible data, which is essential for making informed decisions throughout the drug development lifecycle.

References

A Comparative Guide to Synthetic Routes for 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4-methoxy-2-nitrobenzaldehyde, a key organic intermediate, is a valuable building block in the synthesis of a variety of pharmaceuticals, agrochemicals, and dyes.[1] Its unique arrangement of functional groups—a hydroxyl, a methoxy, an aldehyde, and a nitro group—offers a versatile scaffold for the construction of complex molecular architectures. The regiochemistry of this compound, particularly the ortho-positioning of the nitro group relative to the hydroxyl and methoxy substituents, presents a significant synthetic challenge. Standard electrophilic nitration of the readily available precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde), overwhelmingly yields the 5-nitro isomer due to the strong directing effects of the existing functional groups.[2][3][4]

This technical guide provides a comparative analysis of alternative synthetic strategies to access the less common 2-nitro isomer, this compound. We will explore two primary pathways, evaluating their respective merits and challenges, and provide detailed experimental protocols based on established chemical transformations. This guide is intended for researchers, scientists, and professionals in drug development seeking efficient and reliable methods for the synthesis of this important intermediate.

Comparative Analysis of Synthetic Strategies

Two plausible, yet fundamentally different, synthetic routes to this compound are presented below. Route A represents a direct, though challenging, approach involving the regioselective nitration of a vanillin derivative. In contrast, Route B outlines a more controlled, multi-step synthesis commencing with a simpler, commercially available precursor, guaiacol.

G cluster_A Route A: Direct ortho-Nitration of a Vanillin Derivative cluster_B Route B: Multi-step Synthesis from Guaiacol A1 Vanillin Derivative A2 ortho-Nitration A1->A2 A3 This compound A2->A3 B1 Guaiacol B2 ortho-Nitration B1->B2 B3 2-Methoxy-6-nitrophenol B2->B3 B4 Formylation B3->B4 B5 This compound B4->B5

Figure 1: High-level comparison of the two primary synthetic strategies.

Route A: The Challenge of Direct ortho-Nitration of Vanillin Derivatives

The direct introduction of a nitro group at the C2 position of the vanillin ring is a formidable challenge due to the powerful ortho,para-directing nature of the hydroxyl and methoxy groups, which strongly favor substitution at the C5 position. Standard nitrating conditions, such as nitric acid in sulfuric or acetic acid, consistently yield 5-nitrovanillin in high proportions.[3][5][6]

However, achieving ortho-nitration of phenols is possible under specific conditions that often involve the use of metal nitrates or specialized nitrating agents that can favor ortho-substitution through chelation or other steric and electronic effects.[7][8][9]

Mechanistic Considerations for ortho-Nitration

The regioselectivity of electrophilic aromatic substitution is governed by the electronic and steric properties of the substituents on the aromatic ring. In the case of vanillin, the hydroxyl and methoxy groups are strong activating, ortho,para-directing groups. The hydroxyl group, in particular, can be deprotonated under basic or neutral conditions to form a phenoxide, which is an even more powerful activating group.

To achieve ortho-nitration, the synthetic strategy must overcome the inherent preference for para-substitution (relative to the methoxy group) and the steric hindrance at the ortho-position. This can sometimes be accomplished by using nitrating agents that can coordinate with the hydroxyl group, thereby delivering the electrophile to the adjacent ortho-position.

Hypothetical Protocol for Direct ortho-Nitration

While a well-established, high-yield protocol for the direct 2-nitration of vanillin is not readily found in the literature, a plausible approach could involve the use of a metal nitrate in a non-acidic medium, as has been shown to favor ortho-nitration in other phenolic systems.[7]

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve one equivalent of a protected vanillin derivative (e.g., acetyl vanillin) in a suitable aprotic solvent such as acetonitrile.

  • Addition of Nitrating Agent: Add a stoichiometric amount of a metal nitrate, such as iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent. The crude product would then be purified by column chromatography to isolate the desired 2-nitro isomer from the more abundant 5-nitro and other byproducts.

  • Deprotection: If a protected vanillin was used, a final deprotection step would be necessary to yield this compound.

Expected Challenges:

  • Low Yield: The yield of the desired 2-nitro isomer is expected to be low, with the 5-nitro isomer being the major product.

  • Separation: The separation of the 2-nitro and 5-nitro isomers can be challenging due to their similar polarities.

  • Reaction Optimization: Significant optimization of the reaction conditions (solvent, temperature, and choice of metal nitrate) would be required to achieve a synthetically useful yield.

Route B: A Stepwise Approach via Guaiacol

A more reliable and controllable synthetic strategy involves a multi-step approach starting from guaiacol (2-methoxyphenol). This route separates the nitration and formylation steps, allowing for greater control over the regioselectivity of each transformation.

G cluster_B Route B: Detailed Workflow B1 Guaiacol B2 ortho-Nitration (e.g., NaNO2, H2SO4) B1->B2 Step 1 B3 2-Methoxy-6-nitrophenol B2->B3 B4 Formylation (Reimer-Tiemann or Duff Reaction) B3->B4 Step 2 B5 This compound B4->B5

Figure 2: Detailed workflow for the multi-step synthesis from guaiacol.

Step 1: ortho-Nitration of Guaiacol

The first step in this route is the regioselective nitration of guaiacol to produce 2-methoxy-6-nitrophenol. While nitration of guaiacol can produce a mixture of 4- and 6-nitro isomers, conditions can be optimized to favor the formation of the desired 6-nitro product.[10][11]

Experimental Protocol: ortho-Nitration of Guaiacol

  • Cooling: In a flask equipped with a stirrer and a dropping funnel, cool a solution of guaiacol in a suitable solvent (e.g., acetic acid or dichloromethane) to 0-5 °C in an ice bath.

  • Preparation of Nitrating Agent: Slowly add concentrated nitric acid to a cooled mixture of sodium nitrite and sulfuric acid to generate the nitrating species.

  • Nitration: Add the nitrating agent dropwise to the cooled solution of guaiacol while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for several hours, monitoring the progress by TLC.

  • Work-up and Purification: Quench the reaction by pouring it into ice water. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to isolate 2-methoxy-6-nitrophenol.

Step 2: Formylation of 2-Methoxy-6-nitrophenol

With the nitro group in the desired position, the final step is the introduction of the aldehyde group ortho to the hydroxyl group. This can be achieved using either the Reimer-Tiemann or the Duff reaction.

Option 2a: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of a phenol using chloroform in a basic solution.[12][13][14]

Experimental Protocol: Reimer-Tiemann Formylation

  • Reaction Setup: To a solution of 2-methoxy-6-nitrophenol in aqueous sodium hydroxide, add chloroform.

  • Reaction: Heat the mixture to reflux with vigorous stirring for several hours.

  • Work-up: After cooling, acidify the reaction mixture with dilute hydrochloric acid.

  • Purification: The precipitated product is collected by filtration, washed with cold water, and can be further purified by recrystallization or column chromatography to yield this compound.

Option 2b: Duff Reaction

The Duff reaction utilizes hexamine as the formylating agent in an acidic medium, which can be a milder alternative to the Reimer-Tiemann reaction for some substrates.[15][16]

Experimental Protocol: Duff Formylation

  • Reaction Setup: Dissolve 2-methoxy-6-nitrophenol and hexamine in a suitable acidic solvent, such as trifluoroacetic acid or a mixture of glycerol and boric acid.

  • Reaction: Heat the mixture at a temperature between 140-160 °C for several hours.

  • Hydrolysis: Cool the reaction mixture and hydrolyze the intermediate by adding dilute sulfuric acid and heating.

  • Purification: The product can be isolated by steam distillation or solvent extraction, followed by purification via recrystallization or column chromatography.

Performance Comparison

FeatureRoute A (Direct ortho-Nitration)Route B (Multi-step from Guaiacol)
Starting Material Vanillin DerivativeGuaiacol
Number of Steps 1-2 (including protection/deprotection)2
Regioselectivity Poor, major product is the 5-nitro isomerGood, controlled by the sequence of reactions
Yield Expected to be low for the desired productModerate to good overall yield
Purification Challenging separation of isomersGenerally more straightforward
Scalability Difficult due to low yield and separation issuesMore amenable to scale-up
Predictability Low, requires significant optimizationHigh, based on well-established reactions

Conclusion

While the direct ortho-nitration of a vanillin derivative (Route A) presents an intriguing and shorter synthetic pathway on paper, it is fraught with significant challenges related to poor regioselectivity and low yields of the desired this compound. The separation of the target 2-nitro isomer from the thermodynamically favored 5-nitro isomer would likely render this route impractical for most applications.

In contrast, the multi-step synthesis starting from guaiacol (Route B) offers a much more controlled and reliable approach. By separating the nitration and formylation steps, this route allows for the strategic installation of the functional groups with a high degree of regiochemical control. Although it involves an additional step, the predictability of the reactions and the more straightforward purification make it the superior strategy for the synthesis of this compound, particularly for applications where purity and reliable supply are critical.

For researchers and drug development professionals, the investment in the two-step synthesis from guaiacol is likely to be more efficient in the long run, providing a robust and scalable method for accessing this valuable synthetic intermediate.

References

A Comparative Guide to the Nitration of 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin): Yields, Regioselectivity, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selective functionalization of aromatic rings is a cornerstone of molecular design. 3-Hydroxy-4-methoxybenzaldehyde, commonly known as isovanillin, is a valuable starting material, and the introduction of a nitro group onto its aromatic core unlocks a plethora of synthetic pathways toward complex pharmaceutical intermediates and fine chemicals.[1][2] The nitro group serves not only as a powerful directing group for subsequent transformations but also as a precursor to an amino group, which is pivotal in the synthesis of many bioactive compounds.

This guide provides an in-depth comparison of different nitrating agents for isovanillin, focusing on yield, regioselectivity, and practical laboratory protocols. We will delve into the mechanistic principles governing the reaction's outcome and offer field-proven insights to help you select the optimal conditions for your synthetic goals.

Mechanistic Considerations: The Battle for Regioselectivity

The nitration of isovanillin is a classic example of an electrophilic aromatic substitution reaction. The outcome—specifically, where the nitro group attaches to the benzene ring—is dictated by the electronic effects of the three existing substituents: the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups.

  • Activating Groups (-OH and -OCH₃): The hydroxyl and methoxy groups are strong activating, ortho, para-directors due to their ability to donate electron density to the ring through resonance. This stabilizes the positively charged intermediate (the Wheland intermediate or arenium ion) formed during the electrophilic attack.

  • Deactivating Group (-CHO): The aldehyde group is a deactivating, meta-director because it withdraws electron density from the ring, destabilizing the intermediate for ortho and para attack.[3][4]

In the case of isovanillin, the powerful activating effects of the hydroxyl and methoxy groups dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to them. The C5 position is ortho to the methoxy group and para to the hydroxyl group, making it highly activated. The C2 position is ortho to the hydroxyl group. The C6 position is ortho to the methoxy group but experiences significant steric hindrance from the adjacent aldehyde. Therefore, substitution is most likely to occur at the C2 or C5 positions.

G cluster_directing_effects Directing Effects on Isovanillin Ring Isovanillin C2 C2 (ortho to -OH) Highly Activated C5 C5 (para to -OH, ortho to -OCH3) Highly Activated C6 C6 (ortho to -OCH3) Sterically Hindered CHO -CHO Meta-Director (Deactivating) OH -OH Ortho, Para-Director (Activating) OCH3 -OCH3 Ortho, Para-Director (Activating)

Caption: Directing effects of substituents on the isovanillin ring.

Comparative Analysis of Nitrating Agents

The choice of nitrating agent and reaction conditions is critical for achieving high yields and desired regioselectivity. While data specifically for isovanillin is less common than for its isomer, vanillin, we can draw parallels and present data from analogous systems. The primary product of vanillin nitration is 5-nitrovanillin.[5][6]

Nitrating Agent/SystemTypical ConditionsReported YieldKey Advantages & Disadvantages
Conc. Nitric Acid in Acetic Acid Glacial Acetic Acid, 0-40°C, 1-4 hours~75% (for vanillin)[7]Advantages: Simple, common reagents. Disadvantages: Moderate yield, potential for byproducts and oxidation, requires careful temperature control.[5][7]
Acetyl Nitrate Formed in situ from HNO₃ and Acetic AnhydrideUp to 88% (for vanillin)[8]Advantages: Higher yields, often cleaner reactions. Disadvantages: Acetyl nitrate is unstable and must be prepared and used with care.
Cerium (IV) Ammonium Nitrate (CAN) Acetic Acid, PEG-400, 20-60°C, 1-2.5 hours69-71% (for vanillin)[9][10]Advantages: "Greener" alternative, milder conditions, good yields.[5][11] Disadvantages: Reagent cost can be higher.
Nitric Acid in Dichloromethane (DCM) DCM, 0-5°C, ~1 hour~64% (for vanillin)[9]Advantages: Good temperature control due to low-temperature conditions.[7] Disadvantages: Use of chlorinated solvents.
Yttrium Nitrate Hexahydrate Glacial Acetic Acid, Room Temp, ~10 minsNot specified (for vanillin)[9][12]Advantages: Very fast reaction time at room temperature. Disadvantages: Less common reagent, yield data not readily available.

Detailed Experimental Protocols

The following protocols are provided as a starting point for laboratory synthesis. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Nitration with Nitric Acid in Glacial Acetic Acid

This is the most conventional method, balancing simplicity with reasonable yields. Careful temperature control is paramount to minimize side-product formation.

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

  • Concentrated Nitric Acid (65-70%)

  • Glacial Acetic Acid

  • Ice-salt bath, magnetic stirrer, round-bottom flask, dropping funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve isovanillin (1.0 eq) in glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with vigorous stirring.

  • Addition of Nitrating Agent: Slowly add concentrated nitric acid (1.05 eq) dropwise via a dropping funnel. The temperature must be maintained below 10°C throughout the addition.[6]

  • Reaction: After the addition is complete, continue to stir the mixture at 0-10°C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the mobile phase.[7][10]

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.[5][6]

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: "Green" Nitration using Cerium (IV) Ammonium Nitrate (CAN)

This method offers a milder and often more environmentally benign alternative to strong acids.[6][11]

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

  • Cerium (IV) Ammonium Nitrate (CAN)

  • 90% Acetic Acid

  • Polyethylene glycol-400 (PEG-400) as a phase transfer catalyst[10][11]

Procedure:

  • Preparation: In a round-bottom flask, combine isovanillin (1.0 eq), 90% acetic acid, and PEG-400 (1.25 eq).[10]

  • Addition of Nitrating Agent: While stirring at the desired temperature (e.g., 40°C), slowly add an aqueous solution of CAN dropwise.[10]

  • Reaction: Stir the mixture for 1.0-2.5 hours, monitoring by TLC.[9][10]

  • Workup: Pour the reaction mixture into ice water to precipitate the yellow solid product.[10]

  • Isolation & Purification: Collect the solid by filtration and wash with distilled water. Recrystallize if necessary.

General Experimental Workflow

The synthesis, regardless of the specific nitrating agent, follows a consistent and logical progression. This self-validating workflow ensures control at each critical stage, from reaction initiation to final product characterization.

Caption: A generalized workflow for the nitration of isovanillin.

Conclusion

The nitration of 3-hydroxy-4-methoxybenzaldehyde is a versatile reaction for producing valuable chemical intermediates. While traditional methods using nitric acid in acetic acid are reliable, newer approaches employing agents like Cerium (IV) Ammonium Nitrate offer greener and milder alternatives. The ultimate choice of methodology will depend on the specific requirements of the synthesis, including desired yield, purity, scale, and available resources. Precise control over reaction temperature and stoichiometry is universally critical to maximizing the yield of the desired mono-nitrated product and minimizing the formation of impurities.

References

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Synthetic Intermediates

In the landscape of pharmaceutical and materials science, the precise characterization of chemical intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde (MW: 197.15 g/mol , Formula: C₈H₇NO₅) is a pivotal intermediate, valued for its functional groups that allow for the construction of more complex molecular architectures in drug discovery and dye synthesis.[1][2] Its purity and structural integrity directly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

Impurities that arise during synthesis or degradation can significantly alter a drug's safety and efficacy profile.[3][4] Therefore, employing robust analytical techniques to unambiguously identify the target molecule and characterize any potential byproducts is a regulatory and scientific necessity.[5][6] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful and indispensable tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[4][7]

This guide provides a comparative analysis of mass spectrometry techniques for the characterization of this compound, explaining the rationale behind methodological choices and offering insights gleaned from extensive field experience.

Comparing Ionization Techniques: A Strategic Choice

The selection of an appropriate ionization technique is the most critical decision in developing a mass spectrometry method. The "hardness" or "softness" of the ionization method dictates the type of information obtained—be it a clear molecular weight or a rich fragmentation pattern for structural confirmation.

A. Electron Ionization (EI): The "Hard" Approach for Structural Fingerprinting

Electron Ionization (EI) is a classic, high-energy technique that bombards the analyte with a beam of electrons (typically at 70 eV), causing ionization and extensive, reproducible fragmentation.[8] This fragmentation pattern serves as a unique "fingerprint" for the molecule.

  • Expertise & Experience: While modern drug development workflows heavily favor soft ionization, EI remains invaluable for the definitive structural elucidation of novel synthetic intermediates or for identifying unknown impurities where library matching is required. Its strength lies in creating a rich fragmentation pattern that, when pieced together, confirms the connectivity of the molecule's functional groups. However, the high energy can sometimes lead to a weak or entirely absent molecular ion peak, which can complicate the initial identification of the compound's mass.[9]

  • Trustworthiness: The reproducibility of EI spectra is its greatest asset. A spectrum generated today will match one generated years from now on a different EI-MS instrument, making it a trustworthy standard for identity confirmation.

B. Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Determination

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution by applying a high voltage to a liquid spray. It imparts very little excess energy to the molecule, meaning the molecular ion is typically preserved with minimal fragmentation.[10] It is the workhorse of modern pharmaceutical analysis, especially when coupled with liquid chromatography (LC-MS).[7]

  • Expertise & Experience: For a molecule like this compound, ESI is exceptionally well-suited. The presence of the acidic phenolic hydroxyl group makes it highly amenable to deprotonation in negative ion mode, yielding a strong signal for the [M-H]⁻ ion (m/z 196.02). Conversely, protonation is also possible, though perhaps less efficient, to form the [M+H]⁺ ion (m/z 198.04) in positive ion mode. The choice of ESI is strategic: it provides an unambiguous determination of the molecular weight, which is the primary piece of information required in high-throughput synthetic chemistry.

  • Trustworthiness: ESI provides a direct and reliable measurement of the molecular weight. When combined with high-resolution mass spectrometry (HRMS), it can deliver mass accuracy within a few parts per million (ppm), allowing for the confident determination of the elemental formula.

The Synergy of Separation and Detection: LC-MS/MS

While direct infusion MS is useful, the true power of mass spectrometry in a drug development setting is realized when it is coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).[5] LC-MS/MS combines the separation power of LC with the detection and identification capabilities of tandem mass spectrometry, providing the highest level of confidence in analytical results.[4][6]

  • Expertise & Experience: An LC-MS/MS workflow is the self-validating system required by regulatory bodies. The retention time from the LC provides one dimension of identification, while the precursor ion mass and its subsequent fragment ions (from MS/MS) provide two additional, highly specific dimensions of confirmation. For our target compound, we can isolate the [M-H]⁻ ion at m/z 196 and subject it to collision-induced dissociation (CID). The resulting fragments provide definitive structural proof, distinguishing it from any potential isomers that might co-elute. This technique is exceptionally sensitive, enabling the detection and identification of trace-level impurities that could otherwise go unnoticed.[3][7]

The logical workflow for a comprehensive characterization is outlined below.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Comparative Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Prep Dissolve sample in appropriate solvent (e.g., ACN/H2O) EI_MS Direct Infusion EI-MS (Structural Fingerprinting) Prep->EI_MS LC_MSMS LC-MS/MS Analysis (Purity & Confirmation) Prep->LC_MSMS EI_Data Analyze Fragmentation Pattern - Library Matching - Structure Elucidation EI_MS->EI_Data LC_Data Analyze Chromatogram - Retention Time - Purity Assessment LC_MSMS->LC_Data Conclusion Comprehensive Structural and Purity Profile EI_Data->Conclusion MSMS_Data Analyze MS/MS Spectrum - Precursor Ion (m/z) - Fragment Ions - Confirm Structure LC_Data->MSMS_Data MSMS_Data->Conclusion

Caption: Workflow for comprehensive mass spectrometric analysis.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
  • Instrumentation: Standard GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like methanol or dichloromethane.

  • Method Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Scan Range: m/z 40-250

    • Introduction: Use a direct insertion probe, heated gently to volatilize the sample into the ion source.

Protocol 2: LC-MS/MS Analysis
  • Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution (e.g., Q-TOF or Orbitrap) mass spectrometer with an ESI source.

  • Sample Preparation: Prepare a 10 µg/mL solution in 50:50 acetonitrile:water.

  • HPLC Method Parameters:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry Method Parameters:

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 3.0 kV

    • Gas Temperature: 300 °C

    • Nebulizer Pressure: 35 psig[11]

    • Scan Mode (MS1): Scan m/z 100-300 to find the parent ion.

    • Tandem MS Mode (MS/MS): Isolate the precursor ion at m/z 196.0 and apply collision energy (e.g., 10-30 eV) to generate fragment ions.

Data Interpretation: A Comparative Summary

The data obtained from each technique provides complementary information. The molecular weight of this compound is 197.0324 g/mol (monoisotopic mass).

TechniqueIon TypeExpected m/zInterpretationStrength
EI-MS Molecular Ion [M]•⁺197Molecular weight confirmationStructural Fingerprint
[M-NO]•⁺167Loss of nitric oxideConfirms nitro group
[M-CHO]⁺168Loss of the aldehyde groupConfirms aldehyde
[M-NO₂]⁺151Loss of nitro groupConfirms nitro group
[M-CH₃-NO₂]⁺136Loss of nitro and methyl groupsConfirms functional groups
ESI-MS [M-H]⁻ (Negative)196.02Deprotonated moleculeMW confirmation, high sensitivity
[M+H]⁺ (Positive)198.04Protonated moleculeMW confirmation
LC-MS/MS Precursor Ion196.02Selected deprotonated moleculeHighest confidence & purity
(Negative ESI)Fragment IonsDependent on CIDStructural fragments (e.g., loss of NO₂, CH₃)Unambiguous structural proof
Predicted EI Fragmentation Pathway

The fragmentation of this compound under EI conditions is driven by the stability of the resulting ions and the presence of multiple functional groups. The nitro group, aldehyde, and methoxy group all provide characteristic fragmentation routes.[9][12][13]

EI_Fragmentation_Pathway M [M]•⁺ m/z 197 F1 [M-NO]•⁺ m/z 167 M->F1 - NO (30) F2 [M-NO₂]⁺ m/z 151 M->F2 - NO₂ (46) F3 [M-CHO]⁺ m/z 168 M->F3 - CHO (29) F4 [M-CH₃]⁺ m/z 182 M->F4 - CH₃ (15) F5 [M-NO₂-CO]⁺ m/z 123 F2->F5 - CO (28) F6 [M-NO₂-CH₃]⁺ m/z 136 F2->F6 - CH₃ (15)

Caption: Predicted EI fragmentation of this compound.

Conclusion and Recommendation

For the comprehensive characterization of this compound, a multi-faceted approach is recommended.

  • Electron Ionization (EI-MS) is valuable for initial structural confirmation, providing a rich, fingerprint-like fragmentation pattern that can be used for library matching or de novo elucidation.

  • Electrospray Ionization (ESI-MS) , especially in negative ion mode, offers a simple and highly sensitive method for confirming the molecular weight.

  • LC-MS/MS represents the gold standard. It integrates chromatographic separation for purity assessment with the specificity of tandem mass spectrometry for unambiguous identification. This approach is essential in a regulated drug development environment for identifying and controlling impurities, ensuring the final product is both safe and effective.[3][5][6]

By strategically combining these techniques, researchers and drug development professionals can achieve a complete and trustworthy characterization of this important synthetic intermediate.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal extends beyond providing high-quality reagents; it is to ensure that our partners in research and development can handle these materials with the utmost safety and regulatory compliance. 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde is a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] However, its functional groups—nitro, aldehyde, and hydroxyl on an aromatic ring—necessitate a rigorous and well-documented disposal plan. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, grounded in established safety principles and regulatory frameworks.

Foundational Step: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the material's intrinsic hazards. The disposal protocol is not merely a set of steps but a direct response to the chemical's specific risks. This compound is a solid organic compound whose primary risks include irritation to the skin, eyes, and respiratory system. While specific ecological data is limited, its chemical structure warrants that it be prevented from entering environmental systems.

All quantitative hazard and property data for this compound are summarized below for immediate reference.

PropertyDataReference(s)
GHS Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3)
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[2]
Precautionary Statements P261: Avoid breathing dust, P264: Wash skin thoroughly after handling, P280: Wear protective gloves/eye protection/face protection[3]
Molecular Formula C₈H₇NO₅[1][4]
Molecular Weight ~197.15 g/mol [1]
Physical State Solid, Powder[4][5]
Melting Point 147 - 148 °C[1]
Incompatibilities Strong oxidizing agents[2][6]

On-Site Waste Management: The Segregation and Accumulation Protocol

In the United States, the management of laboratory chemical waste is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). The following protocol is designed to meet these stringent requirements, ensuring safety and compliance from the moment the chemical is deemed waste.

Experimental Protocol: Waste Accumulation

Objective: To safely collect and store waste this compound in a designated laboratory area prior to final disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Safety goggles (EN 166 or NIOSH-approved), nitrile gloves, lab coat.

  • Designated hazardous waste container (chemically compatible, e.g., HDPE plastic).

  • Hazardous Waste Label.

  • Permanent Marker.

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles and chemical-resistant gloves.[3] This is a non-negotiable first line of defense against direct exposure.

  • Waste Characterization and Labeling:

    • Affix a "Hazardous Waste" label to a clean, empty, and appropriate waste container before adding any waste.

    • Using a permanent marker, clearly write the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.[7]

    • List all constituents, including any solvents used for rinsing glassware. For mixtures, provide the percentage or volume composition of every component.[7]

    • Indicate the specific hazards associated with the waste (e.g., "Irritant," "Toxic").[7]

  • Container Selection and Use:

    • Use a container that is chemically compatible with the waste. Plastic containers are generally preferred for solid chemical waste to avoid breakage.[8]

    • Ensure the container has a secure, leak-proof closure.[9]

    • Keep the waste container closed at all times except when adding waste. This is a critical EPA requirement to prevent the release of fumes and ensure safety.[8]

  • Segregation and Storage (Satellite Accumulation Area):

    • Designate a specific "Satellite Accumulation Area" (SAA) in your laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.[7][8]

    • Store the waste container in this designated SAA.

    • Crucially, ensure this waste is segregated from incompatible materials , particularly strong oxidizing agents, by using physical barriers or maintaining appropriate storage distances.[7]

Final Disposal: The Path from Lab to Neutralization

Once the waste has been properly accumulated, the final disposal process must be initiated. This involves coordination with your institution's Environmental Health & Safety (EHS) department and a licensed hazardous waste contractor. The workflow below outlines the decision-making and logistical process.

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_admin Administrative & Logistical Responsibility cluster_disposal External Vendor Responsibility WasteGen Waste Generation (Unused reagent, contaminated labware) HazardID Hazard Identification (Review SDS, Label as Irritant) WasteGen->HazardID 1. Characterize Containerize Containerize & Label ('Hazardous Waste', full chemical name) HazardID->Containerize 2. Contain StoreSAA Store in Satellite Accumulation Area (SAA) (Segregated from incompatibles) Containerize->StoreSAA 3. Accumulate ContactEHS Contact EHS/Safety Office (Request waste pickup) StoreSAA->ContactEHS 4. Initiate Disposal SchedulePickup EHS Schedules Pickup (Coordinates with licensed vendor) ContactEHS->SchedulePickup VendorPickup Licensed Vendor Pickup (Manifest documentation signed) SchedulePickup->VendorPickup Transport Transport to TSDF* VendorPickup->Transport FinalDisposal Final Disposal (e.g., High-Temperature Incineration) Transport->FinalDisposal caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

Procedural Steps for Final Disposal
  • Initiate Pickup Request: Once your waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), contact your institution's EHS office to request a hazardous waste pickup.[7] Do not allow more than 55 gallons of total hazardous waste to accumulate in your SAA.[8]

  • Provide Documentation: The EHS office will require information from your hazardous waste label to prepare for transport. This ensures the licensed disposal company is aware of the container's contents and associated hazards.

  • Vendor Collection: A trained technician from a licensed hazardous waste disposal company will collect the container from your laboratory or a central accumulation area. They will ensure the container is properly sealed and labeled for transport.

  • Treatment and Disposal: The most common and environmentally sound disposal method for this type of solid organic waste is high-temperature incineration in a chemical incinerator equipped with afterburners and scrubbers.[3][10] This process ensures the complete destruction of the compound. The waste may be dissolved or mixed with a combustible solvent by the disposal company to facilitate this process.[3][10] Under no circumstances should this chemical be disposed of in sanitary landfills or via the sewer system.[3][9]

By adhering to this comprehensive guide, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment while maintaining strict regulatory compliance.

References

A Senior Scientist's Guide to Personal Protective Equipment for 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our most critical responsibility is to cultivate a culture of safety that is both rigorous and intuitive. Handling aromatic nitro compounds like 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde demands more than a cursory glance at a safety data sheet (SDS); it requires a deep, mechanistic understanding of the risks and the implementation of a self-validating system of protection. This guide moves beyond a simple checklist to explain the causality behind each procedural choice, ensuring you are not just following rules, but mastering your environment.

Hazard Profile: Understanding the Adversary

This compound is a solid, typically a powder, whose primary handling risks stem from its physical form and chemical reactivity. A thorough risk assessment, grounded in authoritative data, reveals the following hazards:

  • Serious Eye Irritation (H319): Fine airborne particulates can easily contact the eyes, causing significant irritation.[1][2][3][4][5][6][7]

  • Skin Irritation (H315): Direct contact with the skin is likely to cause irritation.[1][4][5][6][7] Some related nitroaromatic compounds may also cause allergic skin reactions or sensitization with repeated exposure.[2]

  • Respiratory Irritation (H335): Inhalation of dust can irritate the respiratory tract.[1][3][4][5][6][7] This is a primary route of exposure when handling the solid compound outside of a contained system.

  • Harmful if Swallowed (H302): Ingestion presents an acute toxicity hazard.[1][6]

The core principle of our protective strategy is, therefore, the complete prevention of contact and inhalation. The fine, dusty nature of the solid makes this particularly challenging and dictates our specific PPE choices.[3][8][9]

The Core Arsenal: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system. Each component is chosen to mitigate a specific risk identified in our hazard assessment.

Eye and Face Protection: An Impenetrable Shield

Standard safety glasses are insufficient. The primary hazard is fine, airborne dust that can easily bypass the gaps in standard eyewear.

  • Mandatory: Wear tightly fitting chemical safety goggles with side-shields that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][9][10] This design creates a seal around the eyes, providing robust protection against particulate matter.

  • Causality: The seal is the critical feature. It transforms the goggles from a simple splash guard into an effective barrier against pervasive, irritating dust.

Hand Protection: The Critical Interface

Your hands are the most likely point of direct contact. Glove selection must be deliberate.

  • Material: While specific breakthrough data for this exact compound is not always available, high-quality nitrile gloves are a standard starting point for handling many aromatic nitro compounds.[11] However, it is crucial to consult the manufacturer's compatibility data.

  • Technique: Always use proper glove removal technique (without touching the glove's outer surface) to prevent skin contamination.[3] Dispose of contaminated gloves immediately as hazardous waste in accordance with laboratory practices and applicable laws.[3]

  • Causality: The danger lies not only in direct contact but in cross-contamination. A contaminated glove can transfer the chemical to door handles, keyboards, and personal items. Rigorous doffing and disposal protocols break this chain of transmission.

Body Protection: Shielding Against Contamination
  • Standard Protocol: A clean, buttoned lab coat is the minimum requirement to protect skin and personal clothing from incidental contact.[12]

  • Enhanced Protocol: For tasks with a higher risk of dust generation, such as weighing large quantities or in case of a spill, fire/flame resistant and impervious clothing may be necessary.[1]

  • Causality: The lab coat serves as a removable barrier. It contains any contamination within the laboratory and prevents "take-home" exposure. Contaminated clothing must be laundered separately and professionally.[2][9][13]

Respiratory Protection: Controlling the Unseen Hazard

This is not an optional component; it is essential whenever dust can be generated.

  • Mandatory Use: A NIOSH/MSHA-approved respirator is required when handling the powder outside of a certified chemical fume hood, during spill cleanup, or whenever ventilation is inadequate to keep airborne concentrations low.[1][9][12]

  • Selection: For fine dust, a particulate respirator (e.g., an N95, FFP2, or higher) is the minimum requirement. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][9]

  • Causality: Aromatic nitro compounds can exert their toxic effects via inhalation. Because fine dust particles can remain suspended in the air and are easily inhaled, respiratory protection is a non-negotiable line of defense.

Data-Driven PPE Selection

The level of PPE must be commensurate with the risk of the specific task being performed.

Task ScenarioMinimum Required PPERationale
Pre-weighing/Container Handling Lab Coat, Safety Goggles, Single Pair Nitrile GlovesLow risk of dust generation; protection against incidental contact and spills.
Weighing and Transfer (in Fume Hood) Lab Coat, Safety Goggles, Single Pair Nitrile GlovesThe fume hood provides primary containment for dust. PPE protects against contamination during direct handling.
Weighing and Transfer (on Benchtop) Lab Coat, Safety Goggles, N95 Respirator, Single Pair Nitrile GlovesHigh risk of inhaling airborne dust. Respirator is mandatory.
Large-Scale Operations (>10g) Lab Coat, Safety Goggles, N95 Respirator, Double Nitrile GlovesIncreased quantity elevates the risk of significant dust release and surface contamination. Double gloving allows for safe removal of the outer contaminated layer.
Spill Cleanup Full Suit/Impervious Clothing, Boots, Full-Face Respirator, Double Nitrile GlovesMaximum potential for exposure requires a full encapsulation of the responder to prevent any contact.[12]

Operational Plan: A Step-by-Step Handling Workflow

This protocol integrates PPE use into a safe, repeatable workflow. Following these steps in sequence is critical to ensuring the integrity of the safety system.

  • Preparation:

    • Designate a specific handling area, preferably within a certified chemical fume hood.[14]

    • Ensure all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags are within immediate reach to minimize movement.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[10]

  • PPE Donning Sequence:

    • The order is critical to prevent contamination.

    • Step 1: Don lab coat.

    • Step 2: Don respirator (if required). Perform a user seal check.

    • Step 3: Don safety goggles.

    • Step 4: Don gloves. Ensure cuffs are pulled over the sleeves of the lab coat.

  • Chemical Handling:

    • Perform all manipulations slowly and deliberately to minimize dust generation.[9][10]

    • If weighing, use a balance with a draft shield.

    • Clean any minor spills on equipment immediately with a damp cloth.

  • Decontamination and PPE Doffing Sequence:

    • This is the most critical phase for preventing personal exposure.

    • Step 1: Decontaminate the exterior of gloves before removal, if possible.

    • Step 2: Remove lab coat, turning it inside out as you remove it to contain contaminants.

    • Step 3: Remove safety goggles.

    • Step 4: Remove gloves using the proper technique (glove-in-glove or beak method).

    • Step 5: Remove respirator (if used).

    • Step 6: Wash hands and forearms thoroughly with soap and water.[2][3]

  • Disposal:

    • All contaminated disposables, including gloves, weigh boats, and wipes, must be placed in a sealed, clearly labeled hazardous waste container.[3][13]

    • Dispose of the chemical and its container through a licensed, professional waste disposal service. Do not pour down the drain.[1][3]

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_don Phase 2: Don PPE cluster_handle Phase 3: Handling cluster_doff Phase 4: Doff PPE cluster_dispose Phase 5: Disposal Prep 1. Designate Area (Fume Hood) Assemble 2. Assemble Equipment & Waste Bags Prep->Assemble Verify 3. Verify Eyewash & Safety Shower Assemble->Verify Don_Coat 4. Don Lab Coat Verify->Don_Coat Don_Resp 5. Don Respirator (If Needed) Don_Coat->Don_Resp Don_Goggles 6. Don Goggles Don_Resp->Don_Goggles Don_Gloves 7. Don Gloves Don_Goggles->Don_Gloves Handle 8. Handle Chemical (Minimize Dust) Don_Gloves->Handle Doff_Coat 9. Doff Lab Coat Handle->Doff_Coat Doff_Goggles 10. Doff Goggles Doff_Coat->Doff_Goggles Doff_Gloves 11. Doff Gloves Doff_Goggles->Doff_Gloves Doff_Resp 12. Doff Respirator Doff_Gloves->Doff_Resp Wash 13. Wash Hands Thoroughly Doff_Resp->Wash Dispose 14. Dispose of all Contaminated Waste Wash->Dispose

Caption: Sequential workflow for safely handling this compound.

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation occurs.[4][5]

  • Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[2][3][4][5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If they feel unwell, seek medical attention.[1][2][4][5][6]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[1][2][3]

Always have the Safety Data Sheet (SDS) available for emergency responders.[3][5]

By adopting this comprehensive and reasoned approach to personal protective equipment, you build a resilient safety culture that protects not only you but also your colleagues and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-4-methoxy-2-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.